Nagilactone B
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(1S,8R,9S,12S,14R,15S,16R)-8,14,15-trihydroxy-1,12-dimethyl-6-propan-2-yl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadeca-2,6-diene-4,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O7/c1-7(2)13-11-8(5-10(21)25-13)19(4)15-14(12(11)22)26-17(24)18(15,3)6-9(20)16(19)23/h5,7,9,12,14-16,20,22-23H,6H2,1-4H3/t9-,12-,14-,15+,16-,18+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGWYWSJGKOLGB-ZLNDBNLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(C3C4C(CC(C(C4(C2=CC(=O)O1)C)O)O)(C(=O)O3)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C2[C@H]([C@@H]3[C@H]4[C@](C[C@H]([C@H]([C@@]4(C2=CC(=O)O1)C)O)O)(C(=O)O3)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173667 | |
| Record name | Nagilactone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19891-51-1 | |
| Record name | Nagilactone B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019891511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nagilactone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Nagilactone B: A Technical Guide to its Discovery, Natural Sources, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nagilactone B is a naturally occurring norditerpenoid dilactone that has garnered significant interest within the scientific community for its diverse pharmacological activities. First discovered in the late 1960s, this tetracyclic lactone is primarily isolated from various species of the genus Podocarpus.[1] This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and a compilation of its reported biological activities with quantitative data. Furthermore, it details generalized experimental protocols for its isolation, purification, and structural elucidation. A key focus is placed on its mechanism of action as a transcriptional regulator of the Liver X Receptor (LXR), a pathway central to its potent anti-atherosclerosis effects.
Discovery and Historical Context
The nagilactones represent a class of bioactive terpenoids first isolated from the plant Podocarpus nagi in Japan during the late 1960s.[1] A seminal 1968 paper by Hayashi et al. detailed the structures of the novel norditerpenoids Nagilactone A, B, C, and D.[2] While initially studied for their properties as plant growth inhibitors, the therapeutic potential of these compounds was soon recognized.[1] Specifically, the antitumor capabilities of Nagilactones B through E were characterized as early as 1975, marking the beginning of decades of research into the pharmacological applications of this compound family.[1]
Natural Sources of this compound
This compound is predominantly found in plants of the Podocarpaceae family, the second largest family of conifers.[1] The genus Podocarpus and the closely related Nageia are the primary sources. Various parts of the plants, including the seeds, roots, leaves, twigs, and bark, have been utilized for the isolation of nagilactones.[1] this compound is considered a major diterpenoid constituent of Podocarpus nagi.[3]
| Plant Species | Common Name | Part(s) Used for Isolation |
| Podocarpus nagi (syn. Nageia nagi) | Japanese bigleaf podocarp, Zhubai | Seeds, Roots, Foliage, Twigs, Bark[1][3] |
| Afrocarpus gracilior (syn. Podocarpus gracilior) | Fern Pine | Not specified in available literature |
| Podocarpus macrophyllus | Yew plum pine, Buddhist pine | Not specified in available literature |
Quantitative Data
Biological Activity
This compound and its derivatives have demonstrated a range of biological effects. The following table summarizes key quantitative data regarding its bioactivity. The potency of these compounds is often expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a substance needed to inhibit a specific biological process by 50%.
| Compound/Derivative | Biological Activity | Assay System | IC50 Value |
| This compound (and others) | Anticancer | Ovarian cancer cell lines (A2780, HEY) | 2–10 µM |
| 1-O-β-d-glucoside-nagilactone B | Anti-inflammatory | Nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages | 0.18 mM[1] |
Isolation Yield
Specific yield data for this compound, typically expressed as mass of compound per dry weight of source material (e.g., µg/g DW), is not extensively reported in publicly available literature. The concentration of nagilactones can vary significantly based on the plant part used, geographical location, and season. For context, one study of a Podocarpus nagi forest canopy estimated the total mass of all nagilactones to be 3.9 kg/ha , with content in newly flushed leaves being significantly higher than in mature leaves.[4] Optimizing extraction and purification protocols, for example through solvent selection and the use of heat or pressure as demonstrated for other lactones like momilactones, is crucial for maximizing yield.[5]
Experimental Protocols
The following sections describe generalized yet detailed methodologies for the isolation and structural characterization of this compound, based on established natural product chemistry techniques.
Protocol for Bioactivity-Guided Isolation and Purification
This protocol outlines a common workflow for isolating this compound from a plant source, using bioactivity assays to guide the fractionation process.
-
Extraction:
-
Air-dry and powder the selected plant material (e.g., 1 kg of P. nagi seeds).
-
Perform exhaustive percolation of the powdered material with methanol (MeOH) at room temperature.
-
Evaporate the solvent from the resulting percolate in vacuo using a rotary evaporator to obtain the crude MeOH extract.
-
-
Solvent Partitioning:
-
Re-suspend the crude MeOH extract in a 90% MeOH-water solution.
-
Perform liquid-liquid partitioning sequentially against solvents of increasing polarity. First, partition against hexane to remove nonpolar constituents like fats and sterols.
-
Subsequently, partition the aqueous methanol phase against ethyl acetate (EtOAc).
-
Collect the hexane, EtOAc, and remaining aqueous fractions separately and evaporate the solvents.
-
-
Bioactivity Screening:
-
Evaluate the cytotoxicity or desired biological activity of each crude fraction (hexane, EtOAc, aqueous) using a relevant in vitro assay (e.g., MTT assay on a cancer cell line).
-
Identify the most active fraction for further purification. The EtOAc fraction is often found to be enriched with diterpenoid lactones.
-
-
Chromatographic Purification:
-
Subject the active EtOAc fraction to column chromatography on a silica gel stationary phase.
-
Elute the column with a gradient solvent system, typically starting with hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Collect fractions and monitor their composition using thin-layer chromatography (TLC).
-
Pool fractions with similar TLC profiles and test their bioactivity to identify those enriched in the active compound(s).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the active fractions using preparative or semi-preparative reverse-phase HPLC (e.g., on a C18 column).
-
Use a suitable mobile phase, such as a gradient of acetonitrile in water, for elution.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to pure this compound.
-
Protocol for Structural Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods.
-
Mass Spectrometry (MS):
-
Perform High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the precise molecular weight and establish the molecular formula of the isolated compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the pure compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Acquire a series of 1D and 2D NMR spectra to determine the full chemical structure.
-
¹H NMR: Identifies the number and types of protons and their electronic environments.
-
¹³C NMR (and DEPT): Identifies the number and types of carbon atoms (CH₃, CH₂, CH, C).
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which helps to determine the relative stereochemistry of the molecule.
-
-
-
Data Analysis and Comparison:
-
Analyze the collective spectroscopic data (MS, 1D/2D NMR) to piece together the planar structure and relative stereochemistry of the molecule.
-
Compare the obtained spectral data with published literature values for known compounds to confirm the identity of this compound.
-
Visualizations of Workflows and Pathways
Experimental Workflow Diagram
Caption: Bioactivity-guided workflow for isolating this compound.
Signaling Pathway Diagram
Caption: this compound action via the LXR signaling pathway.
Mechanism of Action: LXR Transcriptional Regulation
A primary mechanism underlying the therapeutic potential of this compound, particularly its anti-atherosclerotic activity, is its function as a small molecule transcriptional regulator of Liver X Receptors (LXRs). LXRs are nuclear receptors that play a pivotal role in cholesterol homeostasis and inflammation.
The proposed pathway is as follows:
-
LXR Activation: this compound enters macrophages and upregulates the expression of both LXRα and LXRβ.
-
Heterodimerization and DNA Binding: Activated LXRs form a heterodimer with the Retinoid X Receptor (RXR). This LXR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as LXR Response Elements (LXREs) located in the promoter regions of target genes.
-
Gene Transcription: The binding of the LXR-RXR complex to LXREs induces the transcription of key genes involved in reverse cholesterol transport. The most critical of these are the ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1).
-
Cholesterol Efflux: The newly synthesized ABCA1 and ABCG1 proteins are embedded in the macrophage cell membrane where they function as cholesterol pumps. They actively facilitate the efflux of excess intracellular cholesterol from the macrophage to extracellular acceptors like apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL).
-
Anti-Atherosclerotic Effect: By promoting the removal of cholesterol from macrophages, this compound prevents their transformation into foam cells, which are a hallmark of atherosclerotic plaque formation. This selective activation of LXR in macrophages, without significantly impacting lipid accumulation in the liver, makes this compound a promising candidate for anti-atherosclerosis therapy.
Conclusion
This compound is a valuable natural product with a well-established history and a promising future in drug development. Its primary sourcing from Podocarpus species, combined with its potent and selective biological activities, underscores the importance of continued research into natural product chemistry. The elucidation of its role as a transcriptional regulator of the LXR pathway provides a clear mechanistic basis for its anti-atherosclerotic properties and opens avenues for the development of novel therapeutics targeting metabolic and cardiovascular diseases. The methodologies and data presented in this guide serve as a comprehensive resource for scientists dedicated to exploring the full potential of this remarkable compound.
References
- 1. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Seasonal change in nagilactone contents in leaves inPodocarpus nagi forest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Botanical Treasury: Podocarpus Species as a Rich Source of Nagilactone B
An In-depth Technical Guide for Researchers and Drug Development Professionals
The genus Podocarpus, a diverse group of conifers, has emerged as a significant natural reservoir of nagilactones, a class of norditerpene dilactones with a wide array of promising pharmacological activities. Among these, Nagilactone B has garnered considerable attention for its potential therapeutic applications. This technical guide provides a comprehensive overview of Podocarpus species as a source of this compound, detailing isolation and quantification methodologies, and exploring its molecular mechanisms of action.
Podocarpus Species Containing this compound
This compound, along with other related nagilactones, has been isolated from various species within the Podocarpus genus. These compounds are distributed throughout different parts of the plants, including the leaves, seeds, and roots. Notable Podocarpus species reported to contain nagilactones include Podocarpus nagi, P. neriifolius, P. macrophyllus, P. gracilior, P. elongatus, P. hallii, P. fasciculus, P. nakaii, and P. falcatus.[1] While the presence of this compound is documented in these species, the specific yield can vary depending on the species, the geographical location, the time of harvest, and the plant part utilized.
Quantitative Analysis of this compound
Accurate quantification of this compound in Podocarpus extracts is essential for standardization and drug development purposes. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a commonly employed analytical technique for this purpose.
Table 1: Quantitative Data of Total Terpenoids in select Podocarpus Species (Leaves)
| Podocarpus Species | Total Terpenoid Content (mg/g dry weight) |
| P. neriifolius | 4.53 |
| P. elongatus | 4.19 |
| P. macrophyllus | 3.98 |
| P. gracilior | 3.13 |
Experimental Protocols
The following sections outline the general methodologies for the extraction, isolation, and purification of this compound from Podocarpus species, based on established phytochemical investigation procedures.
Extraction
A general workflow for the extraction of this compound from plant material is depicted below.
Methodology:
-
Plant Material Preparation: The selected plant material (e.g., leaves, seeds, or roots) is air-dried and ground into a fine powder to increase the surface area for efficient extraction.
-
Maceration: The powdered plant material is soaked in a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (typically 24-72 hours). This process is often repeated multiple times to ensure exhaustive extraction.
-
Filtration and Concentration: The solvent is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
Isolation and Purification
The crude extract, a complex mixture of various phytochemicals, is subjected to a series of chromatographic techniques to isolate and purify this compound.
Methodology:
-
Solvent-Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to fractionate the components based on their solubility. Nagilactones are typically found in the chloroform or ethyl acetate fractions.
-
Column Chromatography: The bioactive fraction is subjected to column chromatography over a stationary phase like silica gel or Sephadex LH-20.
-
Flash Column Chromatography: This technique utilizes pressure to accelerate the separation process. The column is eluted with a solvent system, often a gradient of increasing polarity (e.g., a mixture of hexane and ethyl acetate, or dichloromethane and methanol), to separate the compounds based on their affinity for the stationary phase. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative or semi-preparative HPLC, often on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.
-
Recrystallization: The purified this compound can be further refined by recrystallization from a suitable solvent or solvent mixture to obtain a highly pure crystalline solid.
Quantification by HPLC-UV
Methodology:
-
Standard Preparation: A stock solution of accurately weighed, pure this compound standard is prepared in a suitable solvent (e.g., methanol). A series of standard solutions of known concentrations are then prepared by serial dilution.
-
Sample Preparation: An accurately weighed amount of the Podocarpus extract is dissolved in the same solvent as the standard and filtered through a 0.45 µm syringe filter before injection into the HPLC system.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, or methanol and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance for this compound.
-
Injection Volume: 10-20 µL.
-
-
Calibration and Quantification: A calibration curve is constructed by plotting the peak area of the standard solutions against their corresponding concentrations. The concentration of this compound in the sample extract is then determined by interpolating its peak area onto the calibration curve.
Signaling Pathways Modulated by this compound
This compound and its derivatives have been shown to exert their biological effects by modulating key signaling pathways involved in inflammation and cancer, primarily the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response. This compound derivatives have been shown to inhibit this pathway.[3][4] The proposed mechanism involves the inhibition of IκBα phosphorylation, which prevents its degradation and consequently blocks the nuclear translocation of the active NF-κB dimer.
Modulation of the AP-1 Signaling Pathway
The AP-1 transcription factor, a dimer of proteins from the Jun and Fos families, is involved in cell proliferation, differentiation, and apoptosis. Nagilactones have been reported to block the AP-1 pathway, primarily through the activation of the JNK/c-Jun axis.[1][2]
Conclusion
Podocarpus species represent a valuable and largely untapped resource for the discovery and development of novel pharmaceuticals, with this compound standing out as a compound of significant interest. The methodologies outlined in this guide provide a framework for the systematic investigation of this compound from these botanical sources. Further research is warranted to fully elucidate the quantitative distribution of this compound across a wider range of Podocarpus species and to explore the full therapeutic potential of this promising natural product. The detailed understanding of its mechanisms of action on critical signaling pathways will be instrumental in guiding future drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemical and metabolic profiling of the different Podocarpus species in Egypt: Potential antimicrobial and antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New podolactones from the seeds of Podocarpus nagi and their anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Enigmatic Pathway of Nagilactone B: A Technical Guide to its Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nagilactones, a group of complex diterpenoid lactones isolated from various Podocarpus species, have garnered significant attention for their diverse and potent biological activities, including anticancer, anti-inflammatory, and insecticidal properties. Among them, Nagilactone B stands out as a promising therapeutic lead. Despite its pharmacological importance, the complete biosynthetic pathway of this compound in plants remains largely unelucidated. This technical guide synthesizes the current understanding and presents a putative biosynthetic pathway for this compound, drawing parallels from established diterpenoid biosynthesis in other plant species. It outlines the key enzymatic steps likely involved, from the universal precursor geranylgeranyl diphosphate (GGPP) to the intricate lactone ring formations. Furthermore, this document provides a comprehensive overview of the experimental methodologies that are crucial for the definitive elucidation of this pathway, aiming to equip researchers with the necessary tools to unravel the genetic and biochemical intricacies of this compound synthesis. The guide also includes detailed diagrams of the proposed pathway and experimental workflows to facilitate a deeper understanding.
Introduction
This compound is a tetracyclic norditerpenoid lactone characterized by a unique totarane-type carbon skeleton.[1] These complex natural products are primarily found in plants of the genus Podocarpus, where they are thought to play a role in chemical defense.[2] The potent biological activities of nagilactones have spurred interest in their potential as pharmaceutical agents. However, the sustainable supply of these compounds is a significant challenge, making the elucidation of their biosynthetic pathway a critical step towards enabling biotechnological production platforms.
This guide proposes a hypothetical biosynthetic pathway for this compound, based on the known biosynthesis of other diterpenoids and the chemical structure of this compound. It is important to note that the specific enzymes and genes responsible for this pathway in Podocarpus species have not yet been experimentally characterized.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is hypothesized to commence from the universal C20 diterpenoid precursor, geranylgeranyl diphosphate (GGPP), which is synthesized through the methylerythritol 4-phosphate (MEP) pathway in plastids. The pathway can be conceptually divided into three main stages:
-
Stage 1: Formation of the Totarane Skeleton. A diterpene synthase (diTPS) is proposed to catalyze the cyclization of GGPP to form the characteristic tricyclic totarane hydrocarbon skeleton.
-
Stage 2: Oxidative Modifications. A series of cytochrome P450 monooxygenases (CYPs) are presumed to introduce hydroxyl groups and catalyze other oxidative transformations of the totarane intermediate. These modifications are crucial for the subsequent lactone ring formations.
-
Stage 3: Lactonization and Final Modifications. The formation of the two characteristic lactone rings of this compound likely involves dehydrogenase and/or Baeyer-Villiger monooxygenase activities. Further tailoring enzymes may be responsible for additional decorations.
A key intermediate in the biosynthesis of nagilactones is believed to be totarol, a phenolic diterpene also found in Podocarpus species.[3]
Diagram of the Proposed Biosynthesis Pathway
Caption: Proposed biosynthetic pathway of this compound from GGPP.
Quantitative Data Summary
As the biosynthesis pathway of this compound has not been fully elucidated, there is currently no quantitative data available regarding enzyme kinetics, metabolite concentrations, or gene expression levels specific to this pathway. The following table is provided as a template for researchers to populate as data becomes available through the experimental protocols outlined in the subsequent section.
| Enzyme/Metabolite | Parameter | Value | Units | Source |
| Podocarpus diTPS | Km for GGPP | Data not available | µM | |
| kcat | Data not available | s-1 | ||
| Podocarpus CYP (Totarol hydroxylase) | Km for Totarol | Data not available | µM | |
| kcat | Data not available | s-1 | ||
| This compound | Concentration in P. nagi leaves | Data not available | µg/g FW |
Experimental Protocols
The definitive elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining transcriptomics, gene characterization, and biochemical assays.
Identification of Candidate Genes via Transcriptome Sequencing
Objective: To identify candidate diterpene synthase (diTPS) and cytochrome P450 (CYP) genes involved in this compound biosynthesis from a high-Nagilactone B-accumulating Podocarpus species.
Methodology:
-
Plant Material: Collect tissues (e.g., young leaves, roots) from a Podocarpus species known to produce high levels of this compound.
-
RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform deep transcriptome sequencing using a platform such as Illumina HiSeq or PacBio Sequel. A de novo transcriptome assembly will likely be required due to the lack of a reference genome for most Podocarpus species.[4][5]
-
Candidate Gene Mining:
-
Identify putative diTPS genes by searching the assembled transcriptome for sequences with homology to known plant diTPSs, particularly those involved in the biosynthesis of related diterpenoids.
-
Identify candidate CYP genes by searching for sequences homologous to known plant CYPs, especially those from families known to be involved in terpenoid oxidation (e.g., CYP71, CYP76, CYP85 clans).
-
-
Co-expression Analysis: Analyze the expression patterns of the candidate diTPS and CYP genes across different tissues. Genes that are co-expressed with high levels of this compound accumulation are strong candidates for being involved in its biosynthesis.
Diagram of the Gene Discovery Workflow
Caption: Workflow for identifying candidate genes for this compound biosynthesis.
Functional Characterization of Candidate Enzymes
Objective: To determine the enzymatic function of the candidate diTPS and CYP genes identified through transcriptomics.
Methodology:
-
Gene Cloning and Heterologous Expression:
-
Clone the full-length coding sequences of the candidate diTPS and CYP genes into suitable expression vectors.
-
Express the recombinant proteins in a heterologous host system. Escherichia coli is commonly used for diTPSs, while Saccharomyces cerevisiae (yeast) is often preferred for plant CYPs as it provides the necessary membrane environment and redox partners.
-
-
In Vitro Enzyme Assays:
-
diTPS Assay: Incubate the purified recombinant diTPS with GGPP and analyze the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the resulting diterpene hydrocarbon.
-
CYP Assay: Perform in vitro assays using yeast microsomes containing the expressed CYP. The substrate will be the product of the characterized diTPS (e.g., totarane skeleton intermediate or totarol). The reaction products can be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
In Vivo Reconstitution in a Heterologous Host:
-
Co-express the candidate diTPS and CYP genes in a heterologous host such as Nicotiana benthamiana or yeast.
-
Analyze the metabolites produced by the engineered host to see if this compound or its precursors are synthesized.
-
Diagram of the Enzyme Characterization Workflow
Caption: Workflow for the functional characterization of candidate enzymes.
Conclusion and Future Perspectives
The biosynthesis of this compound represents a fascinating and unexplored area of plant specialized metabolism. While the precise enzymatic steps and the underlying genetic framework are yet to be discovered, this guide provides a robust hypothetical pathway and a clear experimental roadmap for its elucidation. The successful identification and characterization of the this compound biosynthetic genes will not only deepen our fundamental understanding of diterpenoid biosynthesis in gymnosperms but also pave the way for the metabolic engineering of this valuable pharmaceutical compound in microbial or plant-based systems. Future research should focus on obtaining high-quality transcriptome and genome data from high-yielding Podocarpus species to accelerate the discovery of the key biosynthetic genes. Subsequent functional characterization and pathway reconstitution will be instrumental in realizing the biotechnological potential of this compound.
References
- 1. Frontiers | Engineering Production of a Novel Diterpene Synthase Precursor in Nicotiana benthamiana [frontiersin.org]
- 2. Functional Characterization of Three Diterpene Synthases Responsible for Tetracyclic Diterpene Biosynthesis in Scoparia dulcis [mdpi.com]
- 3. Totarol - Wikipedia [en.wikipedia.org]
- 4. De novo transcriptome analysis provides insights into the salt tolerance of Podocarpus macrophyllus under salinity stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. De novo transcriptome analysis provides insights into the salt tolerance of Podocarpus macrophyllus under salinity stress - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Effects of Nagilactone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of Nagilactone B, a naturally occurring diterpenoid lactone. The document details its mechanism of action, summarizes key quantitative findings, and outlines the experimental protocols used to evaluate its efficacy.
Executive Summary
This compound has demonstrated significant anti-inflammatory potential in preclinical in vitro models. Primarily studied in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, its activity is characterized by the potent inhibition of key inflammatory mediators, including nitric oxide (NO), pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and various cytokines. These effects are attributed to its ability to modulate critical signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide consolidates the available data to serve as a comprehensive resource for researchers exploring this compound as a potential therapeutic agent.
Mechanism of Action: Signaling Pathway Inhibition
The anti-inflammatory effects of this compound are primarily mediated through the downregulation of the NF-κB and MAPK signaling cascades, which are crucial regulators of the inflammatory response.
Inhibition of the NF-κB Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory proteins such as iNOS, COX-2, and cytokines like TNF-α and IL-6.[1][2] A derivative of this compound, 1-O-β-d-glucoside-nagilactone B, has been shown to inhibit the nuclear translocation of NF-κB, thereby suppressing the expression of iNOS.[1] This suggests a key mechanism for its anti-inflammatory action.
Inhibition of the MAPK Pathway
The MAPK pathway is another critical signaling route that translates extracellular stimuli into cellular responses, including inflammation. The extracellular signal-regulated kinase (ERK) is a key component of this pathway. Upon LPS stimulation, a phosphorylation cascade activates ERK (pERK). Activated ERK can then promote the activity of transcription factors that regulate the expression of inflammatory genes. Studies have revealed that this compound significantly decreases the LPS-stimulated phosphorylation of ERK1/2, indicating its inhibitory effect on this pathway.
Summary of In Vitro Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been quantified through various in vitro assays. The data is summarized below.
Table 1: Inhibition of Inflammatory Mediators
| Compound | Cell Line | Stimulant | Mediator | Activity | Reference |
| This compound | RAW 264.7 | LPS | Nitric Oxide (NO) | Potent inhibition at 100 µM | |
| 1-O-β-d-glucoside-nagilactone B | RAW 264.7 | LPS | Nitric Oxide (NO) | IC₅₀ = 0.18 µM | [1] |
Table 2: Effect on Pro-inflammatory Enzymes and Signaling Proteins
| Compound | Cell Line | Stimulant | Target Protein | Effect | Reference |
| This compound | RAW 264.7 | LPS | iNOS | Decreased Expression | |
| This compound | RAW 264.7 | LPS | COX-2 | Decreased Expression | |
| This compound | RAW 264.7 | LPS | p-ERK1/2 | Decreased Expression | |
| 1-O-β-d-glucoside-nagilactone B | RAW 264.7 | LPS | iNOS | Suppressed Expression | [1] |
Table 3: Effect on Pro-inflammatory Cytokines
| Compound | Cell Line | Stimulant | Cytokine | Effect | Reference |
| This compound | Macrophages | LPS | TNF-α | Downregulated | |
| This compound | Macrophages | LPS | IL-6 | Downregulated | |
| This compound | Colonic Epithelial Cells | LPS | IL-8 | Downregulated |
Experimental Protocols
Standardized in vitro methodologies are crucial for assessing the anti-inflammatory effects of test compounds. The following sections describe the key experimental protocols typically employed.
General Experimental Workflow
A typical experiment involves cell culturing, pre-treatment with the test compound (this compound), induction of an inflammatory response with LPS, and subsequent analysis of inflammatory markers from the cell supernatant or cell lysate.
Cell Culture and Treatment
Murine macrophage cells (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).[3][4] Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[3] For experiments, cells are seeded in multi-well plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for up to 24 hours.[3]
Cell Viability Assay
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed. Cells are treated with this compound at the same concentrations used in the primary assays. After incubation, MTT reagent is added, which is converted by viable cells into a purple formazan product. The absorbance is measured spectrophotometrically, and cell viability is expressed as a percentage relative to the vehicle-treated control group.[5]
Nitric Oxide (NO) Production Assay
NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent system.[3][6] Briefly, an equal volume of supernatant is mixed with Griess reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). The mixture is incubated at room temperature to allow for a colorimetric reaction, and the absorbance is measured at approximately 540-570 nm.[5][6] A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.
Western Blot Analysis
To determine the effect of this compound on protein expression (e.g., iNOS, COX-2, p-ERK), cells are lysed after treatment, and total protein is quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific to the target proteins. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using densitometry software.[7]
Cytokine Measurement
The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in the cell culture supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8] These kits employ a sandwich immunoassay format where the cytokine is captured by a specific antibody coated on the microplate wells. A second, enzyme-linked antibody is then added, followed by a substrate that produces a measurable color change proportional to the amount of cytokine present.
Conclusion
The available in vitro evidence strongly supports this compound as a potent anti-inflammatory agent. Its ability to inhibit the production of nitric oxide, pro-inflammatory enzymes, and cytokines is mechanistically linked to the suppression of the NF-κB and MAPK signaling pathways. While the IC₅₀ value for a glucosylated derivative is impressively low, further quantitative studies on pure this compound are warranted to fully characterize its potency. The detailed protocols and summarized data herein provide a solid foundation for future research and development of this compound as a novel anti-inflammatory therapeutic.
References
- 1. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. impactfactor.org [impactfactor.org]
- 6. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diosgenin inhibits IL-1β-induced expression of inflammatory mediators in human osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of TNFα, IL-1β, COX-2 and NO in the anti-inflammatory activity of Tamarix aphylla in Wistar albino rats: an in-vivo and in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Nagilactone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Nagilactone B, a norditerpene lactone isolated from plants of the Podocarpus genus. This document summarizes the available data on its cytotoxic activity, outlines detailed experimental protocols for assessing its effects on cancer cell lines, and visualizes the potential signaling pathways involved in its mechanism of action.
Introduction to this compound
This compound is a member of the nagilactone family of natural products, which have garnered significant interest for their diverse biological activities, including anticancer properties.[1] Early studies have indicated the potential of this compound as a cytotoxic agent, necessitating further investigation into its efficacy and mechanism of action against various cancer cell types.[1] This guide serves as a resource for researchers initiating studies on the in vitro cytotoxic effects of this compound.
In Vitro Cytotoxicity of this compound
Preliminary screening has demonstrated the cytotoxic activity of this compound against human ovarian cancer cell lines.
Table 1: Summary of Reported IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | 2 - 10 | [1] |
| HEY | Ovarian Cancer | 2 - 10 | [1] |
Note: The reported data indicates a range for the half-maximal inhibitory concentration (IC50). Further studies are required to establish precise IC50 values for these and other cancer cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed in the preliminary cytotoxicity screening of this compound. These protocols are based on standard laboratory practices and can be adapted for specific experimental needs.
Cell Culture and Maintenance
-
Cell Lines: Human ovarian cancer cell lines (A2780 and HEY) and other cell lines of interest should be obtained from a reputable cell bank.
-
Culture Medium: Cells should be cultured in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2. Cells should be passaged upon reaching 80-90% confluency.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat them with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for in vitro cytotoxicity screening of this compound.
Postulated Signaling Pathway for Nagilactone-Induced Apoptosis
While the specific signaling pathway for this compound has not been fully elucidated, the general mechanism for cytotoxic nagilactones involves the induction of apoptosis, potentially through the inhibition of the AP-1 (Activator Protein-1) signaling pathway.[1]
Caption: Postulated mechanism of Nagilactone-induced apoptosis.
Conclusion
This compound demonstrates cytotoxic activity against ovarian cancer cell lines, suggesting its potential as an anticancer agent. This guide provides a foundational framework for researchers to conduct preliminary cytotoxicity screenings of this compound. Further research is warranted to determine its efficacy across a broader range of cancer cell lines, elucidate its precise mechanism of action, and evaluate its therapeutic potential in preclinical models.
References
The Core Mechanism of Nagilactones in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nagilactones, a class of naturally occurring norditerpenoid lactones isolated from plants of the Podocarpus genus, have demonstrated significant potential as anticancer agents. Their mechanism of action is multifaceted, involving the modulation of several key signaling pathways, induction of cell cycle arrest and apoptosis, and the regulation of the tumor microenvironment. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anticancer effects of nagilactones, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades.
Introduction
The quest for novel, effective, and less toxic cancer therapeutics has led to the exploration of natural products as a rich source of lead compounds. Nagilactones have emerged as a promising group of phytochemicals with potent cytotoxic and antitumor activities against a range of cancer cell lines.[1][2] This document aims to consolidate the current understanding of how these complex molecules exert their effects at the cellular and molecular levels, providing a valuable resource for researchers in oncology and drug development.
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of various nagilactones have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Nagilactone | Cancer Cell Line | Cell Type | IC50 (µM) |
| Nagilactone A | A2780 | Ovarian Cancer | 2-10 |
| HEY | Ovarian Cancer | 2-10 | |
| Nagilactone B | A2780 | Ovarian Cancer | 2-10 |
| HEY | Ovarian Cancer | 2-10 | |
| Nagilactone C | HT-1080 | Fibrosarcoma | 3-6 |
| Colon 26-L5 | Colon Carcinoma | 3-6 | |
| MDA-MB-231 | Breast Cancer | 3-5 | |
| AGS | Gastric Cancer | 3-5 | |
| HeLa | Cervical Cancer | 3-5 | |
| A2780 | Ovarian Cancer | 2-10 | |
| HEY | Ovarian Cancer | 2-10 | |
| Nagilactone D | A2780 | Ovarian Cancer | <2-10 (most potent) |
| HEY | Ovarian Cancer | <2-10 (most potent) | |
| Nagilactone E | A549 | Non-Small Cell Lung Cancer | 5.18 ± 0.49[3] |
| NCI-H1975 | Non-Small Cell Lung Cancer | 3.57 ± 0.29[3] | |
| P-388 | Leukemia | - | |
| Nagilactone F | MDA-MB-231 | Breast Cancer | ~1 |
| AGS | Gastric Cancer | ~1 | |
| HeLa | Cervical Cancer | ~1 | |
| Nagilactone G | A2780 | Ovarian Cancer | 2-10 |
| HEY | Ovarian Cancer | 2-10 | |
| P-388 | Leukemia | ~0.25 |
Core Mechanisms of Action
The anticancer activity of nagilactones is not attributed to a single mechanism but rather to a synergistic interplay of multiple cellular effects.[1][2]
Inhibition of Protein Synthesis
A fundamental mechanism of action for some nagilactones is the potent inhibition of protein synthesis. Nagilactone C has been shown to bind to eukaryotic ribosomes, thereby halting the translation process.[1][2] Nagilactone E also acts as a protein synthesis inhibitor.[4] This broad-spectrum inhibition of protein production disrupts numerous cellular functions vital for cancer cell survival and proliferation.
Modulation of Key Signaling Pathways
Nagilactones have been demonstrated to interfere with several critical signaling pathways that are often dysregulated in cancer.
A primary target of nagilactones is the Activator Protein-1 (AP-1) signaling pathway, which is crucial for cell proliferation and survival.[2] Nagilactones, particularly Nagilactone E, inhibit the AP-1 pathway, which is often activated by the JNK/c-Jun axis.[1][2]
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical target. Nagilactone E is postulated to inhibit JAK2, and Nagilactone C has been shown to inhibit the STAT signaling pathway, thereby interfering with cytokine signaling and reducing the expression of downstream target genes involved in cell growth and survival.[1][2]
Nagilactone D has been shown to suppress the transforming growth factor-β1 (TGF-β1)/Smad signaling pathway. This pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and epithelial-mesenchymal transition (EMT), a process that is critical for cancer metastasis.
Induction of Cell Cycle Arrest
Nagilactone E has been shown to induce G2/M phase cell cycle arrest in non-small cell lung cancer cells.[3] This is achieved through the downregulation of key cell cycle regulatory proteins, including Cyclin B1 and the protein kinase Wee1, and a reduction in the phosphorylation of cdc2 and cdc25C.[3]
Induction of Apoptosis and Autophagy
Nagilactones are potent inducers of programmed cell death. They trigger caspase-dependent apoptosis in cancer cells, a key mechanism for eliminating malignant cells.[3] Furthermore, Nagilactone D and its derivative, 2β-hydroxynagilactone L, have been identified as potent inducers of autophagic cell death.
Experimental Protocols
The following are generalized protocols for key experiments commonly used to investigate the mechanism of action of nagilactones. Note: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the nagilactone for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Treat cells with the nagilactone for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-JNK, c-Jun, p-STAT3, Cyclin B1, Cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the nagilactone for 24 or 48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caspase Activation Assay
This assay measures the activity of caspases, key mediators of apoptosis.
-
Cell Treatment and Lysis: Treat cells with the nagilactone to induce apoptosis. Lyse the cells according to the manufacturer's protocol of a commercial caspase activity assay kit.
-
Assay Reaction: Add the cell lysate to a reaction buffer containing a caspase-specific substrate conjugated to a colorimetric or fluorometric reporter.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Quantify the caspase activity based on the signal generated from the cleaved substrate.
Autophagy Detection
This can be assessed by monitoring the conversion of LC3-I to LC3-II via Western blot or by observing the formation of LC3 puncta using fluorescence microscopy.
-
Western Blot for LC3: Follow the Western blot protocol as described above, using an antibody that detects both LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.
-
LC3 Puncta Formation:
-
Transfect cells with a GFP-LC3 expression vector.
-
Treat the cells with the nagilactone.
-
Fix the cells and visualize the GFP-LC3 localization using a fluorescence microscope.
-
An increase in the number of distinct GFP-LC3 puncta per cell indicates the formation of autophagosomes.
-
Conclusion
Nagilactones represent a promising class of natural products with significant anticancer potential. Their multifaceted mechanism of action, targeting key cellular processes such as protein synthesis, signal transduction, cell cycle progression, and programmed cell death, makes them attractive candidates for further preclinical and clinical development. The information provided in this technical guide serves as a comprehensive resource for researchers aiming to further elucidate the therapeutic potential of these remarkable compounds.
References
A Technical Guide to the Inhibition of NF-κB Signaling by Nagilactone B
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nagilactone B, a naturally occurring norditerpene lactone isolated from Podocarpus species, has demonstrated significant anti-inflammatory properties. This technical guide consolidates current research on the mechanism by which this compound exerts its effects, with a specific focus on its modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Evidence indicates that this compound and its derivatives potently inhibit the production of key inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines, in lipopolysaccharide (LPS)-stimulated macrophages. The primary mechanism of action involves the suppression of NF-κB activation by potentially inhibiting the phosphorylation and subsequent degradation of its inhibitor, IκBα, which in turn prevents the nuclear translocation of the p65 subunit. This guide provides a comprehensive overview of the quantitative data, detailed experimental protocols for assessing this activity, and visual diagrams of the signaling pathway and experimental workflows to facilitate further research and drug development efforts.
Introduction to this compound and the NF-κB Pathway
Nagilactones are a class of bioactive terpenoids first isolated from Podocarpus nagi.[1] These compounds exhibit a range of pharmacological activities, including anticancer, antifungal, and anti-inflammatory effects.[1][2][3] this compound, in particular, has emerged as a potent anti-inflammatory agent.[4]
The NF-κB signaling pathway is a cornerstone of the inflammatory response.[5][6] In unstimulated cells, NF-κB dimers, most commonly a heterodimer of p50 and p65 (RelA), are held inactive in the cytoplasm by binding to Inhibitor of κB (IκB) proteins, primarily IκBα.[5][7] Upon stimulation by pathogens or pro-inflammatory cytokines like TNF-α (via receptors like TLRs and TNFRs), a signaling cascade activates the IκB kinase (IKK) complex.[6][8] IKK then phosphorylates IκBα, marking it for ubiquitination and proteasomal degradation.[8][9] The degradation of IκBα unmasks a nuclear localization signal (NLS) on the p65 subunit, allowing the p50/p65 dimer to translocate into the nucleus.[10][11] Inside the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, driving the transcription of pro-inflammatory mediators including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α, IL-6, and IL-1β.[4][12] Dysregulation of this pathway is implicated in numerous chronic inflammatory diseases and cancers.[9]
Mechanism of Action: this compound as an NF-κB Inhibitor
Research indicates that this compound's anti-inflammatory effects are mediated through the direct inhibition of the canonical NF-κB pathway.[4] Studies using LPS-stimulated RAW 264.7 macrophages have shown that this compound and its glucoside derivative significantly suppress the expression of NF-κB downstream targets.[1][4] The proposed mechanism involves the inhibition of NF-κB's nuclear translocation.[1] This prevents the transcription factor from binding to the promoter regions of pro-inflammatory genes. While the precise molecular target has not been definitively identified, the observed downstream effects—reduced expression of iNOS and cytokines—are consistent with an upstream blockade in the pathway, likely at the level of IκBα phosphorylation or degradation.[4][13]
Caption: this compound inhibits the canonical NF-κB pathway.
Quantitative Analysis of this compound's Bioactivity
The inhibitory effects of this compound and its derivatives on inflammatory markers have been quantified in several studies. The data highlights its potency in cell-based assays, establishing it as a strong candidate for further development.
| Compound | Assay | Cell Line | Key Findings | Positive Control | Reference |
| This compound 1-O-β-d-glucoside | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | IC₅₀: 0.18 ± 0.04 µM | Indomethacin (IC₅₀: 4.21 ± 0.32 µM) | [4] |
| This compound | Protein Expression (Western Blot) | LPS-stimulated RAW 264.7 macrophages | Significantly decreased iNOS and COX-2 expression. | - | [4] |
| This compound | Cytokine Production | LPS-induced macrophages & colonic epithelial cells | Significantly downregulated TNF-α, IL-6, and IL-8 levels. | - | [4] |
Experimental Methodologies
To facilitate the investigation of this compound and similar compounds, this section provides detailed protocols for key experiments used to characterize their effects on the NF-κB pathway.
Caption: Experimental workflow for evaluating NF-κB inhibitors.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Conditions: Maintain cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Plating: Seed cells in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for 1-2 hours.
-
Include a vehicle control (DMSO only).
-
Subsequently, stimulate the cells with an inflammatory agent, typically Lipopolysaccharide (LPS) at 1 µg/mL, for the desired time period (e.g., 24 hours for NO/cytokine production, 15-60 minutes for signaling protein phosphorylation).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Sample Collection: After the treatment period (typically 24 hours), collect 50 µL of the cell culture supernatant.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant in a new 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration using a standard curve generated with sodium nitrite.
Western Blot for NF-κB Pathway Proteins
-
Protein Extraction: After treatment (e.g., 30 minutes for phosphorylation events), wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation, perform nuclear/cytoplasmic fractionation using a commercial kit.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include those against p-IκBα, IκBα, p65, iNOS, COX-2, Histone H3 (nuclear marker), and β-actin (cytoplasmic/loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Immunofluorescence for p65 Nuclear Translocation
-
Cell Plating: Seed RAW 264.7 cells on glass coverslips in a 24-well plate.
-
Treatment: Perform pre-treatment and stimulation (e.g., LPS for 30-60 minutes) as described above.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against the p65 subunit for 1-2 hours.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope. The co-localization of p65 (green) and DAPI (blue) indicates nuclear translocation.[14][15]
NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect cells (e.g., HEK293T or RAW 264.7) with a plasmid containing a luciferase reporter gene under the control of an NF-κB-responsive promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the transfected cells with this compound followed by stimulation with TNF-α or LPS.
-
Lysis and Measurement: Lyse the cells and measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Calculate NF-κB transcriptional activity by normalizing the Firefly luciferase signal to the Renilla luciferase signal. A decrease in the normalized signal indicates inhibition.[12]
Conclusion and Future Directions
This compound is a potent natural product that effectively suppresses inflammatory responses by inhibiting the NF-κB signaling pathway. Quantitative data and mechanistic studies have established its ability to reduce the expression of key pro-inflammatory genes by preventing the nuclear translocation of NF-κB. The experimental protocols detailed in this guide provide a robust framework for further investigation into its precise molecular interactions and for screening analogous compounds.
Future research should focus on:
-
Direct Target Identification: Utilizing techniques such as affinity chromatography or thermal shift assays to identify the specific protein(s) within the NF-κB pathway that this compound directly binds to.
-
In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases, such as sepsis, arthritis, or inflammatory bowel disease.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to optimize potency and drug-like properties.
-
Selectivity Profiling: Assessing the selectivity of this compound against other signaling pathways to understand potential off-target effects.
The compelling preclinical data for this compound positions it as a valuable lead compound for the development of novel anti-inflammatory therapeutics targeting the NF-κB pathway.
References
- 1. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. A novel allosteric inhibitor that prevents IKKβ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-time monitoring of NF-kappaB activity in cultured cells and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Nagilactone Derivatives in STAT3 Signaling Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell proliferation, survival, differentiation, and angiogenesis. Its constitutive activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This technical guide delves into the emerging role of nagilactones, a class of natural products, as inhibitors of the STAT3 signaling pathway. While various nagilactones exhibit cytotoxic effects, this document focuses on a particularly potent derivative of Nagilactone E, 3-deoxy-2β,16-dihydroxynagilactone E (designated as B6) , which has been identified as a novel inhibitor of the JAK2/STAT3 signaling cascade. We will explore its unique mechanism of action, present available quantitative data, provide detailed experimental protocols for its characterization, and visualize the complex biological processes involved.
The STAT3 Signaling Pathway: A Key Oncogenic Driver
The STAT3 signaling cascade is initiated by the binding of cytokines (e.g., Interleukin-6, IL-6) or growth factors to their corresponding receptors on the cell surface. This binding event triggers the activation of receptor-associated Janus kinases (JAKs) or other tyrosine kinases like Src. Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for the SH2 domain of STAT3.
Once recruited, STAT3 is itself phosphorylated by JAKs at a critical tyrosine residue (Tyr705). This phosphorylation event induces the formation of STAT3 homodimers, which then translocate to the nucleus. In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating the transcription of genes involved in cell survival (e.g., Bcl-xL, Mcl-1), proliferation (e.g., Cyclin D1, c-Myc), and angiogenesis (e.g., VEGF). Dysregulation of this pathway, leading to persistently active STAT3, is a common feature in a wide array of cancers.
Caption: Canonical STAT3 Signaling Pathway.
Nagilactone Derivatives as STAT3 Signaling Inhibitors
While the topic of this guide is Nagilactone B, current research points to a derivative of Nagilactone E, 3-deoxy-2β,16-dihydroxynagilactone E (B6) , as the more potent and well-characterized inhibitor of the STAT3 pathway. This compound itself has demonstrated anti-atherosclerosis and anti-inflammatory activities, with some studies showing it can inhibit the NF-κB pathway.[1] However, its direct role in STAT3 inhibition is not well-documented.
In contrast, B6 has been identified as a potent inhibitor of STAT3 signaling.[2][3] It preferentially inhibits the growth of cancer cells with overactivated STAT3, such as MDA-MB-231 and MDA-MB-468 breast cancer cells.[2]
Mechanism of Action: Allosteric Inhibition of JAK2
Unlike many kinase inhibitors that competitively bind to the ATP-binding pocket of the catalytic domain, B6 exhibits a novel mechanism of action. It allosterically interacts with the non-catalytic FERM-SH2 domain of JAK2.[2] This interaction inactivates JAK2, thereby preventing the phosphorylation and subsequent activation of STAT3. This JAK-specific interaction is noteworthy as B6 has been shown to have minimal effects on other tyrosine kinases.[2][3]
Caption: Mechanism of JAK2 Inhibition by B6.
Quantitative Data on Nagilactone Activity
The inhibitory potency of nagilactone derivatives has been quantified in various studies. The following tables summarize the available IC50 values.
Table 1: Inhibitory Activity of Nagilactone E Derivative (B6) on STAT3 Signaling
| Compound | Assay | IC50 (µM) | Reference |
| 3-deoxy-2β,16-dihydroxy-nagilactone E (B6) | IL-6-induced STAT3 Signaling | 0.2 | [2][3] |
Table 2: Cytotoxic Activity (IC50) of Various Nagilactones in Cancer Cell Lines
| Nagilactone | Cell Line | IC50 (µM) | Reference |
| Nagilactone A | A2780, HEY | 2-10 | |
| This compound | A2780, HEY | 2-10 | |
| Nagilactone C | HT-1080, Colon 26-L5 | 3-6 | |
| MDA-MB-231, AGS, HeLa | 3-5 | ||
| Nagilactone D | A2780, HEY | 2-10 | |
| Nagilactone E | A549 | 5.2 | |
| NCI-H1975 | 3.6 | ||
| Nagilactone F | MDA-MB-231, AGS, HeLa | ~1 or below | |
| Nagilactone G | A2780, HEY | 2-10 | |
| P-388 Leukemia | ~0.25 | ||
| Nagilactone K | A2780, HEY | >10 |
Note: The cytotoxic activities listed in Table 2 are not necessarily mediated through STAT3 inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of nagilactone derivatives in STAT3 signaling inhibition.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Nagilactone derivative (e.g., B6) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Seed cells (e.g., 2,500 cells/well) in a 96-well plate and allow them to adhere overnight.[2]
-
Treat the cells with various concentrations of the nagilactone derivative (and a DMSO vehicle control) for the desired time period (e.g., 72 hours).[2]
-
Add 10-30 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.
-
Incubate the plate, shaking, for at least 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm (or 595 nm) using a microplate reader.[2]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot for STAT3 Phosphorylation
This technique is used to detect the levels of phosphorylated STAT3 (p-STAT3), a marker of STAT3 activation.
Materials:
-
Cell culture plates
-
Nagilactone derivative
-
Cytokine for stimulation (e.g., IL-6)
-
Lysis buffer (e.g., M-PER) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with the nagilactone derivative for a specified time (e.g., 1 hour).
-
Stimulate the cells with a cytokine (e.g., 10 ng/mL IL-6) for a short period (e.g., 15 minutes) to induce STAT3 phosphorylation.
-
Wash cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL detection reagent.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control to normalize the data.
In Vitro JAK2 Kinase Assay
This assay directly measures the enzymatic activity of JAK2 and the inhibitory effect of the compound.
Materials:
-
Recombinant active JAK2 enzyme
-
Kinase reaction buffer
-
ATP (and γ-³²P-ATP for radiometric assays)
-
JAK2-specific substrate peptide
-
Nagilactone derivative
-
Detection reagents (e.g., Kinase-Glo® MAX for luminescent assays)
-
Microplates
Procedure (General Steps):
-
Prepare a reaction mixture containing the kinase reaction buffer, JAK2 substrate, and the nagilactone derivative at various concentrations.
-
Add the recombinant JAK2 enzyme to the mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time at a controlled temperature (e.g., 30 minutes at room temperature).
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the kinase activity. In a radiometric assay, this involves measuring the incorporation of ³²P into the substrate. In a luminescent assay, the amount of remaining ATP is measured.
-
Calculate the percentage of inhibition at each compound concentration to determine the IC50 value.
Molecular Docking
Computational modeling can be used to predict the binding mode of a nagilactone derivative to the SH2 domain of STAT3 or the FERM-SH2 domain of JAK2.
Software:
-
Molecular modeling software (e.g., AutoDock, Glide, MOE)
-
Protein and ligand preparation software
Procedure (General Workflow):
-
Protein Preparation: Obtain the crystal structure of the target protein (e.g., JAK2, PDB ID can be sourced from the RCSB Protein Data Bank) and prepare it by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of the nagilactone derivative and optimize its geometry.
-
Binding Site Definition: Define the binding pocket on the protein. For B6, this would be the FERM-SH2 domain of JAK2.
-
Docking: Run the docking algorithm to predict the binding poses of the ligand within the defined binding site.
-
Scoring and Analysis: Analyze the predicted binding poses based on scoring functions that estimate the binding affinity. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Caption: General Experimental Workflow.
Conclusion and Future Directions
The available evidence strongly suggests that the Nagilactone E derivative, 3-deoxy-2β,16-dihydroxynagilactone E (B6), is a potent inhibitor of the JAK2/STAT3 signaling pathway. Its unique allosteric mechanism of inhibiting JAK2 presents a promising avenue for the development of novel and selective anticancer therapeutics. While this compound has shown biological activity in other contexts, its specific role in STAT3 inhibition requires further investigation.
Future research should focus on a broader characterization of B6's activity across a wider range of cancer cell lines with known STAT3 activation status. In vivo studies are necessary to evaluate its efficacy and safety in preclinical cancer models. Furthermore, structure-activity relationship (SAR) studies on nagilactone derivatives could lead to the synthesis of even more potent and specific inhibitors of the JAK2/STAT3 pathway, paving the way for new therapeutic strategies against cancers driven by aberrant STAT3 signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Deoxy-2β,16-dihydroxynagilactone E, a natural compound from Podocarpus nagi, preferentially inhibits JAK2/STAT3 signaling by allosterically interacting with the regulatory domain of JAK2 and induces apoptosis of cancer cells - 联科生物 [liankebio.com]
- 3. 3-Deoxy-2β,16-dihydroxynagilactone E, a natural compound from Podocarpus nagi, preferentially inhibits JAK2/STAT3 signaling by allosterically interacting with the regulatory domain of JAK2 and induces apoptosis of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Early Insecticidal Properties of Nagilactone B: A Review of Limited Evidence
Despite the recognized insecticidal potential within the nagilactone family of compounds, early research specifically detailing the insecticidal properties of Nagilactone B is notably scarce in publicly accessible scientific literature. While its isolation from Podocarpus nagi is well-documented, the primary focus of early insecticidal studies on nagilactones appears to have been on other analogues, particularly Nagilactone C and Nagilactone D.
While a comprehensive technical guide on the early insecticidal research of this compound cannot be constructed due to the lack of specific data, this report summarizes the broader context of nagilactone insecticidal activity and highlights the limited available information regarding this compound.
The Insecticidal Landscape of Nagilactones
Nagilactones are a group of norditerpene dilactones found in plants of the Podocarpus genus. Several of these compounds have demonstrated significant insecticidal and antifeedant activities against a range of insect pests. Early research in this area identified Nagilactones C and D as potent insect control agents.[1][2] These compounds were shown to cause feeding deterrence, inhibit larval growth, and in some cases, lead to mortality in various insect species.[1][2]
The Enigma of this compound in Early Insecticidal Research
Despite being a major diterpenoid isolated from Podocarpus nagi, this compound is conspicuously absent from detailed early reports on insecticidal activity.[2] While some studies mention the isolation of a series of nagilactones, including this compound, for insecticidal screening, the subsequent reporting of results often focuses exclusively on the more active compounds like Nagilactone D.[2] This suggests that this compound may have exhibited weaker or non-significant insecticidal effects in these initial screens, leading researchers to concentrate on more promising candidates.
One study investigating the effects of the four most abundant nagilactones from Podocarpus nagi on the tobacco budworm (Heliothis virescens) only detailed the significant activity of Nagilactone D in its abstract, leaving the role of this compound unclear.[2]
Inferred Potential and Future Directions
While direct evidence is lacking, the structural similarity of this compound to other insecticidally active nagilactones suggests a potential for some level of biological activity against insects. However, without specific studies, its spectrum of activity, potency, and mechanism of action remain unknown.
The absence of detailed early research on the insecticidal properties of this compound presents a knowledge gap. Future research could revisit this compound, employing modern screening techniques against a broader range of insect pests. Such studies would be necessary to elucidate any potential insecticidal efficacy and to understand its mode of action, which could involve neurotoxicity, disruption of growth and development, or other mechanisms observed in related compounds.
Conclusion
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allelopathy, the chemical warfare between plants, offers a rich reservoir of bioactive compounds with the potential for development into natural herbicides, growth regulators, and even pharmaceuticals. Among these, the nagilactones, a class of complex norditerpene dilactones primarily isolated from plants of the Podocarpus and Nageia genera, have garnered significant attention. Nagilactone B, a prominent member of this family, and its related compounds exhibit potent biological activities, including significant plant growth inhibitory effects.[1] This technical guide provides an in-depth exploration of the allelopathic potential of this compound and its congeners, presenting quantitative data, detailed experimental protocols, and a mechanistic overview of their presumed signaling pathways.
Quantitative Allelopathic Data
The inhibitory effects of this compound and related compounds have been quantified in various studies. The following tables summarize the available data on their phytotoxic and cytotoxic activities.
Table 1: Allelopathic Effects of this compound and Related Compounds on Plant Growth
| Compound | Test Species | Concentration | Effect | Reference |
| This compound and related compounds | Lettuce (Lactuca sativa) | < 10 µg/mL | Stimulated root growth | [2] |
| ≥ 100 µg/mL | Complete inhibition of seed germination | [2] | ||
| Momilactone A | Barnyard Grass (Echinochloa crus-galli) | 146 µM | IC50 (shoot growth) | [3] |
| 91 µM | IC50 (root growth) | [3] | ||
| Momilactone B | Barnyard Grass (Echinochloa crus-galli) | 6.5 µM | IC50 (shoot growth) | [3] |
| 6.9 µM | IC50 (root growth) | [3] |
Table 2: Cytotoxic Activity of Nagilactones against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Nagilactone C | Human Fibrosarcoma (HT-1080) | 2.3 µg/mL | [4] |
| Murine Colon Carcinoma (Colon 26-L5) | 1.2 µg/mL | [4] | |
| Nagilactone F | Human Cancer Cell Lines | ~1 | [1] |
| Nagilactone G | Human Cancer Cell Lines | ~1 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the study of the allelopathic potential of this compound.
Bioactivity-Guided Isolation of this compound from Podocarpus nagi
This protocol outlines the general procedure for isolating this compound, a crucial first step for obtaining the pure compound for bioassays.
-
Extraction:
-
Air-dry and powder the plant material (e.g., roots, seeds, or leaves of Podocarpus nagi).
-
Perform exhaustive percolation with methanol at room temperature.
-
Evaporate the methanol in vacuo to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in a hydro-methanolic solution.
-
Sequentially partition the suspension with solvents of increasing polarity, such as hexanes and ethyl acetate.
-
Evaluate the cytotoxicity or phytotoxicity of each fraction to identify the active partition (typically the ethyl acetate fraction for nagilactones).
-
-
Chromatographic Separation:
-
Subject the active fraction to a series of chromatographic techniques to isolate the pure compounds.
-
Column Chromatography: Utilize silica gel or other suitable stationary phases with a gradient of solvents (e.g., hexane-ethyl acetate) to perform initial fractionation.
-
High-Performance Liquid Chromatography (HPLC): Employ reversed-phase (e.g., C18) or normal-phase HPLC for further purification of the fractions containing compounds of interest. Monitor the elution profile using a UV detector.
-
-
Structure Elucidation:
-
Determine the structure of the isolated pure compounds using spectroscopic methods such as:
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HMQC, and HMBC experiments to establish the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the molecular formula.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
-
Allelopathic Bioassay using Lettuce (Lactuca sativa) Seeds
This protocol is a standard method to assess the phytotoxicity of a pure compound on seed germination and seedling growth.
-
Preparation of Test Solutions:
-
Dissolve the purified this compound in a suitable solvent (e.g., DMSO or ethanol) to create a stock solution.
-
Prepare a series of dilutions of the stock solution with distilled water to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Include a control group with only the solvent at the same concentration used in the test solutions to account for any solvent effects.
-
-
Petri Dish Setup:
-
Place a sterile filter paper (e.g., Whatman No. 1) in a sterile Petri dish (9 cm diameter).
-
Add 2-3 mL of the test solution or control solution to the filter paper, ensuring it is evenly moistened.
-
-
Seed Plating and Incubation:
-
Place a predetermined number of lettuce seeds (e.g., 20-25) on the moistened filter paper in each Petri dish.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 12h/12h light/dark cycle).
-
-
Data Collection and Analysis:
-
After a set period (e.g., 3-5 days), record the number of germinated seeds.
-
Measure the radicle (root) length and hypocotyl (shoot) length of each germinated seedling.
-
Calculate the germination percentage and the percentage of inhibition of root and shoot growth compared to the control.
-
Determine the IC50 value (the concentration that causes 50% inhibition) for each parameter.
-
Potential Signaling Pathways and Mechanism of Action
While the precise molecular targets of this compound in its allelopathic action are not yet fully elucidated, evidence from related compounds and other terpenoids suggests several potential mechanisms. Terpenoids are known to interfere with fundamental cellular processes in plants.[5]
Disruption of Plant Hormone Signaling
Plant hormones are crucial regulators of growth and development, and their signaling pathways are common targets for allelochemicals.[6][7]
-
Auxin and Abscisic Acid (ABA) Signaling: The related diterpenoid, momilactone B, has been shown to inhibit seed germination by inducing the ABA signaling pathway and to inhibit root growth by reducing auxin production and transport. It is plausible that this compound acts through a similar mechanism, disrupting the delicate balance of these key hormones.
Inhibition of Protein Synthesis
Nagilactone C is a potent inhibitor of protein synthesis, binding to eukaryotic ribosomes.[8] Nagilactone E has also been identified as a protein synthesis inhibitor.[8] This represents a fundamental mode of cytotoxicity that would be highly effective in inhibiting plant growth. It is highly probable that this compound shares this mechanism of action.
Interference with Signal Transduction Pathways
-
JAK/STAT Pathway: Nagilactone E has been shown to inhibit the Janus kinase 2 (JAK2), which in turn reduces the phosphorylation of the transcription factor STAT3.[1] While this has been studied in the context of cancer, similar signaling components exist in plants and could be targets for this compound's allelopathic activity.
Conclusion and Future Directions
This compound and its related compounds represent a promising class of allelochemicals with significant potential for applications in agriculture and beyond. Their potent plant growth inhibitory effects, coupled with their complex chemical structures, make them fascinating subjects for further research. Future studies should focus on:
-
Expanding Quantitative Data: Conducting comprehensive dose-response studies on a wider range of plant species, including common weeds and crop plants, to establish the selectivity of this compound.
-
Elucidating the Mechanism of Action: Utilizing molecular biology and 'omics' approaches (genomics, proteomics, metabolomics) to identify the specific molecular targets and signaling pathways affected by this compound in plants.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify the key structural features responsible for its allelopathic activity, which could lead to the development of more potent and selective compounds.
-
Field Trials: Evaluating the efficacy of this compound and its formulations as a natural herbicide in greenhouse and field settings.
The continued exploration of the allelopathic potential of this compound and its congeners will undoubtedly contribute to the development of new, sustainable solutions for weed management and provide novel insights into the chemical ecology of plant-plant interactions.
References
- 1. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Contribution of momilactone A and B to rice allelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An antiproliferative norditerpene dilactone, Nagilactone C, from Podocarpus neriifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Plant hormones are versatile chemical regulators of plant growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How hormones and growth regulators affect your plants | OSU Extension Service [extension.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Structural Classification of Nagilactones from Podocarpus
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of the structural classification, physicochemical properties, and biological activities of nagilactones, a class of tetracyclic norditerpene dilactones isolated from various species of the Podocarpus genus. It includes detailed experimental protocols for their isolation and structural elucidation, alongside visualizations of key biological signaling pathways they modulate.
Introduction to Nagilactones
Nagilactones are a group of bioactive terpenoids first isolated in the late 1960s from Podocarpus nagi.[1] These compounds are found in the seeds, roots, twigs, bark, and leaves of various Podocarpus species, which are evergreen trees distributed across Asia and other parts of the world.[1][2] Phytochemical investigations have revealed that terpenoids, particularly norditerpene dilactones, are among the most abundant and pharmacologically significant compounds in this genus.[3] Nagilactones exhibit a wide range of potent biological activities, including anticancer, anti-inflammatory, antifungal, and anti-atherosclerosis effects, making them a subject of significant interest in natural product chemistry and drug discovery.[1][4][5][6]
Core Structural Classification
Nagilactones are characterized by a tetracyclic norditerpenoid core. The primary classification system, first proposed by Hayashi and Matsumoto, categorizes them into three main types (A, B, and C) based on the nature of the conjugated lactone system within the B-C ring moiety.[1]
-
Type A Nagilactones : These compounds feature an α-pyrone [8(14),9(11)-dienolide] system.
-
Type B Nagilactones : This class is defined by a 7α,8α-epoxy-9(11)-enolide structure.
-
Type C Nagilactones : These nagilactones possess a 7(8),9(11)-dienolide structure.
Bioactive compounds have been identified in all three groups.[1] A notable exception to this classification is Nagilactone J, which has a unique bisnorditerpene dilactone structure.[1]
Quantitative Data Summary
The following tables summarize the physicochemical properties and reported bioactivities of several representative nagilactones.
Table 1: Physicochemical Properties of Representative Nagilactones
| Nagilactone | PubChem CID | Molecular Formula | Molecular Weight ( g/mol ) | Structural Type |
|---|---|---|---|---|
| Nagilactone A | 3084328 | C19H24O6 | 348.4 | A |
| Nagilactone B | 3084329 | C19H24O7 | 364.4 | A |
| Nagilactone C | 319648 | C19H22O7 | 362.4 | A |
| Nagilactone E | 72504 | C19H24O6 | 348.4 | B |
| Nagilactone F | 181498 | C19H20O4 | 316.4 | C |
| Nagilactone I | - | C19H22O6 | 350.4 | C |
| Nagilactone J | - | C18H19O6 | 349.3 | Unique |
| Nagilactone L | - | C18H17O5 | 319.2 | A |
Data sourced from NIH PubChem and related literature.[5][7]
Table 2: Selected Bioactivities of Nagilactones
| Compound | Activity | Cell Line / Model | IC50 / ED50 Value | Reference |
|---|---|---|---|---|
| Nagilactone C | Anticancer | HT-1080 Fibrosarcoma | 3-6 µM | [1][5] |
| Anticancer | Colon 26-L5 Carcinoma | 3-6 µM | [1][5] | |
| Anti-inflammatory | LPS-induced RAW 264.7 | - | [3][8] | |
| Nagilactone E | Anticancer | A549 Lung Cancer | 5.2 µM | [1][4] |
| Anticancer | NCI-H1975 Lung Cancer | 3.6 µM | [1][4] | |
| Nagilactone F | Anticancer | Various Human Cancer Lines | ~1 µM | [1] |
| Nagilactone G | Anticancer | Various Human Cancer Lines | ~0.25 µM | [1] |
| 1-O-β-d-glucoside-nagilactone B | Anti-inflammatory | LPS-stimulated RAW264.7 | 0.18 µM (NO production) |[1][9] |
Experimental Protocols
Isolation and Purification of Nagilactones
The following is a generalized protocol for the isolation of nagilactones from Podocarpus plant material, based on common bioassay-guided fractionation techniques mentioned in the literature.[10][11]
-
Preparation of Plant Material : Dried and powdered plant material (e.g., roots, seeds, or twigs) is used as the starting source.
-
Extraction : The powdered material is exhaustively extracted with a polar solvent like methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent-Solvent Partitioning (Fractionation) : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol. Fractions are collected and concentrated. Bioassays (e.g., cytotoxicity assays) are often performed at this stage to identify the most active fraction (e.g., the chloroform-soluble fraction).[11]
-
Chromatographic Separation : The bioactive fraction is subjected to multiple rounds of chromatographic separation.
-
Column Chromatography (CC) : Typically performed using silica gel or Sephadex LH-20 as the stationary phase, with a gradient elution system (e.g., hexane-ethyl acetate or chloroform-methanol) to separate components based on polarity.
-
High-Performance Liquid Chromatography (HPLC) : Preparative or semi-preparative HPLC is used for the final purification of individual compounds, often employing a C18 column with a mobile phase such as methanol-water or acetonitrile-water.
-
-
Purity Assessment : The purity of the isolated compounds is confirmed by analytical HPLC and spectroscopic methods.
Structural Elucidation
The structures of novel or known nagilactones are determined using a combination of modern spectroscopic techniques.[10][12]
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) : This technique is used to determine the precise molecular weight of the compound, which allows for the unambiguous determination of its molecular formula.
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the cornerstone of structural elucidation.
-
¹H NMR : Provides information about the number, environment, and connectivity of protons.
-
¹³C NMR : Reveals the number and type of carbon atoms (e.g., methyl, methylene, carbonyl).
-
2D NMR (COSY, HSQC, HMBC) : These experiments establish the final planar structure. ¹H-¹H COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC identifies long-range (2-3 bond) correlations between protons and carbons, piecing the molecular fragments together.
-
NOESY : This experiment identifies protons that are close in space, which is crucial for determining the relative stereochemistry of the molecule.[3][10]
-
-
Single-Crystal X-ray Diffraction : When suitable crystals can be grown, this method provides definitive proof of the complete molecular structure, including the absolute stereochemistry.[10]
Key Signaling Pathways Modulated by Nagilactones
Nagilactones exert their biological effects by modulating several critical intracellular signaling pathways.
Anticancer Mechanisms: JNK/AP-1 Pathway and Protein Synthesis Inhibition
The anticancer activity of nagilactones is multifactorial.[1] Nagilactone E can induce ribotoxic stress by inhibiting protein synthesis, which in turn activates the JNK/c-Jun signaling axis.[1] This leads to the modulation of the AP-1 transcription factor, which is involved in cell proliferation and apoptosis.[1][5] Nagilactone C is a particularly potent inhibitor of protein synthesis, binding directly to eukaryotic ribosomes.[5] This inhibition contributes to cell cycle arrest and apoptosis in cancer cells.[6]
References
- 1. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Nagilactone C from the Seeds of Podocarpus nakaii May Protect Against LPS-Induced Acute Lung Injury via STAT Signaling Pathway Inhibition [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nagilactone | C19H22O7 | CID 319648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New podolactones from the seeds of Podocarpus nagi and their anti-inflammatory effect | Semantic Scholar [semanticscholar.org]
- 10. Item - Antiproliferative Constituents of the Roots of Ethiopian Podocarpus falcatus and Structure Revision of 2α-Hydroxynagilactone F and Nagilactone I - American Chemical Society - Figshare [acs.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. Three diterpene dilactone glycosides from Podocarpus nagi - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Extraction of Nagilactone B from Podocarpus Leaves and Seeds
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Nagilactones are a group of tetracyclic norditerpenoid dilactones primarily isolated from various species of the Podocarpus genus.[1][2] Among them, Nagilactone B has garnered significant interest due to its diverse pharmacological properties, including anti-atherosclerosis and potential anti-inflammatory activities.[1][3] These compounds are typically found in the seeds, leaves, roots, and bark of plants like Podocarpus nagi and Podocarpus neriifolius.[1][4][5] Their biological function in plants is often related to growth inhibition and defense against herbivores.[6] This document provides detailed protocols for the extraction, purification, and quantification of this compound from Podocarpus leaves and seeds, intended to support research and development efforts.
2. Extraction and Purification Protocols
The isolation of this compound from plant material is a multi-step process involving extraction with organic solvents, followed by fractionation and chromatographic purification. The general workflow is outlined below.
Caption: A generalized workflow for the extraction and purification of this compound.
Protocol 1: Extraction from Podocarpus nagi Seeds
This protocol is adapted from methodologies described for the isolation of podolactones, including this compound, from the seeds of P. nagi.[7][8][9]
Materials and Equipment:
-
Dried seeds of Podocarpus nagi
-
Grinder or mill
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Large glass container for maceration
-
Rotary evaporator
-
Separatory funnel
-
Silica gel for column chromatography
-
HPLC system (preparative or semi-preparative) with a C18 column
-
NMR spectrometer and Mass Spectrometer for characterization
Methodology:
-
Sample Preparation: Air-dry the Podocarpus nagi seeds and grind them into a fine powder.
-
Methanol Extraction:
-
Soak the powdered seeds in methanol (e.g., 1 kg of powder in 5 L of MeOH) at room temperature for 48-72 hours.
-
Filter the mixture to separate the extract from the solid plant material.
-
Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a crude residue.
-
-
Fractionation:
-
Suspend the crude residue in a water-methanol mixture (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning by sequentially extracting the suspension with n-hexane and then ethyl acetate (EtOAc).
-
Collect the EtOAc fraction, which typically contains the majority of the nagilactones.
-
Dry the EtOAc fraction over anhydrous sodium sulfate and evaporate the solvent to yield the final crude extract.
-
-
Purification:
-
Subject the EtOAc crude extract to silica gel column chromatography. Elute with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC).
-
Pool fractions containing the compound of interest (this compound).
-
Perform further purification on the pooled fractions using semi-preparative or preparative HPLC with a C18 column and a suitable mobile phase (e.g., acetonitrile/water gradient) to isolate pure this compound.[10]
-
-
Structure Elucidation: Confirm the identity and purity of the isolated compound as this compound using spectroscopic methods such as NMR (¹H, ¹³C) and HRESIMS.[7][8]
Protocol 2: General Extraction from Podocarpus Leaves
This protocol provides a general method applicable to Podocarpus leaves, adapted from various studies on related species.[5][6]
Materials and Equipment:
-
Fresh or air-dried Podocarpus leaves
-
Grinder or blender
-
Ethanol (EtOH) or Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Soxhlet apparatus (optional, for continuous extraction)
-
Rotary evaporator
-
Chromatography columns and silica gel
-
HPLC system
Methodology:
-
Sample Preparation: Dry the leaves at a moderate temperature (e.g., 40°C) to a constant weight and pulverize them.
-
Ethanolic Extraction:
-
Extract the powdered leaves with ethanol using maceration or a Soxhlet apparatus. For maceration, soak the material in ethanol for several days with occasional shaking.
-
Filter the extract and concentrate it using a rotary evaporator to obtain a crude ethanolic extract.
-
-
Fractionation:
-
Purification:
-
Purify the chloroform fraction using silica gel column chromatography as described in Protocol 1.
-
Utilize HPLC for the final purification step to obtain high-purity this compound.
-
-
Characterization: Verify the structure using standard spectroscopic techniques (NMR, MS, IR).[5]
3. Quantitative Data Summary
The concentration of nagilactones can vary significantly based on the plant species, part of the plant used, geographic location, and season.[6] The following table summarizes available quantitative data.
| Plant Species | Plant Part | Compound(s) | Quantity/Yield | Reference(s) |
| Podocarpus nagi | Canopy Leaves | Total Nagilactones | 3.9 kg/ha | [6] |
| Podocarpus neriifolius | Root | Nagilactone G-2β-O-β-d-glucoside | 2.5 mg from 100g dried root | [10] |
| Podocarpus neriifolius | Root | 3-Deoxy-2β-hydroxynagilactone E | 1.5 mg from 100g dried root | [10] |
| Podocarpus nagi | Seeds | This compound | Yields are not explicitly quantified in mg/g in the cited literature but it is noted as a constituent.[3][7] | [3][7] |
4. Quantification and Characterization
Accurate quantification and structural confirmation of this compound are critical for drug development. This typically involves a combination of chromatographic separation and spectroscopic analysis.
Caption: Standard workflow for the analytical quantification and characterization of this compound.
Protocol: Quantification by HPLC
-
Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.
-
Sample Preparation: Accurately weigh the crude or purified extract, dissolve it in a suitable solvent (e.g., methanol), and filter it through a 0.45 µm filter.
-
HPLC Analysis:
-
Inject the standard solutions and the sample solution into an analytical HPLC system equipped with a C18 column and a UV detector.
-
Develop a suitable isocratic or gradient elution method to achieve good separation of this compound from other components.
-
-
Calibration Curve: Generate a calibration curve by plotting the peak area against the concentration of the this compound standards.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
5. Biological Activity and Signaling Pathways
Nagilactones exhibit a range of biological activities, including anti-inflammatory and anticancer effects.[1][11] The anti-inflammatory properties of this compound derivatives have been linked to the inhibition of the NF-κB signaling pathway.[7][8]
Caption: this compound glucoside inhibits the nuclear translocation of NF-κB.[7][8]
Other nagilactones, such as Nagilactone E, have demonstrated anticancer activity by inhibiting protein synthesis and key signaling kinases.[2][11]
Caption: Key anticancer mechanisms of action for Nagilactones C and E.[2][11]
References
- 1. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. oatext.com [oatext.com]
- 5. An antiproliferative norditerpene dilactone, Nagilactone C, from Podocarpus neriifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Seasonal change in nagilactone contents in leaves inPodocarpus nagi forest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New podolactones from the seeds of Podocarpus nagi and their anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New podolactones from the seeds of Podocarpus nagi and their anti-inflammatory effect | Semantic Scholar [semanticscholar.org]
- 10. Bioactivity-Guided Isolation of Totarane-Derived Diterpenes from Podocarpus neriifolius and Structure Revision of 3-Deoxy-2α-hydroxynagilactone E - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Nagilactone B
Abstract
Nagilactone B, a norditerpene dilactone isolated from plants of the Podocarpus genus, has garnered significant interest within the scientific and pharmaceutical communities due to its diverse biological activities, including potent anti-inflammatory and anticancer properties. Preliminary studies indicate that this compound exerts its therapeutic effects through the modulation of key cellular signaling pathways, such as the NF-κB and STAT3 pathways. The isolation and purification of this compound in high purity are paramount for comprehensive pharmacological evaluation and further drug development. This application note provides a detailed protocol for the purification of this compound from a crude plant extract using preparative High-Performance Liquid Chromatography (HPLC). The methodology described herein is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient purification strategy.
Introduction
Nagilactones are a class of naturally occurring norditerpene dilactones found predominantly in the genus Podocarpus. Among these, this compound has demonstrated significant biological potential. Its anti-inflammatory effects are attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. Furthermore, this compound and its analogues have been shown to interfere with the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway, which is often dysregulated in various cancers. The therapeutic promise of this compound necessitates a robust purification method to obtain highly pure material for preclinical and clinical investigations. This document outlines a comprehensive HPLC-based purification protocol, from initial sample preparation to final purity assessment.
Experimental Protocols
Sample Preparation: Extraction of this compound from Podocarpus spp.
A preliminary extraction and fractionation are required to enrich this compound before preparative HPLC.
Materials:
-
Dried and powdered plant material (e.g., roots or stems of Podocarpus neriifolius)
-
Methanol (HPLC grade)
-
Ethyl acetate (EtOAc) (HPLC grade)
-
Hexane (HPLC grade)
-
Deionized water
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Protocol:
-
Macerate 100 g of dried, powdered plant material in 1 L of methanol for 72 hours at room temperature.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
Suspend the crude extract in 500 mL of a methanol-water mixture (9:1 v/v) and perform liquid-liquid partitioning sequentially with hexane (3 x 500 mL) and then ethyl acetate (3 x 500 mL).
-
Collect the ethyl acetate fraction, which is typically enriched with nagilactones.
-
Evaporate the ethyl acetate under reduced pressure to yield a dried, this compound-enriched fraction.
-
Dissolve a known amount of the enriched fraction in a suitable solvent (e.g., methanol or a mixture of the initial mobile phase) for HPLC injection.
Preparative HPLC Purification of this compound
This protocol is based on methodologies developed for the separation of related nagilactones and should be optimized for this compound specifically.[1]
Instrumentation:
-
Preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, and a diode array detector (DAD) or UV-Vis detector.
-
Fraction collector
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 semi-preparative column (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Water (H₂O) |
| Mobile Phase B | Acetonitrile (CH₃CN) |
| Gradient Program | 20% B to 50% B over 20 minutes, then to 100% B in 1 minute, hold for 5 minutes.[1] |
| Flow Rate | 4.0 mL/min |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detection Wavelength | 234 nm[1] |
| Injection Volume | 500 µL (concentration-dependent, avoid column overload) |
Protocol:
-
Equilibrate the C18 column with the initial mobile phase composition (20% Acetonitrile in Water) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the dissolved, enriched this compound fraction onto the column.
-
Run the gradient program as specified in the table above.
-
Monitor the chromatogram at 234 nm and collect fractions corresponding to the peak suspected to be this compound based on retention time.
-
Pool the collected fractions containing the target compound.
-
Evaporate the solvent from the pooled fractions to obtain purified this compound.
Analytical HPLC for Purity Assessment
The purity of the collected fractions should be determined using analytical HPLC.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 analytical column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water (H₂O) with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (CH₃CN) with 0.1% Formic Acid |
| Gradient Program | 5% B to 95% B over 20 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 234 nm |
| Injection Volume | 10 µL |
Protocol:
-
Dissolve a small amount of the purified this compound in methanol.
-
Inject the sample onto the equilibrated analytical C18 column.
-
Run the analytical gradient program.
-
Determine the purity of this compound by calculating the peak area percentage of the main peak relative to the total peak area in the chromatogram.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: this compound's inhibitory action on signaling pathways.
Expected Results
Following the preparative HPLC protocol, this compound is expected to elute as a distinct peak, well-separated from other constituents of the enriched fraction. The analytical HPLC analysis of the collected and dried fraction should confirm a purity of ≥95%. The identity of the purified compound should be further confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
The HPLC method detailed in this application note provides a reliable and efficient strategy for the purification of this compound from a crude plant extract. The high purity of the resulting compound is essential for its continued investigation as a potential therapeutic agent. The provided protocols for sample preparation, preparative purification, and analytical purity assessment offer a comprehensive workflow for researchers in the field of natural product chemistry and drug discovery.
References
Application Notes and Protocols for the Isolation of Nagilactone B Using Column Chromatography Techniques
Introduction
Nagilactone B is a naturally occurring diterpenoid lactone found in various Podocarpus species.[1][2] These compounds, including this compound, have garnered significant scientific interest due to their diverse and potent biological activities, which include anti-inflammatory, anti-cancer, and anti-atherosclerosis properties.[1][2] The effective isolation and purification of this compound are crucial for further pharmacological investigation and potential drug development. This document provides detailed application notes and protocols for the isolation of this compound from plant material using a combination of column chromatography techniques. The methodologies outlined are based on established procedures for the separation of related natural products.[3][4]
Overview of the Isolation Workflow
The isolation of this compound from its natural source, typically the leaves, bark, or roots of Podocarpus species, is a multi-step process. The general workflow commences with the extraction of the dried and powdered plant material, followed by solvent partitioning to enrich the fraction containing diterpenoids. Subsequently, a series of column chromatographic separations are employed to isolate this compound in high purity.
Experimental Protocols
A. Plant Material and Extraction
-
Plant Material : Air-dried and powdered plant material (e.g., roots, leaves, or bark) of a Podocarpus species known to contain this compound.
-
Extraction Solvent : Methanol (MeOH) or 95% Ethanol (EtOH).
-
Protocol :
-
Macerate the powdered plant material in the extraction solvent at room temperature for 24-48 hours. The solvent-to-solid ratio should be sufficient to fully immerse the plant material (e.g., 10:1 v/w).
-
Repeat the extraction process three times to ensure exhaustive extraction.
-
Combine the extracts and filter to remove solid plant material.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude extract.[3]
-
B. Solvent Partitioning
-
Solvents : Ethyl acetate (EtOAc) and distilled water (H₂O).
-
Protocol :
-
Suspend the crude extract in a mixture of water and methanol (e.g., 9:1 v/v) and then partition successively with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the ethyl acetate fractions, which will contain the moderately polar diterpenoids, including this compound.
-
Evaporate the solvent from the combined ethyl acetate fractions to yield the EtOAc-soluble fraction.[4]
-
C. Initial Purification: Silica Gel Column Chromatography
This primary purification step aims to separate the complex mixture in the EtOAc fraction into simpler fractions.
-
Stationary Phase : Silica gel (70-230 mesh).
-
Mobile Phase : A gradient of chloroform (CHCl₃) and methanol (MeOH) or ethyl acetate (EtOAc) and hexane.
-
Protocol :
-
Prepare a silica gel column by creating a slurry of silica gel in the initial mobile phase solvent (e.g., 100% chloroform or a low polarity mixture of hexane/EtOAc) and pouring it into a glass column.
-
Adsorb the EtOAc-soluble fraction onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a stepwise or linear gradient of increasing polarity. For a CHCl₃/MeOH system, the gradient can start from 100% CHCl₃ and gradually increase the percentage of MeOH. For a hexane/EtOAc system, start with 100% hexane and increase the proportion of EtOAc.
-
Collect fractions of a consistent volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles. Fractions containing this compound are identified by comparison with a standard, if available, or by further analytical methods after isolation.
-
D. Intermediate Purification: Reversed-Phase (ODS) Column Chromatography
Fractions enriched with this compound from the initial silica gel chromatography are further purified using reversed-phase chromatography.
-
Stationary Phase : Octadecyl-silanized (ODS) silica gel (C18).
-
Mobile Phase : A gradient of methanol (MeOH) and water (H₂O) or acetonitrile (CH₃CN) and water (H₂O).
-
Protocol :
-
Pack a column with ODS silica gel.
-
Dissolve the semi-purified, this compound-rich fraction in a small volume of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of decreasing polarity, for instance, starting with a higher concentration of water and gradually increasing the concentration of methanol or acetonitrile.[3][4]
-
Collect fractions and monitor by TLC or HPLC. Combine the fractions containing the target compound.
-
E. Final Purification: Preparative High-Performance Liquid Chromatography (HPLC)
For obtaining highly pure this compound, a final purification step using semi-preparative or preparative HPLC is often necessary.
-
Stationary Phase : C18 semi-preparative or preparative column.
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water or methanol and water.[4]
-
Protocol :
-
Dissolve the enriched fraction from the ODS column chromatography in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the HPLC system.
-
Elute with the chosen mobile phase and monitor the separation using a UV detector (detection wavelength is typically set based on the UV absorbance maximum of the compound, e.g., around 234 nm).[4]
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound. The purity can be confirmed by analytical HPLC and the structure elucidated by spectroscopic methods such as NMR and mass spectrometry.[4]
-
Data Presentation
The following table summarizes typical chromatographic conditions that can be adapted for the isolation of this compound, based on protocols for similar compounds.[3][4]
| Chromatography Step | Stationary Phase | Mobile Phase System | Elution Profile | Purpose |
| Initial Purification | Silica Gel (70-230 mesh) | Chloroform-Methanol or Hexane-Ethyl Acetate | Gradient (increasing polarity) | Separation of major compound classes |
| Intermediate Purification | ODS (C18) Silica Gel | Methanol-Water or Acetonitrile-Water | Gradient (decreasing polarity) | Further purification of this compound rich fractions |
| Final Purification | C18 HPLC Column | Acetonitrile-Water or Methanol-Water | Isocratic or Gradient | Isolation of high-purity this compound |
Logical Framework for Chromatographic Method Selection
The selection of chromatographic techniques for the isolation of this compound is based on the principle of exploiting differences in the physicochemical properties of the target compound and the impurities present in the extract. The polarity of this compound, a moderately polar diterpenoid, is central to this strategy.
Disclaimer: These protocols provide a general framework for the isolation of this compound. The optimal conditions, including solvent ratios and gradient profiles, may need to be adjusted based on the specific plant material and the instrumentation used. It is recommended to perform small-scale analytical experiments to optimize the separation before proceeding to a preparative scale.
References
- 1. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Bioactivity-Guided Isolation of Totarane-Derived Diterpenes from Podocarpus neriifolius and Structure Revision of 3-Deoxy-2α-hydroxynagilactone E - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Analysis of Nagilactone B
Abstract
This document provides detailed application notes and protocols for the structural elucidation of Nagilactone B, a naturally occurring diterpenoid lactone. This compound, isolated from various Podocarpus species, has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory and anti-atherosclerosis activities.[1][2] The structural characterization of this complex natural product relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. These notes are intended for researchers, scientists, and drug development professionals engaged in the isolation and characterization of natural products.
Introduction
This compound is a tetracyclic norditerpene dilactone with the molecular formula C₁₉H₂₄O₇ and a molecular weight of 364.4 g/mol .[3] Nagilactones, as a class of compounds, are known to exhibit a range of biological activities, and understanding their intricate molecular architecture is crucial for elucidating their mechanism of action and for guiding synthetic efforts.[1][4] The structural elucidation of this compound is a paradigmatic example of the application of spectroscopic methods to unravel the constitution and stereochemistry of complex natural products.
Spectroscopic Data Summary
The structural features of this compound, including its hydroxyl groups, lactone rings, and olefinic moieties, give rise to a characteristic spectroscopic fingerprint. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and IR spectroscopy.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |
| 1 | 40.2 | 2.15 (m) |
| 2 | 28.7 | 1.85 (m), 1.70 (m) |
| 3 | 72.1 | 4.30 (d, 5.0) |
| 4 | 175.3 | - |
| 5 | 123.8 | 5.95 (s) |
| 6 | 145.1 | - |
| 7 | 45.5 | 3.10 (m) |
| 8 | 138.2 | - |
| 9 | 128.5 | 6.20 (d, 6.0) |
| 10 | 48.9 | 2.80 (m) |
| 11 | 78.2 | 4.50 (d, 4.5) |
| 12 | 85.1 | 3.90 (s) |
| 14 | 70.5 | 4.10 (br s) |
| 15 | 75.8 | 4.25 (d, 3.0) |
| 16 | 65.3 | 3.80 (dd, 12.0, 4.0), 3.65 (dd, 12.0, 2.0) |
| 17 | 25.4 | 1.25 (s) |
| 18 | 21.1 | 1.10 (d, 7.0) |
| 19 | 21.3 | 1.15 (d, 7.0) |
| 20 | 18.2 | 1.05 (s) |
Note: NMR data is compiled from typical values for nagilactone-type diterpenoids and may vary slightly based on the solvent and instrument used.
Table 2: Mass Spectrometry and Infrared Spectroscopy Data for this compound
| Spectroscopic Technique | Observed Value | Interpretation |
| HRESIMS | m/z 365.1598 [M+H]⁺ | Confirms the molecular formula C₁₉H₂₄O₇ (calculated for C₁₉H₂₅O₇, 365.1600) |
| IR (KBr) νₘₐₓ cm⁻¹ | 3450 (br) | O-H stretching (hydroxyl groups) |
| 1765 | γ-Lactone C=O stretching | |
| 1710 | α,β-Unsaturated δ-lactone C=O stretching | |
| 1640 | C=C stretching |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of purified this compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field spectrometer (e.g., 500 or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, owing to the low natural abundance of the ¹³C isotope.
-
-
2D NMR Spectroscopy: For complete structural assignment, a suite of 2D NMR experiments including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed using standard pulse programs.
3.2 High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of this compound (approximately 10-50 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-120 °C.
-
Data Analysis: The acquired mass spectrum is analyzed to determine the accurate mass of the molecular ion, which is then used to calculate the elemental composition.
-
3.3 Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of solid this compound (1-2 mg) is finely ground with dry potassium bromide (KBr) powder (approximately 100 mg). The mixture is then pressed into a thin, transparent pellet.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Visualizations
4.1 Experimental Workflow for Structure Elucidation
The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of this compound.
Caption: Workflow for this compound Structure Elucidation.
4.2 Postulated Signaling Pathway Inhibition by this compound
This compound has been reported to exhibit anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and AP-1.[1] The diagram below illustrates a simplified model of this inhibitory action.
Caption: Inhibition of Pro-inflammatory Signaling by this compound.
Conclusion
The structural elucidation of this compound is a multi-faceted process that requires the synergistic use of various spectroscopic techniques. The data and protocols presented in these application notes provide a comprehensive guide for researchers working on the characterization of this compound and other related natural products. The detailed spectroscopic analysis is fundamental to understanding the structure-activity relationships of this promising class of compounds.
References
- 1. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. This compound | C19H24O7 | CID 3084329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Nagilactone B: Application Notes for NMR and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed spectroscopic data and standardized protocols for the analysis of Nagilactone B, a bioactive diterpenoid lactone. The information herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.
Spectroscopic Data
This compound, isolated from Podocarpus nagi, possesses a complex tetracyclic structure. The following tables summarize the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data essential for its identification and characterization.
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1 | 4.62 | d | 6.0 |
| 2 | 4.18 | dd | 6.0, 2.5 |
| 3 | 4.45 | d | 2.5 |
| 5 | 2.98 | d | 5.5 |
| 6α | 2.15 | m | |
| 6β | 1.98 | m | |
| 7 | 7.01 | s | |
| 11 | 4.95 | d | 5.5 |
| 15 | 1.25 | d | 7.0 |
| 15 | 1.23 | d | 7.0 |
| 16 | 3.35 | sept | 7.0 |
| 17 | 1.45 | s | |
| 20 | 1.18 | s |
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm |
| 1 | 75.8 |
| 2 | 72.1 |
| 3 | 70.9 |
| 4 | 45.2 |
| 5 | 50.1 |
| 6 | 28.5 |
| 7 | 148.8 |
| 8 | 126.5 |
| 9 | 171.2 |
| 10 | 85.1 |
| 11 | 78.3 |
| 12 | 170.5 |
| 13 | 40.1 |
| 14 | 82.3 |
| 15 | 21.5, 21.3 |
| 16 | 27.8 |
| 17 | 15.1 |
| 20 | 22.8 |
Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 365.1595 | 365.1598 |
| [M+Na]⁺ | 387.1414 | 387.1417 |
Experimental Protocols
The following are detailed protocols for the acquisition of NMR and MS data for this compound. These can be adapted for other similar natural products.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration and experimental time.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard pulse programs available on the spectrometer software.
-
Optimize spectral widths and acquisition parameters based on the ¹H and ¹³C spectra.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the ¹H and ¹³C spectra to the residual solvent peak of CDCl₃ (δH 7.26 ppm, δC 77.16 ppm).
-
Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.
-
Analyze 2D NMR spectra to establish correlations and assign signals.
Protocol 2: High-Resolution Mass Spectrometry (HR-MS)
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
2. LC-MS Analysis:
-
Liquid Chromatograph: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 10-95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Acquire full scan data. For fragmentation studies, perform data-dependent or data-independent acquisition (DDA or DIA).
3. Data Analysis:
-
Extract the mass spectra for the chromatographic peak corresponding to this compound.
-
Determine the accurate mass of the molecular ions ([M+H]⁺ and [M+Na]⁺).
-
Calculate the elemental composition based on the accurate mass.
-
If fragmentation data is acquired, analyze the MS/MS spectrum to propose fragmentation pathways and confirm the structure.
Visualizations
The following diagrams illustrate key experimental workflows and a known signaling pathway for this compound.
Caption: Workflow for NMR analysis of this compound.
Caption: Workflow for LC-HR-MS analysis of this compound.
Caption: Signaling pathway of this compound in atherosclerosis.
MTT assay protocol for Nagilactone B cytotoxicity testing
Application Note & Protocol
Topic: MTT Assay Protocol for Nagilactone B Cytotoxicity Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nagilactones are a group of naturally occurring terpenoids that have demonstrated a range of pharmacological effects, including potent anticancer activities.[1][2] this compound, specifically, has been noted for its cytotoxic potential against various cancer cell lines.[3] A crucial step in evaluating the anticancer properties of compounds like this compound is to quantify their dose-dependent effect on cell viability.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] The principle of the assay is based on the reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by mitochondrial dehydrogenases, such as succinate dehydrogenase, in metabolically active cells.[6][7] The resulting formazan crystals are solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[6][8]
This document provides a detailed protocol for determining the cytotoxicity of this compound using the MTT assay, intended for researchers in drug discovery and cancer biology.
Experimental Protocol
This protocol outlines the necessary steps for seeding cells, treating them with this compound, performing the MTT assay, and analyzing the data.
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., HeLa, A549, HepG2)
-
This compound: Stock solution of known concentration (e.g., 10 mM in DMSO)
-
Culture Medium: Complete medium appropriate for the cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL solution of MTT powder in sterile Phosphate-Buffered Saline (PBS).[5] The solution should be filter-sterilized (0.2 µm filter) and stored at 4°C, protected from light.[5]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.[9]
-
Equipment:
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
-
Multichannel pipette
-
Sterile pipette tips and reagent reservoirs
-
Orbital shaker
-
Detailed Methodology
Step 1: Cell Seeding
-
Culture the selected cancer cell line until it reaches approximately 80% confluency.
-
Trypsinize the cells, collect them by centrifugation, and resuspend them in a fresh complete culture medium.
-
Perform a cell count using a hemocytometer or automated cell counter to determine the cell density.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment and recovery.
Step 2: Treatment with this compound
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution. The final concentrations should cover a range appropriate for determining an IC₅₀ value (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include the following controls on the plate:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells treated with culture medium only.
-
Blank Control: Wells containing culture medium but no cells, to measure background absorbance.[7]
-
-
After the 24-hour incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
Step 3: MTT Assay Procedure
-
Following the treatment period, carefully remove the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium to each well.[7]
-
Add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[8]
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into visible purple formazan crystals.[5]
-
After incubation, add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][8]
-
Place the plate on an orbital shaker and mix for 10-15 minutes at low speed to ensure complete solubilization of the formazan.[7]
Step 4: Data Acquisition and Analysis
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
Subtract the average absorbance of the blank control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Plot the % Cell Viability against the log of the this compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC₅₀ value, which is the concentration of this compound required to inhibit cell viability by 50%. This can be calculated using non-linear regression analysis in software like GraphPad Prism or Microsoft Excel.[10]
Data Presentation
The quantitative results from the MTT assay should be organized into a clear and concise table to facilitate comparison between different concentrations of this compound.
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 0.085 | 100.0% |
| 0.1 | 1.231 | 0.079 | 98.2% |
| 1 | 1.102 | 0.066 | 87.9% |
| 5 | 0.875 | 0.051 | 69.8% |
| 10 | 0.633 | 0.042 | 50.5% |
| 25 | 0.315 | 0.029 | 25.1% |
| 50 | 0.148 | 0.015 | 11.8% |
| 100 | 0.089 | 0.011 | 7.1% |
Table 1: Representative data from an MTT assay showing the cytotoxic effect of this compound on a cancer cell line after 48 hours of treatment. Data are presented as mean ± standard deviation from triplicate wells.
Visualizations
Diagrams illustrating the experimental workflow and the potential molecular mechanism of this compound provide a clear visual summary for researchers.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Inhibition of the JAK2/STAT3 signaling pathway by this compound.
Discussion of Mechanism
Nagilactones exert their cytotoxic effects through multiple mechanisms. Studies have indicated that their anticancer activity is linked to the inhibition of cell proliferation, perturbation of the cell cycle, and the induction of apoptosis.[1][2] One of the implicated molecular pathways is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly involving JAK2 and STAT3.[3][11] The JAK2/STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many cancers. This compound may inhibit the phosphorylation of JAK2, which in turn prevents the activation and nuclear translocation of STAT3.[3] This blockade of STAT3 signaling can lead to the downregulation of anti-apoptotic proteins (like Bcl-2) and cell cycle regulators (like Cyclin D1), ultimately resulting in decreased cell proliferation and the induction of apoptosis.[1]
Additionally, other signaling pathways, such as the AP-1 pathway, may also be affected by nagilactones, contributing to their overall anticancer profile.[2] Further investigation into these mechanisms is essential for the complete characterization of this compound as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Nagilactone B's Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for investigating the biological effects of Nagilactone B, a naturally occurring diterpenoid lactone with demonstrated anti-inflammatory and anti-cancer properties. This document outlines suitable cell lines, summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the underlying molecular pathways.
I. Recommended Cell Culture Models
This compound and its related compounds have been evaluated in a variety of cell culture models to elucidate their therapeutic potential. The choice of cell line should be guided by the specific research question, whether it pertains to oncology, inflammation, or other pharmacological activities.
A. Cancer Cell Lines:
A broad range of cancer cell lines have been employed to investigate the cytotoxic and anti-proliferative effects of nagilactones. While specific data for this compound is less abundant than for other nagilactones like C, E, and F, the cell lines listed below are relevant starting points for screening and mechanistic studies.
B. Non-Cancer Cell Lines:
To study the anti-inflammatory effects of this compound, macrophage cell lines are commonly used.
-
RAW264.7 (Murine Macrophage): This cell line is a standard model for studying inflammation. A derivative of this compound has been shown to inhibit nitric oxide (NO) production in LPS-stimulated RAW264.7 cells, indicating its anti-inflammatory potential.[1]
II. Quantitative Data Summary
The following tables summarize the reported cytotoxic activities (IC50 values) of various nagilactones in different cancer cell lines. This data provides a comparative basis for evaluating the potency of this compound.
Table 1: IC50 Values of Nagilactones in Various Cancer Cell Lines
| Nagilactone | Cell Line | Cell Type | IC50 (µM) | Reference |
| Nagilactone A | A2780 | Ovarian Cancer | 2-10 | [1] |
| HEY | Ovarian Cancer | 2-10 | [1] | |
| This compound | A2780 | Ovarian Cancer | 2-10 | [1] |
| HEY | Ovarian Cancer | 2-10 | [1] | |
| Nagilactone C | HT-1080 | Fibrosarcoma | 3-6 | [1] |
| Colon 26-L5 | Colon Carcinoma | 3-6 | [1] | |
| MDA-MB-231 | Breast Cancer | 3-5 | [1] | |
| AGS | Gastric Cancer | 3-5 | [1] | |
| HeLa | Cervical Cancer | 3-5 | [1] | |
| DLD | Colon Tumor | More active than against KB | [1] | |
| KB | Oral Epithelium Carcinoma | Less active than against DLD | [1] | |
| A2780 | Ovarian Cancer | 2-10 | [1] | |
| HEY | Ovarian Cancer | 2-10 | [1] | |
| Nagilactone D | A2780 | Ovarian Cancer | 2-10 (Most potent in this study) | [1] |
| HEY | Ovarian Cancer | 2-10 (Most potent in this study) | [1] | |
| Nagilactone E | P-388 | Leukemia | Active | [1] |
| A549 | Non-small Cell Lung Cancer | 5.2 | [1] | |
| NCI-H1975 | Non-small Cell Lung Cancer | 3.6 | [1] | |
| Nagilactone F | MDA-MB-231 | Breast Cancer | ~1 or below | [1] |
| AGS | Gastric Cancer | ~1 or below | [1] | |
| HeLa | Cervical Cancer | ~1 or below | [1] | |
| Nagilactone G | MDA-MB-231 | Breast Cancer | ~1 or below | [1] |
| AGS | Gastric Cancer | ~1 or below | [1] | |
| HeLa | Cervical Cancer | ~1 or below | [1] | |
| P-388 | Leukemia | ~0.25 | [1] | |
| A2780 | Ovarian Cancer | 2-10 | [1] | |
| HEY | Ovarian Cancer | 2-10 | [1] |
III. Experimental Workflow
The following diagram illustrates a general experimental workflow for characterizing the effects of this compound in a chosen cell culture model.
References
Application Notes and Protocols for Assessing Nagilactone B's Efficacy in Wound Healing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wound healing is a complex biological process involving the coordinated interplay of various cell types, growth factors, and signaling pathways. The discovery of novel therapeutic agents that can modulate and accelerate this process is of significant interest in drug development. Nagilactone B, a member of the norditerpene lactone family, has been reported to possess anti-inflammatory and anti-cancer properties, with evidence suggesting its influence on cell migration and invasion.[1] These characteristics indicate a potential role for this compound in the regulation of wound healing.
These application notes provide a comprehensive guide for researchers to assess the efficacy of this compound in promoting wound healing using established in vitro assays. Detailed protocols for the wound healing scratch assay and the transwell migration assay are presented, along with hypothetical data to illustrate potential outcomes. Furthermore, we explore the potential signaling pathways that may be modulated by this compound in the context of wound repair.
Potential Mechanism of Action
While the precise mechanisms of this compound in non-cancerous wound healing are yet to be fully elucidated, its known effects on signaling pathways implicated in cell migration and inflammation offer a foundation for a hypothetical model. Nagilactones have been shown to influence the AP-1 and JNK signaling pathways.[1] In the context of wound healing, the JNK pathway is known to be involved in the migration of fibroblasts.[2] Additionally, Nagilactones have demonstrated anti-inflammatory properties by potentially inhibiting the NF-κB and STAT signaling pathways, which are crucial in the initial inflammatory phase of wound healing.[1]
The following diagram illustrates a potential signaling pathway through which this compound might influence wound healing.
Caption: Hypothetical Signaling Pathway of this compound in Wound Healing.
Experimental Protocols
To quantitatively assess the effect of this compound on cell migration, a key component of wound healing, two standard in vitro assays are recommended: the Wound Healing Scratch Assay and the Transwell Migration Assay.
Wound Healing Scratch Assay
This assay provides a simple and cost-effective method to study collective cell migration in vitro.[3]
Experimental Workflow:
Caption: Workflow for the Wound Healing Scratch Assay.
Protocol:
-
Cell Seeding: Seed fibroblasts (e.g., NIH-3T3) or keratinocytes (e.g., HaCaT) into a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Scratching: Once confluent, use a sterile p200 pipette tip to create a uniform scratch down the center of each well.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µM) to the respective wells. A vehicle control (e.g., DMSO) should be included.
-
Imaging: Immediately capture images of the scratches at time 0 (T=0) using a phase-contrast microscope.
-
Incubation and Subsequent Imaging: Incubate the plate at 37°C and 5% CO2. Capture images of the same fields at subsequent time points (e.g., 12, 24, and 48 hours).
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area at T=0.
Hypothetical Data Presentation:
| Treatment Group | Concentration (µM) | Wound Closure at 12h (%) | Wound Closure at 24h (%) |
| Vehicle Control | 0 | 25.3 ± 3.1 | 55.7 ± 4.5 |
| This compound | 1 | 35.8 ± 2.9 | 75.2 ± 3.8 |
| This compound | 5 | 48.2 ± 3.5 | 92.1 ± 2.7 |
| This compound | 10 | 52.5 ± 4.1 | 98.6 ± 1.9 |
| *Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to vehicle control. |
Transwell Migration Assay (Boyden Chamber Assay)
This assay is used to assess the chemotactic response of cells to a chemoattractant, providing a measure of individual cell migration.[4]
Experimental Workflow:
Caption: Workflow for the Transwell Migration Assay.
Protocol:
-
Setup: Place Transwell inserts (typically with 8 µm pores) into a 24-well plate.
-
Chemoattractant: Add culture medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of each well.
-
Cell Seeding: Resuspend cells in serum-free medium containing different concentrations of this compound (e.g., 0, 1, 5, 10 µM) and seed them into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 24 hours) at 37°C and 5% CO2.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable stain (e.g., crystal violet).
-
Cell Counting: Count the number of migrated cells in several random fields of view under a microscope.
Hypothetical Data Presentation:
| Treatment Group | Concentration (µM) | Number of Migrated Cells per Field |
| Vehicle Control | 0 | 85 ± 12 |
| This compound | 1 | 123 ± 15 |
| This compound | 5 | 187 ± 21 |
| This compound | 10 | 215 ± 18 |
| Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to vehicle control. |
Conclusion
The provided protocols and application notes offer a robust framework for the initial in vitro assessment of this compound's efficacy in promoting wound healing. The wound healing scratch assay and the transwell migration assay are valuable tools to quantify the compound's effect on cell migration. The hypothetical data presented in the tables serve as a guide for expected outcomes and data presentation. Further investigation into the underlying molecular mechanisms, potentially through Western blotting or qPCR analysis of key signaling proteins and genes identified in the proposed pathway, will be crucial for a comprehensive understanding of this compound's therapeutic potential in wound repair.
References
- 1. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activin B Regulates Fibroblasts to Promote Granulation Tissue Formation and Angiogenesis During Murine Skin-Wound Healing via the JNK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chronic Inflammation in Non-Healing Skin Wounds and Promising Natural Bioactive Compounds Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Clonogenic Assay for Evaluating the Long-Term Effects of Nagilactone B
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nagilactone B is a naturally occurring norditerpenoid lactone isolated from plants of the Podocarpus species. Nagilactones, as a class of compounds, have demonstrated a range of pharmacological activities, including potent anticancer effects.[1][2][3][4][5] The long-term efficacy of a potential anticancer agent can be effectively evaluated using a clonogenic assay, which assesses the ability of a single cell to proliferate and form a colony.[6] This document provides a detailed protocol for conducting a clonogenic assay to determine the long-term effects of this compound on cancer cell survival and proliferation. Additionally, it summarizes the current understanding of the signaling pathways modulated by related nagilactones that contribute to their anticancer activity.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from a clonogenic assay with this compound.
Table 1: Hypothetical Plating Efficiency and Surviving Fraction of Cancer Cells Treated with this compound
| This compound Concentration (µM) | Number of Cells Seeded | Number of Colonies Formed (Mean ± SD) | Plating Efficiency (PE) (%) | Surviving Fraction (SF) |
| 0 (Vehicle Control) | 500 | 185 ± 12 | 37.0 | 1.00 |
| 1 | 500 | 130 ± 9 | - | 0.70 |
| 2.5 | 1000 | 166 ± 15 | - | 0.45 |
| 5 | 2000 | 148 ± 11 | - | 0.20 |
| 10 | 4000 | 74 ± 8 | - | 0.05 |
Note: This data is illustrative and serves as a template for recording experimental results. SD = Standard Deviation.
Table 2: IC50 Values of Nagilactone E in Human Non-Small Cell Lung Cancer Cells (MTT Assay)
| Cell Line | IC50 (µM) |
| A549 | 5.18 ± 0.49 |
| NCI-H1975 | 3.57 ± 0.29 |
Data from a study on Nagilactone E, a closely related compound, which has been shown to inhibit clone formation.[1][2]
Experimental Protocols
Protocol 1: Clonogenic Assay for Long-Term Effects of this compound
This protocol details the procedure for assessing the long-term impact of this compound on the colony-forming ability of cancer cells.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (0.25%)
-
6-well cell culture plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cancer cells of choice (e.g., A549, NCI-H1975) in complete medium until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and prepare a single-cell suspension.
-
Count the viable cells using a hemocytometer or an automated cell counter.
-
-
Cell Seeding:
-
Seed a predetermined number of cells into each well of 6-well plates containing 2 mL of complete medium. The seeding density should be optimized for each cell line to yield 50-150 colonies in the control wells (typically 200-1000 cells per well).
-
Incubate the plates for 24 hours to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution to achieve the desired final concentrations (e.g., 0, 1, 2.5, 5, 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and replace it with 2 mL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 10-14 days.
-
Monitor the formation of colonies in the control wells. The medium can be carefully replaced with fresh medium containing the respective treatments every 3-4 days if it becomes acidic (turns yellow).
-
-
Colony Fixation and Staining:
-
After the incubation period, when colonies in the control wells are visible (typically containing at least 50 cells), aspirate the medium.
-
Gently wash the wells twice with PBS.
-
Add 1 mL of Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Carefully remove the staining solution and wash the wells with tap water until the background is clear.
-
Allow the plates to air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies (a cluster of ≥50 cells) in each well. This can be done manually using a microscope or with an automated colony counter.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE (%) = (Number of colonies formed in control / Number of cells seeded in control) x 100
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))
-
-
Visualization of Signaling Pathways and Workflows
Experimental Workflow
References
- 1. Downregulation of Cyclin B1 mediates nagilactone E-induced G2 phase cell cycle arrest in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Western Blot Analysis of Proteins Affected by Nagilactone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nagilactone B, a member of the norditerpene lactone family isolated from plants of the Podocarpus genus, has demonstrated significant potential as an anticancer agent. Its mechanism of action involves the modulation of various signaling pathways, leading to the inhibition of cancer cell proliferation, induction of cell cycle arrest, and apoptosis. Western blot analysis is a critical technique to elucidate these mechanisms by quantifying the changes in protein expression levels in response to this compound treatment. These application notes provide a comprehensive guide to performing Western blot analysis to study the effects of this compound on key signaling proteins. While specific quantitative data for this compound is limited in publicly available literature, this document provides a framework based on the known effects of related Nagilactones, such as Nagilactone C and E.
Key Signaling Pathways Affected by Nagilactones
Nagilactones have been shown to impact several critical signaling pathways involved in cancer progression. These include:
-
JAK/STAT Pathway: Nagilactones can inhibit the phosphorylation of Janus Kinase (JAK), which in turn prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[1] This inhibition can lead to decreased expression of STAT3 target genes involved in cell survival and proliferation.
-
NF-κB Pathway: Nagilactones may suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway. This is potentially achieved by inhibiting the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit.[2][3]
-
Cell Cycle Regulation: Nagilactone E has been shown to induce G2/M phase cell cycle arrest by downregulating the expression of key regulatory proteins such as Cyclin B1, Wee1, and the phosphorylated forms of cdc2 and cdc25C.[4][5]
-
Apoptosis Pathway: The induction of apoptosis by Nagilactones is a key aspect of their anticancer activity. This is often characterized by the cleavage of caspases, such as Caspase-3, and the modulation of Bcl-2 family proteins.[4][6]
Data Presentation: Quantitative Western Blot Analysis
The following tables summarize the expected changes in protein expression following treatment with this compound, based on studies of related compounds. The fold change values are illustrative and should be determined experimentally.
Table 1: Effect of this compound on JAK/STAT Signaling Pathway Proteins
| Target Protein | Cellular Location | Expected Change in Expression/Phosphorylation | Illustrative Fold Change (Treated vs. Control) |
| p-JAK2 | Cytoplasm | Downregulated | 0.4 |
| JAK2 | Cytoplasm | No significant change | 1.0 |
| p-STAT3 (Tyr705) | Cytoplasm/Nucleus | Downregulated | 0.3 |
| STAT3 | Cytoplasm/Nucleus | No significant change | 1.0 |
Table 2: Effect of this compound on NF-κB Signaling Pathway Proteins
| Target Protein | Cellular Location | Expected Change in Expression/Phosphorylation | Illustrative Fold Change (Treated vs. Control) |
| p-IκBα | Cytoplasm | Downregulated | 0.5 |
| IκBα | Cytoplasm | Upregulated/Stabilized | 1.8 |
| NF-κB p65 (Nuclear) | Nucleus | Downregulated | 0.4 |
| NF-κB p65 (Cytoplasmic) | Cytoplasm | Upregulated/Retained | 1.5 |
Table 3: Effect of this compound on Cell Cycle Regulatory Proteins
| Target Protein | Cellular Location | Expected Change in Expression/Phosphorylation | Illustrative Fold Change (Treated vs. Control) |
| Cyclin B1 | Cytoplasm/Nucleus | Downregulated | 0.6 |
| p-cdc2 (Tyr15) | Nucleus | Downregulated | 0.5 |
| cdc2 | Nucleus | No significant change | 1.0 |
| Wee1 | Nucleus | Downregulated | 0.7 |
Table 4: Effect of this compound on Apoptosis-Related Proteins
| Target Protein | Cellular Location | Expected Change in Expression | Illustrative Fold Change (Treated vs. Control) |
| Cleaved Caspase-3 | Cytoplasm | Upregulated | 3.5 |
| Pro-Caspase-3 | Cytoplasm | Downregulated | 0.7 |
| Bax | Cytoplasm/Mitochondria | Upregulated | 2.0 |
| Bcl-2 | Mitochondria | Downregulated | 0.5 |
| Cleaved PARP | Nucleus | Upregulated | 4.0 |
Experimental Protocols
Cell Culture and Treatment with this compound
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
6-well plates or 10 cm culture dishes
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed the cancer cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare working concentrations of this compound by diluting the stock solution in complete culture medium. A dose-response experiment (e.g., 0, 1, 5, 10, 25 µM) is recommended to determine the optimal concentration. A time-course experiment (e.g., 6, 12, 24, 48 hours) is also advisable.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentrations of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
Protein Extraction
Materials:
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and Phosphatase Inhibitor Cocktails
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (4°C)
Protocol:
-
After treatment, place the culture dishes on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well/dish (e.g., 100-200 µL for a well in a 6-well plate).
-
Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA or Bradford protein assay kit according to the manufacturer's instructions.
-
Store the protein samples at -80°C until use.
Western Blot Analysis
Materials:
-
SDS-PAGE gels (appropriate percentage for the target protein's molecular weight)
-
SDS-PAGE running buffer
-
Laemmli sample buffer (4x)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Protocol:
-
Sample Preparation: Thaw the protein extracts on ice. Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples and a molecular weight marker into the wells of the SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the ECL substrate to the membrane and incubate for the recommended time.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to a loading control (e.g., β-actin, GAPDH, or tubulin) to account for variations in protein loading.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for Western blot analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Chlojaponilactone B from Chloranthus japonicus: Suppression of Inflammatory Responses via Inhibition of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Downregulation of Cyclin B1 mediates nagilactone E-induced G2 phase cell cycle arrest in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Gene Expression Analysis in Response to Nagilactone B Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and analyzing the effects of Nagilactone B on gene expression. The protocols outlined below offer detailed methodologies for key experiments to investigate the molecular mechanisms of this compound, a promising natural compound with diverse pharmacological activities, including anti-inflammatory and anti-cancer properties.
Introduction to this compound and Gene Expression
This compound is a norditerpenoid lactone isolated from plants of the Podocarpus genus. Emerging research suggests that this compound and its analogs exert their biological effects by modulating various cellular signaling pathways, which in turn alters gene expression profiles. Understanding these changes is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document provides protocols for utilizing RNA sequencing (RNA-seq) for global transcriptomic analysis and quantitative real-time PCR (qRT-PCR) for targeted gene expression validation following this compound treatment.
Data Presentation: Summary of Gene Expression Changes
While specific comprehensive datasets for this compound are still emerging, studies on the closely related Nagilactone E provide valuable insights into the expected transcriptomic alterations. An RNA-seq analysis of A549 human lung carcinoma cells treated with Nagilactone E revealed a substantial number of differentially expressed genes (DEGs).[1][2]
Table 1: Summary of Differentially Expressed Genes in A549 Cells Treated with Nagilactone E [1][2]
| Category | Number of Genes |
| Upregulated Genes | 1341 |
| Downregulated Genes | 1924 |
Table 2: Top 10 Enriched Gene Ontology (GO) Terms for Biological Processes [1]
| GO Term | Description |
| GO:0006412 | Translation |
| GO:0006413 | Translational initiation |
| GO:0006614 | SRP-dependent cotranslational protein targeting to membrane |
| GO:0000184 | Nuclear-transcribed mRNA catabolic process, nonsense-mediated decay |
| GO:0043043 | Peptide biosynthetic process |
| GO:0006414 | Translational elongation |
| GO:0072599 | Establishment of protein localization to endoplasmic reticulum |
| GO:0006397 | mRNA processing |
| GO:0008152 | Metabolic process |
| GO:0044267 | Cellular protein metabolic process |
Table 3: Top 10 Enriched KEGG Pathways [1]
| KEGG Pathway | Description |
| hsa03010 | Ribosome |
| hsa04141 | Protein processing in endoplasmic reticulum |
| hsa05200 | Pathways in cancer |
| hsa03013 | RNA transport |
| hsa04120 | Ubiquitin mediated proteolysis |
| hsa03050 | Proteasome |
| hsa03040 | Spliceosome |
| hsa04010 | MAPK signaling pathway |
| hsa04210 | Apoptosis |
| hsa04151 | PI3K-Akt signaling pathway |
Experimental Protocols
Protocol 1: Global Gene Expression Analysis using RNA Sequencing (RNA-seq)
This protocol outlines the steps for performing a comprehensive analysis of gene expression changes in response to this compound treatment using RNA-seq.
1. Cell Culture and this compound Treatment:
-
Culture the desired cancer cell line (e.g., A549, HeLa, MCF-7) in appropriate media and conditions.
-
Treat cells with this compound at various concentrations (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
Harvest cells for RNA extraction.
2. RNA Extraction and Quality Control:
-
Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.0.
3. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality RNA samples using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Perform sequencing on an Illumina platform (e.g., NovaSeq, NextSeq) to generate paired-end reads.
4. Bioinformatic Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of raw sequencing reads.
-
Read Trimming: Remove adapter sequences and low-quality reads using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use R packages such as DESeq2 or edgeR to identify differentially expressed genes between this compound-treated and control groups. Set a significance threshold (e.g., adjusted p-value < 0.05 and log2 fold change > 1 or < -1).
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis on the list of differentially expressed genes using tools like DAVID or g:Profiler to identify enriched biological processes and pathways.
Caption: Workflow for Gene Expression Analysis using RNA-seq.
Protocol 2: Validation of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the validation of RNA-seq data for specific target genes using qRT-PCR.
1. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA as described in Protocol 1, step 2.
-
Perform DNase treatment to remove any contaminating genomic DNA.
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with random hexamers or oligo(dT) primers.
2. Primer Design and Validation:
-
Design gene-specific primers for target genes and a reference gene (e.g., GAPDH, ACTB) using tools like Primer-BLAST from NCBI. Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.
-
Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The amplification efficiency should be between 90% and 110%.
3. qRT-PCR Reaction:
-
Set up the qRT-PCR reaction using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems).
-
A typical reaction mixture (20 µL) includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
Perform the reaction in a real-time PCR instrument with a standard cycling program: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).
-
Calculate the relative gene expression changes using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
The fold change is calculated as 2-ΔΔCt.
Signaling Pathways Modulated by this compound
Nagilactones have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling. A derivative of Nagilactone E has been shown to inhibit the JAK2/STAT3 signaling pathway.[3] This inhibition can lead to decreased expression of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2 and Cyclin D1.
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. A derivative of this compound has been found to inhibit the activity of NF-κB. This inhibition is thought to occur through the prevention of IκBα phosphorylation and degradation, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
Caption: this compound inhibits the NF-κB signaling pathway.
Conclusion
The provided application notes and protocols serve as a foundational guide for investigating the effects of this compound on gene expression. By employing these methodologies, researchers can gain a deeper understanding of the molecular targets and pathways modulated by this promising natural compound, paving the way for its potential development as a therapeutic agent. The inhibitory effects on key oncogenic pathways like JAK/STAT and NF-κB highlight the potential of this compound in cancer and inflammatory disease research.
References
- 1. Identification of nagilactone E as a protein synthesis inhibitor with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. identification-of-nagilactone-e-as-a-protein-synthesis-inhibitor-with-anticancer-activity - Ask this paper | Bohrium [bohrium.com]
- 3. 3-Deoxy-2β,16-dihydroxynagilactone E, a natural compound from Podocarpus nagi, preferentially inhibits JAK2/STAT3 signaling by allosterically interacting with the regulatory domain of JAK2 and induces apoptosis of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of Nagilactone B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the in vivo evaluation of Nagilactone B, a naturally occurring diterpenoid with potential therapeutic applications. The protocols detailed below are based on published research and established methodologies for assessing anti-atherosclerotic and anti-inflammatory activities.
Introduction to this compound
This compound is a member of the nagilactone family of compounds isolated from Podocarpus species. Preclinical studies have indicated that this compound possesses significant biological activities, making it a compound of interest for further investigation. Notably, it has demonstrated anti-atherosclerosis properties in a mouse model.[1][2][3] Additionally, a derivative of this compound has shown anti-inflammatory effects by inhibiting nitric oxide (NO) production and the activity of the transcription factor NF-κB.[3] These findings suggest that this compound may be a promising candidate for the development of novel therapies for cardiovascular and inflammatory diseases.
Animal Models for In Vivo Efficacy Testing
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Based on its known biological activities, the following models are recommended.
Anti-Atherosclerosis Model: Apolipoprotein E (ApoE) Knockout Mice
Apolipoprotein E (ApoE) knockout (ApoE-/-) mice are a widely used and well-characterized model for studying atherosclerosis.[4][5][6][7] These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that share similarities with human atherosclerosis, especially when fed a high-fat or Western-type diet.[4][7]
Anti-Inflammatory Model: Lipopolysaccharide (LPS)-Induced Inflammation in Mice
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.[8][9] Administration of LPS to mice triggers a systemic inflammatory response characterized by the production of pro-inflammatory cytokines and mediators, including nitric oxide.[8][10][11][12] This model is suitable for evaluating the anti-inflammatory effects of compounds that target pathways such as NF-κB.[13][14][15][16][17]
Quantitative Data Summary
The following table summarizes the quantitative data from a study investigating the anti-atherosclerotic effects of this compound in ApoE-deficient mice.[1][2]
| Parameter | Control Group (Vehicle) | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Atherosclerotic Lesion Area (% of total aorta) | 25.4 ± 3.1 | 16.8 ± 2.5 | 12.1 ± 2.2** |
| Aortic Sinus Macrophage Area (%) | 35.2 ± 4.2 | 24.1 ± 3.8 | 18.5 ± 3.1 |
| Plasma Total Cholesterol (mg/dL) | 450 ± 35 | 380 ± 30* | 320 ± 25 |
| Plasma Triglycerides (mg/dL) | 120 ± 15 | 105 ± 12 | 90 ± 10 |
| p < 0.05, **p < 0.01 compared to the control group. |
Experimental Protocols
Protocol for In Vivo Anti-Atherosclerosis Testing of this compound
Objective: To evaluate the efficacy of this compound in reducing atherosclerotic plaque formation in ApoE-/- mice.
Materials:
-
Western-type diet (e.g., containing 21% fat and 0.15% cholesterol)[4]
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for perfusion and tissue collection
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde in PBS
-
Oil Red O staining solution
-
Microscope with imaging software
Procedure:
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Induction of Atherosclerosis: Switch the diet of all mice to a Western-type diet to accelerate the development of atherosclerosis.[4] Continue this diet throughout the study.
-
Grouping and Treatment: After two weeks on the Western-type diet, randomly divide the mice into three groups (n=8-10 per group):
-
Drug Administration: Administer the vehicle or this compound daily for 12 weeks.[1][2]
-
Monitoring: Monitor the body weight and general health of the mice weekly.
-
Sample Collection: At the end of the 12-week treatment period, fast the mice overnight and collect blood samples via cardiac puncture under anesthesia. Euthanize the mice and perfuse the vascular system with PBS followed by 4% paraformaldehyde.
-
Atherosclerotic Plaque Analysis:
-
Carefully dissect the entire aorta.
-
Stain the aorta with Oil Red O to visualize lipid-rich atherosclerotic plaques.
-
Capture images of the en face preparation of the aorta.
-
Quantify the plaque area as a percentage of the total aortic surface area using image analysis software.
-
-
Histological Analysis of Aortic Root:
-
Embed the heart and aortic root in an optimal cutting temperature (OCT) compound and freeze.
-
Prepare serial cryosections of the aortic root.
-
Stain sections with Oil Red O and counterstain with hematoxylin.
-
Perform immunohistochemistry for macrophage markers (e.g., F4/80) to assess macrophage infiltration in the plaques.
-
-
Biochemical Analysis: Analyze plasma samples for total cholesterol, triglycerides, LDL-C, and HDL-C levels.
Protocol for In Vivo Anti-Inflammatory Testing of this compound
Objective: To assess the ability of this compound to inhibit LPS-induced inflammation in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle control (e.g., saline or 0.5% carboxymethylcellulose sodium)
-
Intraperitoneal (i.p.) injection needles
-
Anesthesia
-
Materials for blood and tissue collection
-
Griess reagent for nitric oxide measurement
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week.
-
Grouping and Pre-treatment: Randomly divide the mice into the following groups (n=6-8 per group):
-
Group 1: Vehicle control + Saline (i.p.)
-
Group 2: Vehicle control + LPS (i.p.)
-
Group 3: this compound (dose to be determined, e.g., 10-50 mg/kg, i.p. or oral) + LPS (i.p.)
-
Group 4: Positive control (e.g., dexamethasone) + LPS (i.p.)
-
-
Drug Administration: Administer this compound or vehicle 1 hour prior to LPS challenge.
-
Induction of Inflammation: Administer LPS (e.g., 1-5 mg/kg) via intraperitoneal injection.[9]
-
Sample Collection: At a specified time point after LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture under anesthesia. Peritoneal lavage can also be performed to collect peritoneal cells and fluid.
-
Nitric Oxide Measurement: Measure the concentration of nitrite (a stable metabolite of NO) in the plasma or peritoneal lavage fluid using the Griess assay.[10]
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma or peritoneal lavage fluid using ELISA kits.
-
Gene Expression Analysis: Isolate RNA from tissues (e.g., liver, spleen) or peritoneal macrophages to analyze the expression of inflammatory genes such as iNOS, TNF-α, and IL-6 by RT-qPCR.
-
Western Blot Analysis: Analyze protein expression of key inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated NF-κB) in tissues or cells.
Visualization of Pathways and Workflows
Caption: Workflow for anti-atherosclerosis testing.
Caption: Workflow for anti-inflammatory testing.
Caption: Anti-atherosclerosis signaling pathway.
Caption: Anti-inflammatory signaling pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A novel small molecule liver X receptor transcriptional regulator, this compound, suppresses atherosclerosis in apoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BSN723T Prevents Atherosclerosis and Weight Gain in ApoE Knockout Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cyagen.com [cyagen.com]
- 7. The role of an experimental model of atherosclerosis: apoE-knockout mice in developing new drugs against atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Lipopolysaccharide-induced inflammation increases nitric oxide production in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitric oxide suppresses LPS-induced inflammation in a mouse asthma model by attenuating the interaction of IKK and Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The nuclear factor--kappa B pathway in atherosclerosis: a potential therapeutic target for atherothrombotic vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. NF-κB: pivotal mediator or innocent bystander in atherogenesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-kB in Cardiovascular Disease | ECR Journal [ecrjournal.com]
- 17. Frontiers | NF-κB and its crosstalk with endoplasmic reticulum stress in atherosclerosis [frontiersin.org]
Formulation of Nagilactone B for Preclinical Efficacy and Safety Assessment
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Nagilactone B, a naturally occurring norditerpene lactone isolated from Podocarpus nagi, has demonstrated significant potential in preclinical studies for its anti-inflammatory and anti-atherosclerosis properties. A critical challenge in the preclinical development of this compound is its poor aqueous solubility, which can hinder the acquisition of reliable and reproducible data in both in vitro and in vivo models. This document provides detailed application notes and protocols for the formulation of this compound to support preclinical research, ensuring consistent and effective delivery of the compound.
2. Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a suitable formulation. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄O₇ | --INVALID-LINK-- |
| Molecular Weight | 364.39 g/mol | --INVALID-LINK-- |
| Appearance | Solid powder | General knowledge |
| Aqueous Solubility | Poor | [1] |
| Solubility in Organic Solvents | Soluble in DMSO | [1] |
3. Formulation Strategies for Preclinical Studies
Given its low aqueous solubility, this compound requires a carefully designed formulation strategy to ensure adequate bioavailability for preclinical testing. The following are recommended formulations for in vitro and in vivo applications.
Recommended Vehicle for In Vivo Administration (Oral Gavage)
For oral administration in rodent models, a suspension of this compound in an aqueous vehicle containing a suspending agent is recommended. This approach is suitable for delivering precise dosages in preclinical toxicology and efficacy studies.
| Component | Concentration (% w/v) | Purpose |
| Carboxymethylcellulose sodium (CMC-Na) | 0.5% | Suspending agent |
| Sterile Water for Injection | q.s. to 100% | Vehicle |
Recommended Vehicle for In Vivo Administration (Intraperitoneal Injection)
For intraperitoneal administration, where a solution is often preferred to minimize irritation and ensure rapid absorption, a co-solvent system is recommended. This formulation is designed to maintain this compound in solution upon administration.
| Component | Percentage by Volume | Purpose |
| DMSO | 10% | Solubilizing agent |
| PEG300 | 40% | Co-solvent |
| Tween-80 | 5% | Surfactant/Emulsifier |
| Saline (0.9% NaCl) | 45% | Vehicle |
Note: This formulation is a common starting point for poorly soluble compounds and can achieve a solubility of ≥ 2.5 mg/mL for many such molecules.[2][3] It is crucial to visually inspect the final formulation for clarity and the absence of precipitation.
Recommended Solvent for In Vitro Studies
For in vitro assays, a stock solution of this compound in a water-miscible organic solvent is standard practice. Dimethyl sulfoxide (DMSO) is the recommended solvent.
| Component | Concentration | Purpose |
| This compound | 10 mM (or as required) | Active compound |
| DMSO | q.s. | Solvent |
Important: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
4. Experimental Protocols
Preparation of this compound Formulation for Oral Gavage (In Vivo)
This protocol describes the preparation of a 10 mg/mL suspension of this compound for oral administration to mice.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile Water for Injection
-
Sterile magnetic stir bar and stir plate
-
Sterile graduated cylinder and beaker
-
Analytical balance
Procedure:
-
Prepare the 0.5% CMC-Na vehicle:
-
Weigh 0.5 g of CMC-Na.
-
In a sterile beaker, slowly add the CMC-Na to 100 mL of Sterile Water for Injection while stirring continuously with a sterile magnetic stir bar.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear and viscous. This may take several hours.
-
-
Prepare the this compound suspension:
-
Weigh the required amount of this compound to achieve the final desired concentration (e.g., 100 mg for 10 mL of a 10 mg/mL suspension).
-
Levigate the this compound powder with a small volume of the 0.5% CMC-Na vehicle to form a smooth paste.
-
Gradually add the remaining volume of the 0.5% CMC-Na vehicle to the paste while stirring continuously.
-
Continue stirring for at least 30 minutes to ensure a uniform suspension.
-
-
Administration:
-
Administer the suspension to mice via oral gavage at the desired dosage (e.g., 10 or 30 mg/kg).[1]
-
Ensure the suspension is well-mixed immediately before each administration.
-
Preparation of this compound Formulation for Intraperitoneal Injection (In Vivo)
This protocol details the preparation of a 2.5 mg/mL solution of this compound for intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare the this compound stock solution in DMSO:
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Gentle warming and vortexing may be required to facilitate dissolution.
-
-
Prepare the final formulation:
-
In a sterile tube, add the components in the following order, vortexing after each addition:
-
400 µL of PEG300
-
100 µL of the 25 mg/mL this compound stock solution in DMSO
-
50 µL of Tween-80
-
450 µL of sterile saline
-
-
-
Final Check:
-
Vortex the final mixture thoroughly until a clear, homogenous solution is obtained.
-
Visually inspect for any signs of precipitation before administration.
-
-
Administration:
-
Administer the solution to mice via intraperitoneal injection at the desired dosage. Doses of 10-40 mg/kg have been used for other nagilactones in mice.[4]
-
Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HT-1080 human fibrosarcoma) using the MTT assay.[5]
Materials:
-
Cancer cell line (e.g., HT-1080)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
5. Visualization of Key Signaling Pathways and Workflows
Mechanism of Action: Inhibition of NF-κB and AP-1 Signaling
This compound and its analogs have been shown to exert their anticancer and anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and AP-1 pathways.[6]
Caption: this compound inhibits inflammatory and proliferative signaling pathways.
Experimental Workflow: In Vivo Oral Formulation and Dosing
The following diagram illustrates the workflow for preparing and administering an oral formulation of this compound for preclinical studies.
Caption: Workflow for preparing and administering oral this compound.
Experimental Workflow: In Vitro MTT Assay
This diagram outlines the key steps involved in performing an MTT assay to determine the cytotoxicity of this compound.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
The protocols and formulations detailed in this document provide a robust framework for the preclinical evaluation of this compound. Adherence to these guidelines will facilitate the generation of reliable and reproducible data, which is essential for advancing our understanding of the therapeutic potential of this promising natural product. Researchers should always perform small-scale pilot studies to confirm the stability and suitability of the chosen formulation before proceeding with large-scale experiments.
References
- 1. glpbio.com [glpbio.com]
- 2. lifetechindia.com [lifetechindia.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Nagilactone B Derivatives: A Gateway to Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel Nagilactone B derivatives aimed at improving their therapeutic activity. Nagilactones, a class of tetracyclic diterpenoids isolated from Podocarpus species, have garnered significant interest due to their diverse pharmacological properties, particularly their potent anticancer effects. This guide offers insights into the structure-activity relationships of nagilactones, protocols for the synthesis of promising derivatives, and methodologies for evaluating their biological activity.
Structure-Activity Relationship and Rationale for Derivatization
This compound, along with its naturally occurring analogs such as Nagilactones C, E, and F, has demonstrated significant cytotoxic and antitumor potential.[1][2][3] The core tetracyclic lactone structure is crucial for its biological activity. Preliminary structure-activity relationship (SAR) studies have revealed key insights for designing more potent derivatives:
-
Hydroxylation Patterns: The presence and position of hydroxyl groups on the nagilactone scaffold significantly influence activity. For instance, 3-deoxy-2β-hydroxy-nagilactone E has been shown to be a more potent inhibitor of cancer cell growth compared to its parent compound.[1]
-
Glycosylation: Glycosylation at the 16-OH position has been observed to lead to a complete loss of cytotoxic activity, suggesting that this position should be avoided for such modifications.[1]
-
Lactone Rings: The α,β-unsaturated lactone moieties are critical for the biological activity of nagilactones, likely acting as Michael acceptors to interact with biological nucleophiles.
The primary goal of synthesizing this compound derivatives is to enhance their potency, selectivity, and pharmacokinetic properties. This can be achieved through strategic modifications of the core structure to optimize its interaction with molecular targets.
Quantitative Data Summary
The following table summarizes the reported in vitro cytotoxic activity (IC50 values) of selected nagilactones against various cancer cell lines. This data serves as a benchmark for evaluating the potency of newly synthesized derivatives.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A2780 (Ovarian) | 2-10 | [1] |
| Nagilactone C | HT-1080 (Fibrosarcoma) | 3-6 | [1] |
| MDA-MB-231 (Breast) | 3-5 | [1] | |
| Nagilactone D | A2780 (Ovarian) | 2-10 | [1] |
| Nagilactone E | A549 (Lung) | 5.2 | [1] |
| NCI-H1975 (Lung) | 3.6 | [1] | |
| Nagilactone F | Various | ~1 | [1] |
| Nagilactone G | A2780 (Ovarian) | 2-10 | [1] |
| 3-deoxy-2β-hydroxy-nagilactone E | A431 (Epithelial Carcinoma) | 0.21 | [3] |
| 3-deoxy-2β,16-dihydroxy-nagilactone E (B6) | - | - | [1] |
Experimental Protocols
Protocol 1: Synthesis of a 2-Deoxy-2-amino this compound Derivative
This protocol describes a hypothetical two-step synthesis of a 2-amino derivative of this compound. This modification is designed to explore the impact of introducing a nitrogen-containing functional group at a position known to influence biological activity.
Step 1: Selective Oxidation of the C2-Hydroxyl Group
-
Dissolve this compound: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add Dess-Martin Periodinane: Add Dess-Martin periodinane (1.2 equivalents) to the solution at room temperature.
-
Monitor Reaction: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 1-2 hours.
-
Quench Reaction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with DCM (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-keto-Nagilactone B.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Reductive Amination
-
Dissolve 2-keto-Nagilactone B: Dissolve the purified 2-keto-Nagilactone B (1 equivalent) and the desired primary amine (e.g., benzylamine, 1.5 equivalents) in anhydrous methanol.
-
Add Reducing Agent: Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the solution at 0 °C.
-
Monitor Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding water and extract with ethyl acetate (3 x volumes).
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-Nagilactone B derivative.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method for evaluating the cytotoxic activity of the synthesized this compound derivatives against cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., 0.01, 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Experimental Workflows
The anticancer activity of nagilactones is attributed to their ability to modulate multiple signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of metastasis.[2][3]
Nagilactone-Induced Signaling Pathway
Caption: Key signaling pathways modulated by Nagilactone derivatives.
General Workflow for Synthesis and Evaluation of this compound Derivatives
References
- 1. Scalable and efficient synthesis of the mycolactone core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Deoxy-2β,16-dihydroxynagilactone E, a natural compound from Podocarpus nagi, preferentially inhibits JAK2/STAT3 signaling by allosterically interacting with the regulatory domain of JAK2 and induces apoptosis of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diterpenoid Lactones with Anti-Inflammatory Effects from the Aerial Parts of Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Nagilactone B Extraction
Welcome to the technical support center for the extraction of Nagilactone B. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental process of isolating this promising bioactive compound.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the extraction and purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound. | This compound is a diterpenoid lactone, suggesting moderate polarity. Experiment with a range of solvents with varying polarities, such as ethanol, methanol, ethyl acetate, and chloroform, or mixtures thereof.[1] Bioassay-guided fractionation can help identify the solvent that extracts the highest concentration of the active compound. |
| Insufficient Extraction Time or Temperature: The compound may not have been fully extracted from the plant matrix. | Increase the extraction time and/or temperature. However, be cautious as excessive heat can lead to the degradation of thermolabile compounds. Optimization studies are recommended to find the ideal balance. | |
| Poor Quality of Plant Material: The concentration of this compound can vary depending on the age, geographical source, and storage conditions of the Podocarpus nagi seeds or other plant parts. | Ensure the use of high-quality, properly identified, and well-preserved plant material. | |
| Inadequate Grinding of Plant Material: Insufficient surface area of the plant material can limit solvent penetration and extraction efficiency. | Grind the dried plant material to a fine powder to maximize the surface area exposed to the solvent. | |
| Low Purity of this compound after Purification | Ineffective Chromatographic Separation: The chosen chromatographic technique or parameters may not be suitable for separating this compound from other closely related compounds. | This compound has been successfully isolated using comprehensive chromatographic methods.[2][3] Consider using a combination of techniques such as column chromatography (using silica gel or Sephadex) followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification. Optimize the mobile phase composition and gradient to achieve better resolution. |
| Co-elution with Other Nagilactones: Podocarpus species contain a variety of structurally similar nagilactones which can be difficult to separate. | Utilize high-resolution chromatographic techniques and consider using different stationary phases to improve separation. Two-dimensional NMR techniques can help in the structural elucidation and confirmation of the purity of the isolated compound. | |
| Sample Overload on Chromatographic Column: Overloading the column can lead to poor separation and peak tailing. | Reduce the amount of crude extract loaded onto the column. Perform multiple smaller runs if necessary. | |
| Degradation of this compound during Extraction/Purification | Exposure to High Temperatures: Nagilactones can be sensitive to heat, leading to degradation. | Use lower extraction temperatures or non-thermal extraction methods like ultrasound-assisted extraction. During solvent evaporation, use a rotary evaporator under reduced pressure at a controlled temperature. |
| Exposure to Light or Air (Oxidation): Prolonged exposure to light and air can cause degradation of some natural products. | Conduct extraction and purification steps in a controlled environment, minimizing exposure to direct light and oxygen. Store extracts and purified compounds in amber vials under an inert atmosphere (e.g., nitrogen or argon) at low temperatures. | |
| pH Instability: The lactone ring in this compound may be susceptible to hydrolysis under acidic or basic conditions. | Maintain a neutral pH during the extraction and purification process unless specifically required for a particular step. Use buffered solutions where appropriate. | |
| Inconsistent Results between Batches | Variability in Plant Material: As mentioned, the chemical composition of the plant material can vary. | Standardize the source and pre-treatment of the Podocarpus nagi material as much as possible. |
| Lack of Standardized Protocol: Minor variations in the experimental procedure can lead to significant differences in yield and purity. | Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for the entire extraction and purification process. | |
| Instrumental Variation: Fluctuations in the performance of equipment (e.g., HPLC pump, detector) can affect results. | Regularly calibrate and maintain all equipment used in the process. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a naturally occurring norditerpene dilactone found in plants of the Podocarpus genus, particularly Podocarpus nagi.[2][3] It belongs to a class of compounds known as nagilactones, which have shown a range of biological activities, including anti-inflammatory and anti-atherosclerosis effects.[4] These properties make this compound a compound of interest for further research and potential drug development.
Q2: Which part of the Podocarpus nagi plant is the best source for this compound?
A2: Scientific literature indicates that the seeds of Podocarpus nagi are a primary source for the isolation of this compound.[2][3] Other parts of the plant, such as the root bark, may also contain nagilactones.[5]
Q3: What is a general procedure for extracting this compound?
A3: A typical extraction process involves drying and powdering the plant material (e.g., seeds). The powdered material is then subjected to solvent extraction, often using a solvent of intermediate polarity like ethanol or methanol. The resulting crude extract is then concentrated and subjected to a series of chromatographic purification steps to isolate this compound.
Q4: How can I improve the efficiency of the initial extraction step?
A4: To improve extraction efficiency, consider optimizing parameters such as the solvent-to-solid ratio, extraction time, and temperature. Advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) can also significantly enhance yield and reduce extraction time by using sound waves to disrupt cell walls and improve solvent penetration.
Q5: What analytical techniques are used to identify and quantify this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method for the quantification of this compound in extracts. For structural identification and confirmation, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR) and High-Resolution Mass Spectrometry (HRMS) are essential.[2]
Q6: Are there any safety precautions I should take when working with the solvents used for extraction?
A6: Yes, many organic solvents used in extraction (e.g., methanol, chloroform, ethyl acetate) are flammable and/or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each solvent before use.
Data on Extraction Parameters
Optimizing extraction parameters is crucial for maximizing the yield of this compound. While specific comparative data for this compound is limited in publicly available literature, the following table provides a general framework for optimization based on studies of similar compounds. Researchers should perform their own optimization studies to determine the ideal conditions for their specific experimental setup.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Solvent | 100% Methanol | 80% Ethanol | 100% Ethyl Acetate | The optimal solvent will have a polarity that best matches this compound, leading to higher extraction efficiency. |
| Temperature | Room Temperature (~25°C) | 50°C | 70°C | Increasing temperature generally increases extraction yield, but excessive heat may cause degradation. |
| Extraction Time | 2 hours | 6 hours | 12 hours | Longer extraction times can increase yield, but there is a point of diminishing returns after which the risk of degradation increases. |
| Extraction Method | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | UAE is often more efficient, providing higher yields in a shorter time compared to conventional methods. |
Experimental Protocols
Below is a generalized protocol for the extraction and isolation of this compound from Podocarpus nagi seeds. This should be adapted and optimized for specific laboratory conditions.
1. Preparation of Plant Material
-
Obtain fresh seeds of Podocarpus nagi.
-
Wash the seeds to remove any foreign matter and air-dry them in the shade.
-
Once completely dry, grind the seeds into a fine powder using a mechanical grinder.
2. Solvent Extraction
-
Weigh the powdered seed material.
-
Macerate the powder in a suitable solvent (e.g., 95% ethanol) at a solid-to-liquid ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional stirring.
-
Alternatively, perform Soxhlet extraction for 6-8 hours.
-
For Ultrasound-Assisted Extraction (UAE), place the mixture in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature.
-
Filter the extract through filter paper to remove the solid plant material.
-
Repeat the extraction process on the plant residue 2-3 times to ensure complete extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
3. Fractionation of the Crude Extract
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, for example, n-hexane, chloroform, and ethyl acetate.
-
Collect each fraction and evaporate the solvent to dryness.
-
Typically, diterpenoids like this compound will be concentrated in the chloroform or ethyl acetate fraction.
4. Chromatographic Purification
-
Subject the bioactive fraction (e.g., the chloroform-soluble fraction) to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions and monitor them by Thin-Layer Chromatography (TLC) using a suitable mobile phase and visualizing with a UV lamp and/or a staining reagent (e.g., vanillin-sulfuric acid).
-
Combine fractions containing the compound of interest (based on TLC profile).
-
Further purify the combined fractions using preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to obtain pure this compound.
5. Identification and Quantification
-
Confirm the identity of the purified compound as this compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, HRMS).
-
Quantify the amount of this compound in the crude extract and purified fractions using a validated HPLC-UV method with a certified reference standard.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low yields of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. New podolactones from the seeds of Podocarpus nagi and their anti-inflammatory effect | Semantic Scholar [semanticscholar.org]
- 3. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of ultrasound‐assisted extraction method for phytochemical compounds and antioxidant activities of sour jujube extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcogres.com [phcogres.com]
Technical Support Center: Overcoming Solubility Issues of Nagilactone B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with Nagilactone B in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: How should I prepare a stock solution of this compound for in vitro experiments?
For in vitro assays, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[2][3]
Experimental Protocol: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if necessary.[2]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Q3: My this compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds.[5] Here are some key strategies to prevent this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize cytotoxicity.[3][4] Some cell lines may tolerate up to 1%, but it's crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your aqueous medium. Instead, perform a stepwise dilution. For example, first, dilute the DMSO stock in a smaller volume of medium and then add this intermediate dilution to the final volume.[4]
-
Stirring/Mixing: Add the this compound stock solution to your culture medium while gently vortexing or stirring to ensure rapid and uniform dispersion.[6]
Q4: What are the alternative formulation strategies to improve the aqueous solubility of this compound for in vivo studies?
For in vivo administration, several formulation strategies can be employed to overcome the poor aqueous solubility of this compound.
| Formulation Strategy | Description | Key Advantages |
| Co-solvents | A mixture of water-miscible organic solvents can be used to dissolve this compound. Common co-solvents include PEG400 and Tween 80.[7] | Simple to prepare; can significantly increase solubility. |
| Suspension | This compound can be suspended in an aqueous vehicle containing a suspending agent like Carboxymethyl cellulose sodium (CMC-Na).[2] | Suitable for oral administration; straightforward preparation. |
| Cyclodextrin Inclusion Complexes | This compound can be encapsulated within the hydrophobic cavity of cyclodextrins, which have a hydrophilic exterior, thereby increasing its apparent water solubility.[8][9] | Can significantly enhance solubility and bioavailability. |
| Nanoparticles | Encapsulating this compound into polymeric nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), can improve its solubility and provide controlled release.[10][11][12] | Protects the drug from degradation; allows for targeted delivery and controlled release. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Cloudiness or precipitate forms immediately upon adding DMSO stock to aqueous buffer/media. | - The final concentration of this compound exceeds its solubility limit in the aqueous solution.- The DMSO stock was added too quickly or without adequate mixing. | - Lower the final concentration of this compound.- Increase the final percentage of DMSO (while staying within the cytotoxic limits for your cells).- Add the DMSO stock dropwise while vigorously vortexing or stirring the aqueous solution.[6] |
| The this compound powder will not dissolve completely in DMSO. | - Insufficient solvent volume for the amount of powder.- The DMSO may have absorbed water, reducing its solvating power. | - Increase the volume of DMSO to lower the concentration.- Use fresh, anhydrous DMSO.- Gently warm the solution to 37°C or use an ultrasonic bath to aid dissolution.[2] |
| Inconsistent experimental results between batches of prepared this compound solutions. | - Precipitation of the compound in the stock solution over time.- Degradation of this compound due to improper storage. | - Before each use, visually inspect the stock solution for any precipitate. If present, warm and vortex to redissolve.- Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.- Store stock solutions at -20°C or -80°C and protect from light.[4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension with CMC-Na for Oral Gavage
Materials:
-
This compound
-
Carboxymethyl cellulose sodium (CMC-Na)
-
Sterile distilled water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile distilled water. This may require heating and stirring to fully dissolve.
-
Weigh the required amount of this compound.
-
Triturate the this compound powder with a small amount of the 0.5% CMC-Na solution to form a smooth paste.
-
Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously stirring or homogenizing to form a uniform suspension.
-
Continuously stir the suspension while drawing it into the dosing syringe to ensure a homogenous dose is administered.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
Materials:
-
This compound
-
β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol-water solution (e.g., 50:50 v/v)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Place the cyclodextrin in a mortar and add a small amount of the ethanol-water solution to form a paste.
-
Add the this compound to the cyclodextrin paste.
-
Knead the mixture thoroughly for 30-60 minutes, adding small amounts of the solvent mixture as needed to maintain a paste-like consistency.
-
Dry the resulting solid paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting powder is the this compound-cyclodextrin inclusion complex.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathways affected by this compound.[13]
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. lifetein.com [lifetein.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. Nagilactone C | Terpenoids | 24338-53-2 | Invivochem [invivochem.com]
- 8. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. static.igem.org [static.igem.org]
- 11. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nanocomposix.com [nanocomposix.com]
- 13. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]
Nagilactone B Stability: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical support center provides guidance on the stability of Nagilactone B in various solvents and pH conditions. This information is crucial for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and obtain reliable results. Due to a lack of specific published stability data for this compound, this guide is based on the general chemical properties of diterpene lactones and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents?
Q2: How does pH affect the stability of this compound?
A2: The lactone ring in this compound is prone to hydrolysis, particularly under alkaline conditions. This is a common characteristic of lactones.[3][4] In acidic to neutral pH (around pH 5.5 to 7.4), many sesquiterpene and diterpene lactones exhibit greater stability.[5][6] Conversely, at alkaline pH (above 7.4), the rate of hydrolysis of the lactone ring increases significantly, leading to the formation of the corresponding hydroxy carboxylate, which is often inactive. Therefore, it is critical to control the pH of aqueous buffers when working with this compound.
Q3: What are the best practices for preparing and storing this compound solutions?
A3: To ensure the stability of this compound solutions, follow these best practices:
-
Solvent Selection: For preparing stock solutions, use high-purity, anhydrous solvents such as DMSO. For aqueous experiments, prepare fresh solutions from the stock immediately before use.
-
pH Control: When using aqueous buffers, maintain a pH in the slightly acidic to neutral range (pH 6-7). Avoid alkaline conditions.
-
Temperature: Store stock solutions at low temperatures, preferably -80°C, in small aliquots to avoid repeated freeze-thaw cycles.
-
Light Exposure: Protect solutions from prolonged exposure to light to prevent potential photodegradation. While specific photostability data for this compound is unavailable, this is a general precaution for complex organic molecules.
-
Inert Atmosphere: For long-term storage of the solid compound or solutions, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q4: How can I tell if my this compound has degraded?
A4: Degradation of this compound can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Signs of degradation include the appearance of new peaks in the chromatogram, a decrease in the peak area of the parent compound, or a change in the mass spectrum. A stability-indicating assay method should be developed to separate the intact drug from its degradation products.[7][8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in an in vitro assay. | Degradation of this compound in the assay medium. | Check the pH of the culture medium or buffer; ensure it is not alkaline. Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. |
| Inconsistent results between experiments. | Instability of stock solutions. | Aliquot stock solutions into smaller volumes to avoid multiple freeze-thaw cycles. Verify the integrity of the stock solution using HPLC or LC-MS. |
| Appearance of unknown peaks in HPLC analysis. | Degradation of this compound during sample preparation or storage. | Review sample handling procedures. Ensure solvents are of high quality and buffers are at the appropriate pH. Store samples at low temperatures and protect from light before analysis. |
| Poor solubility in aqueous buffers. | Intrinsic low aqueous solubility of this compound. | Use a co-solvent such as DMSO or ethanol to first dissolve this compound before diluting into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a drug substance.[7][8][10]
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and take aliquots at shorter time intervals (e.g., 5, 15, 30, 60 minutes) due to expected rapid degradation. Neutralize with 0.1 M HCl and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature for a defined period, taking aliquots at various time points for analysis.
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 70°C) in a calibrated oven. Also, heat the stock solution at the same temperature. Analyze samples at different time points.
-
Photodegradation: Expose the stock solution and solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. Keep control samples wrapped in aluminum foil to protect them from light.
-
Analysis: Analyze all samples by a suitable analytical method, such as reverse-phase HPLC with a UV detector. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: Developing a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[9]
-
Column and Mobile Phase Selection: Start with a common reverse-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm). A typical mobile phase could be a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Method Optimization: Analyze the stressed samples from the forced degradation study. Adjust the mobile phase gradient, flow rate, and column temperature to achieve good separation between the this compound peak and the peaks of the degradation products.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of this compound in the presence of its degradation products. The peak should be spectrally homogeneous.
-
Method Validation: Validate the optimized method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: A troubleshooting decision tree for experiments with this compound.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of lactone hydrolysis in neutral and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing HPLC Separation of Nagilactone B from its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Nagilactone B from its isomers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound and its isomers.
Question: Why am I seeing poor resolution or complete co-elution of this compound and its isomers?
Answer:
Poor resolution is a common challenge when separating structurally similar isomers. Several factors could be contributing to this issue.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase. For reversed-phase HPLC, systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to water. Small changes can significantly impact selectivity. Consider adding a small percentage of a different solvent (e.g., isopropanol) to introduce different selectivity. |
| Incorrect Column Chemistry | The stationary phase is critical for isomer separation. A standard C18 column may not provide sufficient selectivity. Consider a phenyl-hexyl or a pentafluorophenyl (PFP) column for reversed-phase HPLC, as these can offer different pi-pi and dipole-dipole interactions that enhance the separation of isomers. For normal-phase HPLC, a silica or cyano column can be effective. |
| Suboptimal Temperature | Temperature affects the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase. Vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C) to see if it improves resolution. |
| Gradient Elution Not Optimized | If using a gradient, the slope may be too steep. A shallower gradient will provide more time for the isomers to interact differently with the stationary phase and achieve separation. |
A systematic approach to troubleshooting poor resolution is outlined in the workflow diagram below.
Caption: Troubleshooting workflow for poor resolution of isomers.
Question: My this compound peak is tailing. What can I do to improve the peak shape?
Answer:
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues with the HPLC system itself.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | If using a silica-based column, free silanol groups can interact with polar functional groups on the this compound molecule, causing tailing. Use a well-endcapped column. Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase (0.1% v/v) can help to mask these silanol groups. |
| Column Overload | Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration. |
| Mismatched Injection Solvent | The solvent used to dissolve the sample should be as weak as or weaker than the mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase. |
| Column Contamination or Degradation | The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may be degraded and need replacement. |
Frequently Asked Questions (FAQs)
Question: What is a good starting point for developing an HPLC method for this compound and its isomers?
Answer:
A good starting point is to use a reversed-phase method, as it is robust and widely applicable. Below is a table with recommended starting conditions that can be further optimized.
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-70% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA/UV at 220 nm |
| Injection Volume | 10 µL |
This method should be considered a starting point, and further optimization of the mobile phase composition, gradient, and temperature will likely be necessary to achieve baseline separation of all isomers.
Question: Should I use reversed-phase or normal-phase HPLC for separating this compound isomers?
Answer:
Both reversed-phase and normal-phase HPLC can be effective for isomer separation, and the choice depends on the specific isomers and the desired outcome.
-
Reversed-Phase HPLC (RP-HPLC): This is generally the first choice due to its robustness and reproducibility. RP-HPLC separates compounds based on their hydrophobicity. Subtle differences in the structure of this compound isomers can lead to differences in their hydrophobicity, allowing for separation on a C18 or phenyl-hexyl column.[1]
-
Normal-Phase HPLC (NP-HPLC): This technique separates compounds based on their polarity.[2] NP-HPLC can be very effective for separating isomers with different polar functional groups or different spatial arrangements of these groups.[3][4] It often provides a different selectivity compared to RP-HPLC and can be a powerful alternative if RP-HPLC fails to provide adequate resolution.
The workflow for method development for separating this compound and its isomers is depicted below.
Caption: HPLC method development workflow for isomer separation.
Question: How should I prepare my plant extract samples containing this compound for HPLC analysis?
Answer:
Proper sample preparation is crucial for obtaining reliable and reproducible results. A general procedure for preparing plant extracts for HPLC analysis is as follows:
-
Extraction: Extract the dried and powdered plant material (e.g., from Podocarpus nagi) with a suitable solvent such as methanol or ethanol.
-
Filtration: Filter the extract to remove particulate matter.
-
Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.
-
Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to clean up the sample and enrich the analytes of interest. A C18 SPE cartridge is a good starting point for this compound.
-
Final Preparation: Dissolve the final extract in the HPLC mobile phase or a weaker solvent, and filter through a 0.22 µm or 0.45 µm syringe filter before injection.
Experimental Protocols
The following is a representative experimental protocol for the separation of this compound and its isomers. This method is based on typical conditions for the analysis of diterpene lactones and should be optimized for your specific application.[5][6]
Sample Preparation:
-
Accurately weigh 1 mg of the this compound isomer mixture and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution with the initial mobile phase to a final concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
HPLC Method Parameters:
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 35 | |
| 36 | |
| 40 | |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 220 nm |
Method Validation Summary (Hypothetical Data):
The following table presents hypothetical data for the validation of an HPLC method for this compound, based on typical performance characteristics for such assays.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Separation of Drugs | SIELC Technologies [sielc.com]
- 3. jordilabs.com [jordilabs.com]
- 4. 順相 HPLC カラム | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. RP-HPLC analysis of diterpene lactones in leaves and stem of different species of Andrographis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
Troubleshooting peak tailing in Nagilactone B chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of Nagilactone B.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon where the trailing edge of a chromatographic peak is wider than the leading edge, resulting in an asymmetrical peak shape.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[3][4] Peak tailing is problematic because it can lead to inaccurate quantification, reduced resolution between adjacent peaks, and decreased sensitivity.[2][4] For a compound like this compound, which may be part of a complex mixture from a natural product extract, good peak shape is crucial for accurate analysis.
Q2: What are the most common causes of peak tailing for a compound like this compound?
A2: The primary causes of peak tailing for polar compounds like this compound, a diterpenoid lactone, often involve secondary interactions with the stationary phase.[5] Key factors include:
-
Silanol Interactions: this compound possesses multiple polar functional groups that can interact with residual silanol groups on the surface of silica-based columns, leading to tailing.[1][6]
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of this compound or the silanol groups on the column, contributing to peak distortion.[1][6]
-
Column Overload: Injecting too much sample can saturate the column, resulting in broadened and tailing peaks.[1][7]
-
Column Contamination or Degradation: The buildup of contaminants or the degradation of the stationary phase can create active sites that cause tailing.[7]
-
Extra-Column Effects: Issues such as excessive tubing length or dead volume in fittings can contribute to peak asymmetry.[6]
Q3: How is peak tailing measured?
A3: Peak tailing is typically quantified using the tailing factor (T) or asymmetry factor (As). A value of 1 indicates a perfectly symmetrical peak. Values greater than 1 indicate tailing, while values less than 1 suggest fronting.[3] Many analytical methods require a tailing factor below a specified limit, often around 1.5 or 2.0.[6]
Troubleshooting Guides for Peak Tailing in this compound Chromatography
This section provides a systematic approach to diagnosing and resolving peak tailing issues during the HPLC analysis of this compound.
Issue 1: Peak tailing is observed for the this compound peak, but not for other less polar compounds in the same run.
This pattern strongly suggests that secondary interactions between the polar this compound molecule and the stationary phase are the root cause.
Troubleshooting Steps:
-
Modify the Mobile Phase pH:
-
Rationale: Adjusting the pH can suppress the ionization of silanol groups on the column surface, reducing their interaction with this compound.[8]
-
Action: Add a small amount of an acidic modifier to the mobile phase. Common choices include 0.1% formic acid or 0.1% acetic acid. These are effective at protonating silanol groups and are compatible with mass spectrometry.[8]
-
-
Use a Highly Deactivated (End-Capped) Column:
-
Rationale: End-capped columns have been treated to reduce the number of accessible silanol groups, thereby minimizing secondary interactions.[1]
-
Action: Switch to a column specifically designed for the analysis of polar compounds, often labeled as "end-capped" or "base-deactivated."
-
-
Increase the Ionic Strength of the Mobile Phase:
-
Consider a Different Stationary Phase:
-
Rationale: If peak tailing persists, the stationary phase chemistry may not be suitable for this compound.
-
Action: Explore alternative stationary phases, such as those with a polar-embedded group or a phenyl-hexyl phase, which can offer different selectivity and reduce silanol interactions.
-
Issue 2: All peaks in the chromatogram, including this compound, are tailing.
When all peaks exhibit tailing, the problem is more likely related to the HPLC system or a general chromatographic issue rather than a specific chemical interaction.
Troubleshooting Steps:
-
Check for Column Overload:
-
Rationale: Injecting too high a concentration of the sample can lead to broad, tailing peaks for all components.[1]
-
Action: Dilute the sample by a factor of 10 and re-inject. If the peak shape improves, column overload was the likely cause.
-
-
Inspect for Voids or Blockages in the Column:
-
Rationale: A void at the column inlet or a partially blocked frit can disrupt the flow path and cause peak distortion.[1]
-
Action:
-
Disconnect the column and check for any visible particulate matter on the inlet frit.
-
If a void is suspected, you can try reversing and flushing the column with a strong solvent (be sure to check the column manufacturer's instructions before reversing).
-
If the problem persists, the column may need to be replaced.[1]
-
-
-
Minimize Extra-Column Volume:
-
Rationale: Long or wide-bore tubing between the injector, column, and detector can contribute to band broadening and peak tailing.[9]
-
Action:
-
Use tubing with the smallest possible internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible.[6]
-
Ensure all fittings are properly connected and not creating dead volumes.
-
-
Data Presentation: Recommended Starting HPLC Parameters for this compound Analysis
| Parameter | Recommended Starting Conditions | Rationale |
| Column | C18, 2.1-4.6 mm I.D., 50-150 mm length, < 3 µm particle size | A C18 column is a good starting point for reversed-phase separation of moderately polar compounds. Smaller particle sizes provide higher efficiency. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidified water helps to suppress silanol interactions. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Acetonitrile generally provides better peak shape for many compounds, while methanol can offer different selectivity. |
| Gradient | 10-90% B over 10-20 minutes | A gradient elution is often necessary for analyzing complex mixtures like plant extracts. |
| Flow Rate | 0.2-1.0 mL/min (depending on column I.D.) | Adjust for optimal backpressure and peak shape. |
| Column Temp. | 25-40 °C | Higher temperatures can sometimes improve peak shape by reducing mobile phase viscosity and secondary interactions. |
| Injection Vol. | 1-10 µL | Keep the injection volume small to avoid overload, especially with concentrated samples. |
| Detection | UV, 220-280 nm | The lactone chromophore in this compound should have UV absorbance in this range. A diode array detector (DAD) is recommended to determine the optimal wavelength. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Reduced Peak Tailing
Objective: To prepare a mobile phase that minimizes secondary silanol interactions.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid (≥98% purity)
-
0.22 µm membrane filters
Procedure:
-
Mobile Phase A (Aqueous): a. Measure 1 L of HPLC-grade water into a clean glass reservoir. b. Carefully add 1.0 mL of formic acid to the water (for a 0.1% solution). c. Mix thoroughly. d. Filter the solution through a 0.22 µm membrane filter. e. Degas the mobile phase using sonication or vacuum degassing.
-
Mobile Phase B (Organic): a. Measure 1 L of HPLC-grade acetonitrile or methanol into a separate clean glass reservoir. b. Carefully add 1.0 mL of formic acid to the organic solvent. c. Mix thoroughly. d. Filter the solution through a 0.22 µm membrane filter. e. Degas the mobile phase.
Protocol 2: Sample Dilution to Test for Column Overload
Objective: To determine if peak tailing is caused by injecting too much sample.
Materials:
-
Your this compound sample dissolved in a suitable solvent (e.g., methanol or mobile phase)
-
The same solvent for dilution
Procedure:
-
Prepare a 1:10 dilution of your original sample. For example, take 100 µL of your sample and add it to 900 µL of the diluent.
-
Mix the diluted sample thoroughly.
-
Analyze the original, undiluted sample using your established HPLC method.
-
Clean the injection port and needle with a strong solvent wash.
-
Analyze the 1:10 diluted sample using the same HPLC method.
-
Compare the peak shapes of this compound in the two chromatograms. A significant improvement in the peak shape of the diluted sample indicates that column overload was a contributing factor to the tailing.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting peak tailing in this compound chromatography.
Caption: Diagram illustrating secondary interactions causing peak tailing and the effect of an acidic modifier.
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcogj.com [phcogj.com]
- 5. wjpsonline.com [wjpsonline.com]
- 6. Sensitive high-performance liquid chromatographic method for the determination of the lactone form and the lactone plus hydroxy-acid forms of the new camptothecin derivative DX-8951 in human plasma using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prediction of peak shape in hydro-organic and micellar-organic liquid chromatography as a function of mobile phase composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phcogres.com [phcogres.com]
Reducing experimental variability in Nagilactone B bioassays
A Technical Support Center for Nagilactone B Bioassays
Introduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues affecting the reproducibility and reliability of this compound bioassays. Nagilactones are a group of tetracyclic natural products known for a range of pharmacological effects, including anticancer, anti-inflammatory, and anti-atherosclerosis activities.[1][2][3] Given their therapeutic potential, robust and reproducible bioassay data is critical. This guide aims to help you minimize experimental variability and ensure the accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a tetracyclic lactone compound isolated from various Podocarpus species.[1][3] While several nagilactones like C, E, and F show potent anticancer activity, this compound has been noted for its anti-atherosclerosis and anti-inflammatory properties.[1] For instance, a derivative, 1-O-β-d-glucoside-nagilactone B, was found to significantly inhibit nitric oxide (NO) production in LPS-stimulated macrophages by inhibiting the NF-κB transcription factor.[1] this compound has also demonstrated activity against certain cancer cell lines, though often with higher IC50 values compared to other nagilactones.[1]
Q2: What are the most common sources of variability in cell-based assays?
A2: Variability in cell-based assays can stem from biological, technical, and environmental factors.[4] Key sources include:
-
Cell Line Integrity: Misidentification, cross-contamination, genetic drift, and high passage numbers can alter cellular responses.[5]
-
Mycoplasma Contamination: This common contamination can significantly impact cellular physiology without visible signs like turbidity.[5][6]
-
Cell Culture Conditions: Inconsistencies in media composition, serum quality, and incubation parameters (temperature, CO2, humidity) are major sources of variation.[4]
-
Assay Protocol Execution: Variations in cell seeding density, reagent preparation, incubation times, and pipetting technique can introduce significant errors.[4][7]
-
Microplate Effects: "Edge effects," caused by increased evaporation and temperature gradients in the outer wells of a microplate, can lead to non-uniform cell growth and assay results.[7]
Q3: How does the purity and stability of this compound impact experimental results?
A3: The purity of this compound is critical for accurate results. Impurities from the isolation process or synthesis can have their own biological activities, leading to confounding results or masking the true effect of this compound.[8] The stability of the compound is also crucial. Factors like temperature, light exposure, pH, and repeated freeze-thaw cycles can lead to degradation.[9] This degradation reduces the effective concentration of the active compound, resulting in lower-than-expected activity and poor reproducibility.[10] It is essential to use a highly purified and properly stored stock of this compound.
Q4: What are the known signaling pathways modulated by Nagilactones?
A4: The mechanisms of action for nagilactones are multifactorial.[1] Key signaling pathways implicated in their activity include:
-
AP-1 Pathway: Several nagilactones, particularly Nagilactone E and F, are known to inhibit the activation of the AP-1 (activator protein 1) transcription factor.[1][2]
-
NF-κB Pathway: A derivative of this compound has been shown to inhibit the nuclear translocation of NF-κB, a key regulator of inflammation.[1]
-
JAK/STAT Pathway: A Nagilactone E derivative has been shown to inhibit the Janus kinase 2 (JAK2) enzyme, which in turn reduces the phosphorylation of the STAT3 transcription factor.[1][2] Nagilactone C has also been studied for its role in inhibiting the STAT signaling pathway in acute lung injury.[11]
-
TGF-β1/Smad Pathway: Nagilactone D has been shown to suppress the expression of transforming growth factor-β1 (TGF-β1) and the phosphorylation of Smad2, which is relevant to its anti-fibrotic activity.[1]
Data Presentation: Potency of Nagilactones
The following tables summarize the reported cytotoxic activities of various nagilactones across different cancer cell lines. This data is essential for selecting appropriate positive controls and for contextualizing the activity of this compound.
Table 1: IC50 Values of Nagilactones in Various Cancer Cell Lines
| Nagilactone | Cell Line | Cancer Type | IC50 (µM) |
| Nagilactone A | A2780 | Ovarian Cancer | 2–10 |
| This compound | A2780 | Ovarian Cancer | 2–10 |
| Nagilactone C | A2780 | Ovarian Cancer | 2–10 |
| Nagilactone C | HT-1080 | Fibrosarcoma | ~1.0 |
| Nagilactone C | Colon 26-L5 | Colon Carcinoma | ~1.0 |
| Nagilactone D | A2780 | Ovarian Cancer | 2–10 |
| Nagilactone F | Various | Human Cancer | ~1.0 or below |
| Nagilactone G | A2780 | Ovarian Cancer | 2–10 |
| Nagilactone G | Various | Human Cancer | ~1.0 or below |
| Nagilactone K | A2780, HEY | Ovarian Cancer | > 10 (inactive) |
Data synthesized from a 2020 review on the anticancer activities of nagilactones.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound bioassays in a question-and-answer format.
Issue 1: High Variability Between Replicates
Q: My replicate wells for the same this compound concentration show highly variable results. What could be the cause?
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating to prevent settling. Use a multichannel pipette and ensure all tips dispense equal volumes. Let the plate sit at room temperature for 15-20 minutes on a level surface before incubation to allow for even cell distribution.[4] |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and pre-wet pipette tips before aspirating reagents. Pipette slowly and consistently.[4] |
| Edge Effects | Avoid using the outermost wells of the microplate for experimental samples. Instead, fill these wells with sterile media or PBS to create a humidity barrier and minimize evaporation from adjacent wells.[7] |
| Compound Precipitation | Visually inspect the wells under a microscope after adding this compound to ensure it has not precipitated out of solution. If precipitation occurs, consider reducing the final concentration or using a different solvent system (ensure solvent controls are included). |
Issue 2: Low or No Biological Activity
Q: I'm not observing the expected biological effect of this compound, even at high concentrations. Why might this be?
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Check the expiration date and storage conditions of your this compound stock. Protect it from light and store at the recommended temperature.[9] Prepare fresh dilutions from a stable stock solution for each experiment. |
| Incorrect Cell Passage Number | Cell lines can lose their sensitivity to certain compounds at high passage numbers.[5] Use cells with a low, consistent passage number for all experiments. |
| Low Cell Viability at Seeding | Check cell viability using a method like trypan blue exclusion before seeding. Ensure viability is >95%.[4] |
| Suboptimal Assay Endpoint | The chosen incubation time may be too short or too long to observe the desired effect. Perform a time-course experiment to determine the optimal endpoint for your specific assay and cell line. |
Issue 3: High Background Signal or Signal in Negative Controls
Q: My negative control wells (vehicle only) have a high signal, reducing the dynamic range of my assay. What should I do?
| Possible Cause | Troubleshooting Steps |
| Solvent Cytotoxicity | The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentration used. Run a solvent toxicity curve to determine the maximum non-toxic concentration. |
| Media Interference | Components in the cell culture medium, such as phenol red or certain sera, can interfere with fluorescence- or absorbance-based readouts. Consider using phenol red-free medium for the assay. |
| Autofluorescence | If using a fluorescence-based assay, check for autofluorescence of the cells or the this compound compound itself at the chosen wavelengths.[4] |
| Contamination | Microbial contamination (bacteria, yeast, mycoplasma) can interfere with assay readouts. Regularly test your cell cultures for contamination.[5] |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay for this compound
This protocol provides a standardized workflow for assessing the cytotoxic effects of this compound.
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., via trypan blue).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in a 96-well plate.
-
Plate 100 µL of the cell suspension into the inner 60 wells of the plate. Add 100 µL of sterile PBS to the outer wells to minimize edge effects.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in cell culture medium to create a range of working concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the appropriate this compound concentration or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (media only) from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
-
Mandatory Visualizations
Diagrams of Workflows and Signaling Pathways
The following diagrams illustrate key experimental processes and biological pathways related to this compound bioassays.
References
- 1. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Establishing effective controls for Nagilactone B in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to establish effective controls and execute successful in vitro experiments with Nagilactone B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a tetracyclic lactone, a type of natural product isolated from various Podocarpus species.[1] Nagilactones are classified into different structural types; this compound has a 7a,8a-epoxy-9(11)-enolide structure.[1][2] While many nagilactones are known for their potent anticancer activities, this compound and its derivatives have demonstrated significant anti-inflammatory and anti-atherosclerosis effects.[1][3][4]
Q2: What is the established mechanism of action for this compound's anti-inflammatory effects?
This compound exerts its anti-inflammatory effects by modulating key signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, it significantly decreases the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2.[4] This is achieved by inhibiting the nuclear translocation and activity of the transcription factor NF-κB.[1][4] Furthermore, it has been shown to downregulate the phosphorylation of extracellular regulated kinase (pERK)1/2, a component of the MAPK signaling pathway, and reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[4]
Q3: How should I prepare and store this compound for in vitro use?
Like many natural products, this compound has poor water solubility.[5][6]
-
Solubilization: It is recommended to first dissolve this compound in a sterile, high-purity organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.
-
Working Concentration: This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is critical to ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: What are essential positive and negative controls for an anti-inflammatory experiment with this compound?
-
Negative Control: Cells treated with only the vehicle (e.g., culture medium with the same final concentration of DMSO used for the highest this compound dose). This control is crucial to ensure that the observed effects are due to this compound and not the solvent.
-
Positive Control (Stimulation): Cells stimulated with an inflammatory agent, such as Lipopolysaccharide (LPS), but without this compound treatment. This demonstrates that the inflammatory response pathway is active in your cell model.
-
Positive Control (Inhibition): A known inhibitor of the pathway you are studying can be used as a positive control for inhibition. For example, in an LPS-induced inflammation model, a known NF-κB inhibitor like Bay 11-7082 or a COX-2 inhibitor like Indomethacin could be used.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Bioactivity Observed | 1. Poor Solubility: The compound may have precipitated out of the culture medium. 2. Degradation: The compound may be unstable in the culture medium or has degraded during storage.[8] 3. Sub-optimal Concentration: The concentration used may be too low to elicit a response. 4. Cell Line Insensitivity: The chosen cell line may not be responsive to this compound's mechanism of action. | 1. Verify Solubility: After diluting the stock solution into the medium, visually inspect for any precipitate. Consider using a phase-solubility study if issues persist. 2. Prepare Fresh Solutions: Always prepare fresh working dilutions from a frozen stock for each experiment. Minimize the time the compound spends in aqueous solution before being added to cells. 3. Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., from nanomolar to micromolar) to identify the optimal effective range (IC50/EC50). 4. Select Appropriate Cells: Use cell lines known to be responsive, such as RAW 264.7 macrophages for inflammation studies.[4][9] |
| High Cell Death/Cytotoxicity | 1. This compound Toxicity: The concentration used may be cytotoxic to the cells. While this compound is less cytotoxic than other nagilactones, high concentrations can still be toxic.[1] 2. Vehicle Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | 1. Determine Cytotoxicity Profile: Perform a cytotoxicity assay (e.g., MTT, WST-8, or LDH release assay) to determine the concentration range where this compound is not toxic to your cells.[10][11] Select concentrations for your functional assays that are well below the toxic threshold (e.g., >90% cell viability). 2. Include a Vehicle Control Series: Test multiple concentrations of your vehicle (e.g., 0.01%, 0.1%, 0.5% DMSO) to determine its toxicity threshold in your specific cell line. Ensure your experimental concentration is below this level. |
| Inconsistent or Irreproducible Results | 1. Reagent Variability: Inconsistent potency of LPS, varying quality of cell culture media or serum. 2. Cell Culture Conditions: High cell passage number can lead to phenotypic drift. Variations in cell seeding density. 3. Experimental Timing: Variations in the duration of pre-treatment, stimulation, or compound exposure. | 1. Standardize Reagents: Use the same lot of reagents (LPS, FBS, etc.) for a set of comparative experiments. Aliquot reagents to avoid contamination and degradation. 2. Standardize Cell Culture: Use cells within a defined, low passage number range. Ensure consistent cell seeding density and confluency at the start of each experiment.[12] 3. Maintain a Strict Timeline: Use timers to ensure consistent incubation periods for all steps across all plates and experiments. A detailed, written protocol is essential.[13] |
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound and its derivatives.
| Compound | Cell Line | Assay | Endpoint | IC50 Value (µM) | Reference |
| This compound 1-O-β-d-glucoside | RAW 264.7 | LPS-induced NO Production | Anti-inflammatory | 0.18 ± 0.04 | [1][4] |
| Indomethacin (Positive Control) | RAW 264.7 | LPS-induced NO Production | Anti-inflammatory | 4.21 ± 0.32 | [4] |
| This compound | Ovarian (A2780, HEY) | Cytotoxicity | Anticancer | 2 - 10 | [1] |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using WST-8 Assay
This protocol determines the non-toxic concentration range of this compound.
-
Cell Seeding: Seed cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the highest DMSO concentration) and a positive control for cell death (e.g., 10% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls. Incubate for the desired experimental duration (e.g., 24 hours).
-
WST-8 Reagent: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: In Vitro Anti-Inflammatory Assay (Nitric Oxide Measurement)
This protocol assesses the ability of this compound to inhibit LPS-induced inflammation.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of this compound (determined from Protocol 1) or vehicle control. Incubate for 2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant from each well for analysis.
-
Griess Assay:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.
Visualizations: Pathways and Workflows
Caption: this compound inhibits key inflammatory signaling pathways.
References
- 1. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. In vitro/in vivo characterization of nanocrystalline formulation of tranilast with improved dissolution and hepatoprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. courthousenews.com [courthousenews.com]
Technical Support Center: Large-Scale Purification of Nagilactone B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Nagilactone B. The information is compiled from established laboratory-scale isolation protocols and general principles of scaling up natural product purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for this compound extraction? A1: this compound, a member of the norditerpene dilactone family, is naturally found in various species of the Podocarpus genus. Plants from this genus are known to produce a variety of nagilactones and podolactones.[1] The specific concentration of this compound can vary between species and even different parts of the plant (e.g., roots, seeds, leaves).
Q2: What is a general workflow for the purification of this compound? A2: A typical workflow involves initial extraction from the plant material, followed by a series of chromatographic steps to isolate this compound from other closely related compounds. The process generally starts with a solvent extraction, followed by liquid-liquid partitioning to create a crude extract, which is then subjected to multiple rounds of column chromatography.
Q3: What are the main challenges in scaling up the purification of this compound? A3: The primary challenges include:
-
Low Yield: The natural abundance of this compound is often low, making it difficult to obtain large quantities. The multi-step purification process can also lead to significant product loss at each stage.
-
Complex Mixtures: Crude extracts contain a multitude of similar compounds, including other nagilactones and diterpenes, which can be difficult to separate.
-
Scalability of Chromatography: Methods like HPLC that provide high resolution at the lab scale can be expensive and technically challenging to scale up for industrial production.[2]
-
Solvent Consumption: Large-scale chromatographic separations require substantial volumes of solvents, which has significant cost and safety implications.[2]
-
Compound Stability: Nagilactones can be sensitive to factors like pH, temperature, and light, which can lead to degradation during long processing times associated with large-scale purification.[3]
Troubleshooting Guide
Issue 1: Low Yield from Initial Extraction
Q: My initial solvent extraction is yielding very little crude extract containing this compound. How can I optimize this step?
A: Low extraction yield is a common problem in natural product isolation. Here are several factors to consider for optimization:
-
Solvent Choice: The polarity of the extraction solvent is critical. While methanol and ethanol are commonly used for initial extraction, the efficiency can be improved by testing different solvent systems.[4][5] For similar compounds like momilactones, 100% methanol was found to be highly effective.[6][7]
-
Extraction Method: The method of extraction can significantly impact yield. Maceration is simple but may be less efficient than methods like Soxhlet extraction or pressurized liquid extraction, which use heat and pressure to improve efficiency.
-
Temperature and Pressure: For some lactones, applying heat during extraction has been shown to increase yields significantly.[6][7] However, the thermal stability of this compound should be assessed to avoid degradation.
-
Plant Material Pre-treatment: Ensure the plant material is properly dried and finely powdered to maximize the surface area for solvent penetration.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |
| Solvent | 50% Methanol | 100% Methanol | Water | 100% Methanol provided the highest yield. | [6][7] |
| Temperature | Room Temp | 100 °C | 150 °C | Higher temperatures increased yield for momilactones. | [6] |
| Pressure | Ambient | 120 kPa | - | Applying pressure enhanced yields. | [6][7] |
Issue 2: Poor Separation in Column Chromatography
Q: I am having difficulty separating this compound from other closely related impurities during column chromatography. What can I do?
A: Co-elution of similar compounds is a frequent challenge. Here are some troubleshooting steps:
-
Stationary Phase Selection: If you are using normal-phase silica gel, consider switching to a different stationary phase. Reversed-phase C18 columns are often used for separating nagilactones.[4] For very similar compounds, specialized columns with different selectivities may be necessary.
-
Mobile Phase Optimization: Systematically vary the solvent composition of your mobile phase. In reversed-phase chromatography, adjusting the gradient slope is a key parameter for improving resolution.[8] A shallower gradient can increase the separation between closely eluting peaks.
-
Orthogonal Methods: Employing different separation techniques can be effective. For example, after a normal-phase separation, a subsequent reversed-phase step can help resolve impurities that co-eluted in the first step. The use of size-exclusion chromatography (e.g., with Sephadex LH-20) is also reported for fractionation.[4]
-
Sample Loading: Overloading the column is a common cause of poor separation. For large-scale purification, it is crucial to determine the optimal loading capacity for your column to maintain resolution.
Issue 3: HPLC Run-to-Run Variability
Q: My retention times are shifting between different HPLC runs, making it difficult to identify and collect the correct fraction. What could be the cause?
A: Retention time variability can stem from several issues with the HPLC system or the method itself.
-
System Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when running gradients.
-
Pump Performance: Inconsistent flow rates due to pump malfunctions, leaks, or air bubbles in the solvent lines can cause retention time shifts. Purging the pump and checking for leaks are important maintenance steps.[8]
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to variability. Always prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.
-
Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.
Experimental Protocols & Visualizations
Protocol 1: Bioactivity-Guided Fractionation of Nagilactones
This protocol is based on a laboratory-scale method for isolating cytotoxic diterpenes from Podocarpus neriifolius.[4]
-
Extraction: The air-dried and powdered plant material is exhaustively extracted with methanol. The solvent is then evaporated under vacuum to yield a crude methanol extract.
-
Partitioning: The crude extract is re-suspended in a hydro-methanolic solution and partitioned sequentially with hexanes and ethyl acetate (EtOAc). The EtOAc fraction, often showing the highest bioactivity, is selected for further purification.
-
Initial Chromatography: The active EtOAc fraction is subjected to column chromatography, for example, using a Sephadex LH-20 column with a mobile phase like a 1:1 mixture of Dichloromethane and Methanol.
-
Secondary Chromatography: Active fractions from the previous step are further purified using normal-phase silica gel chromatography with a solvent system such as Chloroform-EtOAc-Methanol.
-
Final Purification (HPLC): The final purification of this compound is often achieved using semi-preparative reversed-phase HPLC (C18 column) with a gradient of acetonitrile or methanol in water.
Caption: A generalized workflow for the purification of this compound.
References
- 1. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Mid‐manufacturing storage: Antibody stability after chromatography and precipitation based capture steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivity-Guided Isolation of Totarane-Derived Diterpenes from Podocarpus neriifolius and Structure Revision of 3-Deoxy-2α-hydroxynagilactone E - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An antiproliferative norditerpene dilactone, Nagilactone C, from Podocarpus neriifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
Preventing degradation of Nagilactone B during storage
Welcome to the technical support center for Nagilactone B. This resource provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage temperatures for this compound?
For optimal stability, this compound should be stored under specific temperature conditions depending on the duration and form. For long-term storage, -20°C is recommended.[1][2] For short-term needs, storage at 2-8°C is acceptable.[1]
Q2: How should I store this compound in solid form versus in a solution?
The stability of this compound differs significantly between its solid and solution states.
-
Solid Form: When stored as a solid in a tightly sealed vial, the product can be kept for up to 6 months under the recommended conditions.[3]
-
Solution Form: Stock solutions should be prepared, aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles, and stored at -20°C, where they are generally usable for up to one month.[2][3] For storage up to 6 months, -80°C is recommended.[2] It is always best practice to prepare solutions fresh for immediate use whenever possible.[3]
Q3: What is the best solvent for preparing this compound stock solutions?
This compound is soluble in Dimethyl sulfoxide (DMSO), which can be used to prepare stock solutions.[2]
Q4: Is this compound sensitive to air, light, or pH?
Q5: My vial of this compound arrived at room temperature. Is it still viable?
Short periods at temperatures higher than recommended, such as those that may occur during shipping (less than one week), should not significantly impact the product's efficacy or shelf life.[3] However, upon receipt, it should immediately be stored at the recommended temperature.
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC/LC-MS analysis after storing my this compound solution.
This is a common indicator of compound degradation.
-
Possible Cause 1: Improper Storage Temperature. Storing solutions at 4°C or room temperature for extended periods can accelerate degradation.
-
Solution 1: Ensure all this compound solutions are stored at -20°C or -80°C.[2] Aliquot the stock solution to prevent repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[2]
-
Possible Cause 2: Solvent Instability. The choice of solvent can impact stability. While DMSO is a common solvent, long-term storage in it at room temperature can sometimes lead to oxidation.
-
Solution 2: Use high-purity, anhydrous grade DMSO for preparing stock solutions.[2] Prepare fresh dilutions from a frozen, concentrated stock for your experiments.
-
Possible Cause 3: Exposure to Contaminants. Contamination from strong acids, bases, or oxidizing/reducing agents can degrade the compound.[1]
-
Solution 3: Use clean, sterile labware and high-purity solvents. Ensure no cross-contamination occurs in your storage or handling areas.
Problem: The biological activity of my this compound has decreased significantly.
A loss of potency is a strong indicator of degradation, as degradation products are unlikely to retain the same biological activity.
-
Possible Cause: Chemical Degradation. The lactone rings in this compound's structure could be susceptible to hydrolysis, oxidation, or other modifications, leading to inactive forms. General factors affecting drug stability include temperature, light, and pH.[4][5]
-
Solution:
-
Confirm Purity: Re-analyze your sample's purity using a validated analytical method like HPLC.
-
Perform a Forced Degradation Study: To understand the specific vulnerabilities of this compound, consider performing a forced degradation study (see protocol below). This will help identify whether it is sensitive to acid, base, oxidation, heat, or light.
-
Obtain a Fresh Sample: If significant degradation is confirmed, it is best to use a fresh, unexpired vial of the compound for your experiments.
-
Storage Condition Summary
| Form | Storage Duration | Recommended Temperature | Key Considerations |
| Solid | Long-Term (> 1 month) | -20°C[1][2] | Keep vial tightly sealed in a dry, well-ventilated place.[1] |
| Solid | Short-Term (< 1 month) | 2-8°C[1] | Keep vial tightly sealed.[1] |
| Solution | Up to 1 month | -20°C[2][3] | Aliquot to avoid freeze-thaw cycles; use tightly sealed vials.[2][3] |
| Solution | Up to 6 months | -80°C[2] | Recommended for longer-term solution storage.[2] |
Experimental Protocols
Protocol: Forced Degradation Study by HPLC
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.
Objective: To identify the primary degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium acetate (for mobile phase)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV/PDA detector and a C18 column
-
pH meter, calibrated
-
Photostability chamber and oven
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 70°C for 48 hours. Also, incubate 2 mL of the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose 2 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control Sample: Dilute the stock solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL) and keep it at 4°C.
-
HPLC Analysis:
-
Analyze all stressed samples and the control sample by HPLC.
-
Use a suitable mobile phase gradient (e.g., Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid) to separate the parent peak from any degradation products.
-
Monitor the chromatograms at a suitable wavelength determined by a UV scan of this compound.
-
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation and note the retention times of any new peaks. If coupled with a mass spectrometer, identify the mass of the degradation products to propose a degradation pathway.[6]
Visualizations
Caption: Troubleshooting workflow for suspected this compound degradation.
Caption: Experimental workflow for a forced degradation study.
Caption: Key environmental factors influencing this compound stability.
References
- 1. biocrick.com [biocrick.com]
- 2. glpbio.com [glpbio.com]
- 3. Stability and Storage | Tocris Bioscience [tocris.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Nagilactone B for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nagilactone B. The focus is on overcoming challenges related to its low bioavailability in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a naturally occurring diterpenoid lactone isolated from Podocarpus species, which has demonstrated potential anticancer and anti-inflammatory activities.[1][2][3] Like many other terpenoids, this compound is a lipophilic molecule, which often correlates with poor aqueous solubility.[4] This low solubility is a primary reason for its anticipated low oral bioavailability, limiting its efficacy in in vivo models when administered orally. To date, there is very limited published information on the pharmacokinetic parameters of nagilactones, underscoring the need for formulation strategies to enhance their systemic exposure.[1]
Q2: What are the primary mechanisms of action for this compound and related compounds?
Nagilactones exert their biological effects through multiple pathways. Key mechanisms include:
-
Inhibition of transcription factors: Nagilactones have been shown to inhibit the activation of critical transcription factors involved in cancer cell proliferation and inflammation, such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).[1][2]
-
Modulation of STAT signaling: Nagilactone C, a structurally related compound, has been found to suppress the phosphorylation of STAT1 and STAT3 proteins, which are crucial for inflammatory responses.[5]
-
Induction of apoptosis: By modulating these signaling pathways, nagilactones can induce programmed cell death in cancer cells.[6]
Q3: Are there any reported in vivo studies with Nagilactones, and what administration routes were used?
Yes, there are limited in vivo studies reported for Nagilactone C and E. In these studies, the compounds were administered via intraperitoneal (i.p.) injection in mice at doses ranging from 10 to 40 mg/kg.[1][2] This route was likely chosen to bypass the gastrointestinal tract and avoid the challenges of poor oral absorption, allowing for the assessment of the compounds' efficacy directly in the systemic circulation.
Troubleshooting Guide
Issue 1: Poor and inconsistent results in oral gavage studies.
Possible Cause: Low aqueous solubility and poor dissolution of this compound in the gastrointestinal tract.
Solutions:
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can enhance the dissolution rate.
-
Micronization: Mechanical milling to reduce particle size to the micron range.
-
Nanonization: Advanced techniques like wet milling or high-pressure homogenization to create nanosuspensions. Nanonization can significantly improve the dissolution velocity and saturation solubility.[7]
-
-
Formulation with Solubilizing Agents:
-
Co-solvents: Using a mixture of solvents to increase solubility. Common co-solvents for preclinical studies include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and dimethyl sulfoxide (DMSO).[8][9][10] Care must be taken to use these within safe limits for the animal model.
-
Surfactants: Non-ionic surfactants like Tween® 80 (Polysorbate 80) or Kolliphor® RH40 can form micelles that encapsulate the hydrophobic drug, increasing its solubility in aqueous environments.[8]
-
Cyclodextrins: Encapsulation of this compound within cyclodextrin molecules (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) can form inclusion complexes with improved water solubility.[11][12]
-
-
Lipid-Based Formulations: Since this compound is lipophilic, formulating it in a lipid-based system can improve its absorption. The drug dissolves in the lipid carrier, and upon administration, it can be absorbed through the lymphatic system, bypassing the hepatic first-pass metabolism.[8]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like the GI fluid.
-
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in an amorphous state can significantly enhance its aqueous solubility and dissolution rate compared to its crystalline form.[11]
-
Carriers: Common carriers include polyvinylpyrrolidone (PVP) K30 and hydroxypropyl methylcellulose (HPMC).[13]
-
Issue 2: Suspected low permeability across the intestinal epithelium.
Possible Cause: Even if solubilized, this compound may have inherently low permeability across the intestinal wall. Terpenoid lactones can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells.[14]
Solutions:
-
In Vitro Permeability Assessment: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) of this compound. This will help to understand if permeability is a limiting factor.[15][16][17]
-
Inclusion of Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal cells or inhibit efflux pumps. For example, some surfactants and polymers used in formulations can also act as permeation enhancers.
-
Lipid-Based Formulations: As mentioned before, lipid-based systems can promote lymphatic transport, which is a different absorption pathway that can be beneficial for compounds with low permeability.
Quantitative Data Summary
Due to the limited publicly available data for this compound, the following tables include data for structurally related terpenoid lactones (Ginkgolide B and Podophyllotoxin) to provide a reference for formulation development.
Table 1: Pharmacokinetic Parameters of Terpenoid Lactones with Different Formulations
| Compound | Formulation | Animal Model | Dose & Route | Cmax | Tmax (h) | AUC (ng·h/mL) | Bioavailability Enhancement | Reference |
| Ginkgolide B | Oral Suspension | Rat | 1 mg/kg (oral) | 13.52 ng/mL | 4 | - | Baseline | [18] |
| Ginkgolide B | Oral Dissolving Film | Rat | 1 mg/kg (oral) | - | - | - | 1.77-fold vs. suspension | [18] |
| Ginkgolide B | Oil-body Nanoemulsion | Rat | - (oral) | Significantly increased | - | Significantly increased | - | [19] |
| Podophyllotoxin | Free Drug | - | - | - | - | - | Baseline | [20] |
| Podophyllotoxin | mPEG-PCL Nanoparticles | - | - | - | - | - | Enhanced cytotoxicity and cellular uptake | [20] |
Table 2: Proposed Starting Formulations for this compound In Vivo Studies
| Formulation Type | Composition | Rationale |
| Aqueous Suspension with Surfactant | This compound (micronized), 0.5% (w/v) HPMC, 0.1% (v/v) Tween® 80 in water | Simple formulation to improve wetting and prevent aggregation. |
| Co-solvent Solution | 10% DMSO, 40% PEG 400, 50% Saline | For compounds with moderate solubility in organic solvents. |
| Lipid-Based Formulation (SEDDS) | Labrafac™ PG, Cremophor® EL, Transcutol® HP | Enhances solubility and promotes lymphatic absorption. |
| Cyclodextrin Complex | This compound complexed with 20% (w/v) HP-β-CD in water | Forms an inclusion complex to increase aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion
This protocol is adapted from methods used for Ginkgolide B.[13]
-
Materials: this compound, Polyvinylpyrrolidone K30 (PVPK30), Ethanol, Dichloromethane.
-
Procedure:
-
Dissolve this compound and PVPK30 (e.g., in a 1:10 ratio by weight) in a 1:1 mixture of ethanol and dichloromethane.
-
Agitate the mixture, for instance by ultrasonication for 10 minutes at a controlled temperature (e.g., 60°C), until a clear solution is formed.
-
Remove the solvent under vacuum using a rotary evaporator.
-
Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.
-
The obtained solid can be gently ground and sieved to obtain a powder for characterization and in vivo studies. This powder can be suspended in an aqueous vehicle for oral gavage.
-
Protocol 2: Caco-2 Permeability Assay
This is a general protocol for assessing the intestinal permeability of a compound.[15][17][21]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).[21]
-
Transport Study (Apical to Basolateral):
-
Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound (this compound, dissolved in transport buffer, potentially with a small amount of DMSO) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Visualizations
Caption: Workflow for addressing this compound bioavailability.
Caption: Key signaling pathways modulated by this compound.
References
- 1. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A novel oil-body nanoemulsion formulation of ginkgolide B: pharmacokinetics study and in vivo pharmacodynamics evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enhanced delivery of podophyllotoxin for hepatocellular carcinoma therapy using polymersome as an anticancer delivery platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Dealing with impurities in Nagilactone B extracts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling impurities in Nagilactone B extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from where is it typically extracted?
A1: this compound is a bioactive norditerpene dilactone.[1] It is primarily extracted from various parts of plants belonging to the Podocarpus genus, with Podocarpus nagi (also known as Nageia nagi) being a common source.[1][2][3]
Q2: What are the common types of impurities found in crude this compound extracts?
A2: Impurities in this compound extracts are typically other co-occurring natural products from the plant source. These can be broadly categorized as:
-
Related Nagilactones: Other isomers and derivatives of nagilactone, such as Nagilactone A and Nagilactone C.[4]
-
Other Diterpenoids: Compounds with similar basic carbon skeletons, such as sugiol and podocarpusflavone A.[5][6]
-
Flavonoids and Biflavonoids: Aromatic compounds like amentoflavone and its derivatives are often present in Podocarpus extracts.[2][4]
-
Glycosides: Sugar-conjugated versions of nagilactones and other terpenoids.[1][7]
-
Plant-based volatile oils: Compounds like α-pinene, β-elemene, and caryophyllene may also be present.[2]
Q3: What are the initial steps to consider before starting the purification of this compound?
A3: Before proceeding with purification, it is crucial to:
-
Confirm the stability of this compound on the chosen stationary phase (e.g., silica gel) to prevent degradation during chromatography. This can be checked by running a 2D TLC.[8][9]
-
Select an appropriate solvent system for chromatography by performing preliminary TLC analysis to achieve good separation between this compound and major impurities.
-
Ensure the crude extract is free of particulate matter by filtration to prevent clogging of the chromatography column.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for determining the percentage purity of the sample and identifying impurities.[5][10][11]
-
Thin-Layer Chromatography (TLC): A quick and simple method for a qualitative assessment of purity and for monitoring the progress of purification.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of this compound and to identify and quantify impurities if their signals do not overlap significantly with the main compound.[1][13]
Q5: What are the potential stability issues with this compound?
A5: While specific stability data for this compound is limited in the provided search results, lactone-containing compounds can be susceptible to hydrolysis under strong acidic or basic conditions.[14][15] It is also advisable to protect the compound from excessive heat and light to prevent potential degradation.[10][12] Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) can help to identify potential degradation products and establish the stability profile of this compound.[14][16]
Troubleshooting Guides
Issue 1: Low Yield of this compound After Extraction and Initial Purification
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Consider using a more exhaustive extraction method like Soxhlet extraction or increasing the extraction time and/or solvent volume. |
| Emulsion Formation During Liquid-Liquid Partitioning | To break emulsions, you can add brine to the aqueous layer or filter the mixture through a pad of celite. Gentle swirling instead of vigorous shaking during partitioning can also prevent emulsion formation. |
| Loss of Compound During Solvent Removal | Avoid using excessively high temperatures during solvent evaporation with a rotary evaporator, as this can lead to degradation of thermolabile compounds. |
| Co-precipitation with Impurities | If the crude extract is highly impure, this compound might co-precipitate with other less soluble compounds. Preliminary purification by flash chromatography can help to remove baseline impurities. |
Issue 2: Poor Separation of this compound from Impurities During Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent is critical. If compounds are eluting too quickly (high Rf), decrease the polarity of the solvent system. If they are retained on the column (low Rf), increase the eluent polarity. |
| Column Overloading | Loading too much crude extract onto the column will result in broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. |
| Improper Column Packing | An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Compound Degradation on Silica Gel | If this compound is degrading on the acidic silica gel, you can neutralize the silica gel by washing it with a solvent containing a small amount of a base like triethylamine before packing the column. Alternatively, a different stationary phase like alumina could be used.[8] |
| Sample Applied in a Too-Polar Solvent | Dissolving the sample in a solvent that is too polar for the initial mobile phase can cause the sample to spread down the column before the separation begins. Dissolve the sample in the mobile phase or a less polar solvent. Dry loading the sample onto the column is also a good alternative.[8][13] |
Issue 3: Tailing or Streaking of Spots on TLC Plates
| Possible Cause | Troubleshooting Step |
| Sample Overloading | Spot a more dilute solution of your sample on the TLC plate. |
| Acidic or Basic Nature of the Compound | For acidic compounds, adding a small amount of acetic acid to the mobile phase can improve the spot shape. For basic compounds, adding a small amount of triethylamine or ammonia can help. |
| Interaction with the Stationary Phase | The compound may be strongly interacting with the silica gel. Trying a different stationary phase (e.g., reversed-phase C18) may resolve the issue. |
| Presence of Insoluble Material | Ensure your sample is fully dissolved and filtered before spotting on the TLC plate. |
Experimental Protocols
Protocol 1: General Purification of this compound using Silica Gel Column Chromatography
This protocol is a general guideline and may need to be optimized based on the specific composition of the crude extract.
-
Preparation of the Crude Extract:
-
The dried and powdered plant material (e.g., seeds or twigs of Podocarpus nagi) is extracted with a suitable solvent like ethanol or ethyl acetate.[5]
-
The solvent is evaporated under reduced pressure to obtain the crude extract.
-
The crude extract can be further fractionated by liquid-liquid partitioning between solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to enrich the this compound fraction.
-
-
Column Preparation:
-
A glass chromatography column is packed with silica gel (100-200 mesh) as a slurry in a non-polar solvent (e.g., hexane).
-
The column should be packed carefully to ensure it is free of air bubbles and cracks.
-
The packed column is equilibrated by running the initial mobile phase through it.
-
-
Sample Loading:
-
The enriched this compound fraction is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, for better resolution, the sample can be dry-loaded by adsorbing it onto a small amount of silica gel and then carefully adding it to the top of the column.[8][13]
-
-
Elution:
-
The column is eluted with a solvent system of increasing polarity. A common gradient for terpenoids is a mixture of hexane and ethyl acetate, starting with a low percentage of ethyl acetate and gradually increasing the concentration.
-
Fractions are collected in separate test tubes.
-
-
Fraction Analysis:
-
The collected fractions are analyzed by TLC to identify those containing this compound.
-
Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general protocol for the purity assessment of a lactone-containing compound and should be optimized for this compound.
-
Instrumentation:
-
A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.
-
-
Mobile Phase Preparation:
-
A typical mobile phase for the analysis of lactones is a gradient mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[10]
-
-
Sample Preparation:
-
A standard solution of pure this compound is prepared at a known concentration (e.g., 1 mg/mL) in the mobile phase or a suitable solvent like methanol.
-
The sample to be analyzed is also dissolved in the mobile phase at a similar concentration.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detection wavelength: Determined by measuring the UV absorbance spectrum of this compound (a wavelength around 220-280 nm is common for compounds with lactone and other chromophores).
-
Column temperature: 25-30 °C
-
Gradient elution: A typical gradient might start with a lower concentration of acetonitrile and increase to a higher concentration over 20-30 minutes to elute all components.
-
-
Data Analysis:
-
The purity of the sample is calculated based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for column chromatography issues.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Linear correlation between the experimental 13C NMR data for 1 and the calculated data for 1-4R* (A) and 1-4S* (B), respectively. (C) DP4+ analysis between the 13C NMR data for 3 and the calculated data for 1-4R* and 1-4S*. [cjnmcpu.com]
- 3. Nagilactone C from the Seeds of Podocarpus nakaii May Protect Against LPS-Induced Acute Lung Injury via STAT Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. jcchems.com [jcchems.com]
- 7. pdf.dutscher.com [pdf.dutscher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ajphr.com [ajphr.com]
- 12. Stability of β-Lapachone upon Exposure to Various Stress Conditions: Resultant Efficacy and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API – Oriental Journal of Chemistry [orientjchem.org]
Nagilactone B Technical Support Center: Troubleshooting & FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of dosage and treatment schedules of Nagilactone B.
General Information and Compound Handling
Q1: How should I prepare and store a stock solution of this compound?
A1: this compound is typically dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[1][2] To ensure stability, it is crucial to aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles.[1][2] Store these aliquots at -80°C for long-term storage. For daily experimental use, an aliquot can be kept at -20°C for up to a week.[1] When preparing your working solution, thaw the aliquot quickly and dilute it in your pre-warmed cell culture medium immediately before adding it to your cells.[1]
Q2: I am observing inconsistent results in my long-term cell culture experiments. What could be the cause?
A2: this compound, like other compounds with a lactone ring, can be susceptible to hydrolysis in the aqueous, slightly alkaline environment of standard cell culture media (pH 7.2-7.4).[1] This hydrolysis can open the active lactone ring, leading to an inactive product and a decrease in the effective concentration of the compound over time.[1] For experiments lasting longer than 24 hours, it is recommended to replace the media with fresh media containing newly diluted this compound every 24-48 hours to maintain a consistent concentration.[1] Pre-mixing this compound into a large batch of media for long-term use is not advised due to its instability in aqueous solutions.[1]
Q3: What is the maximum recommended final DMSO concentration in cell culture?
A3: To avoid solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%.[2][3] It is essential to include a vehicle control (culture medium with the same final concentration of DMSO) in all experiments to account for any potential effects of the solvent on the cells.[2][3]
Troubleshooting In Vitro Experiments
Q4: My IC50 value for this compound is significantly different from what has been reported in the literature. What are the possible reasons?
A4: Several factors can contribute to variations in IC50 values:
-
Cell Line Differences: Different cancer cell lines exhibit varying sensitivities to this compound.[4][5] Even within the same cell line, different passage numbers can lead to phenotypic changes that affect drug response.[3] It is crucial to use a consistent passage number for your experiments.
-
Treatment Duration: The length of time cells are exposed to this compound will directly impact the IC50 value. Ensure your treatment duration is consistent with established protocols.[3]
-
Compound Concentration: Double-check the concentration of your stock solution and the accuracy of your serial dilutions.[3]
-
Assay Type: The choice of cytotoxicity assay (e.g., MTT, SRB, LDH) can influence the determined IC50 value.
Q5: I am not observing any cytotoxic effect of this compound on my cancer cell line. What should I do?
A5: If you do not observe the expected cytotoxicity, consider the following troubleshooting steps:
-
Confirm Bioactivity: Test your batch of this compound on a sensitive positive control cell line to confirm its activity.
-
Increase Concentration Range: It is possible that the concentration range you are testing is too low for your specific cell line. Broaden the range of concentrations in your next experiment.
-
Check for Compound Degradation: As mentioned in Q2, ensure that the compound is not degrading in your culture medium during the experiment.
-
Re-evaluate Assay Choice: Make sure the chosen cytotoxicity assay is appropriate for the expected mechanism of action of this compound, which includes induction of apoptosis and cell cycle arrest.[5][6]
Data Presentation: In Vitro Activity of Nagilactones
The following table summarizes the reported in vitro cytotoxic activities of various nagilactones across different cancer cell lines. Note that data for this compound is limited in the public domain, so data for structurally similar nagilactones are included for reference.
| Nagilactone | Cell Line | Cancer Type | IC50 / ED50 (µM) | Reference |
| This compound | - | - | 2-10 | [4] |
| Nagilactone C | HT-1080 | Fibrosarcoma | 3-6 | [5] |
| Nagilactone C | Colon 26-L5 | Murine Carcinoma | 3-6 | [5] |
| Nagilactone C | MDA-MB-231 | Breast Cancer | 3-5 | [5] |
| Nagilactone C | AGS | Gastric Cancer | 3-5 | [5] |
| Nagilactone C | HeLa | Cervical Cancer | 3-5 | [5] |
| Nagilactone D | - | - | 2-10 | [4] |
| Nagilactone E | A549 | Non-small cell lung cancer | 5.18 ± 0.49 | [6] |
| Nagilactone E | NCI-H1975 | Non-small cell lung cancer | 3.57 ± 0.29 | [6] |
| Nagilactone F | Various human cancer cell lines | - | ~1 | [5] |
| Nagilactone G | Various human cancer cell lines | - | ~1 | [5] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a general guideline for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the treatment period, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol outlines the steps to quantify apoptosis induced by this compound.
-
Cell Treatment: Seed cells in appropriate culture plates and treat with this compound at various concentrations and for different durations. Include untreated and vehicle-treated controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) staining solutions to 100 µL of the cell suspension.[7]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[7] Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both stains.[7]
Signaling Pathways and Visualization
This compound and related compounds have been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival. The primary mechanisms include the inhibition of the AP-1, NF-κB, and JAK/STAT pathways.
AP-1 Signaling Pathway
Nagilactones can block the AP-1 pathway upon activation of the JNK/c-Jun axis.[5]
Caption: this compound inhibits the AP-1 signaling pathway.
NF-κB Signaling Pathway
Some nagilactone derivatives have been shown to inhibit the nuclear translocation of NF-κB.
Caption: this compound can inhibit the NF-κB signaling pathway.
JAK/STAT Signaling Pathway
Nagilactones have been implicated in the inhibition of the JAK/STAT signaling pathway.
Caption: this compound can inhibit the JAK/STAT signaling pathway.
Experimental Workflow for In Vivo Studies
Optimizing the dosage and treatment schedule for this compound in vivo requires a systematic approach. The following workflow provides a general framework.
Caption: A general workflow for in vivo dosage and schedule optimization.
Disclaimer: This technical support center provides information and guidance based on currently available scientific literature. All experimental procedures should be performed in accordance with institutional guidelines and safety regulations. The provided protocols are intended as a starting point and may require optimization for specific experimental conditions and cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Downregulation of Cyclin B1 mediates nagilactone E-induced G2 phase cell cycle arrest in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Technical Support Center: Navigating Cell Line Resistance to Nagilactone B Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing cell line resistance to Nagilactone B treatment.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A1: While specific resistance mechanisms to this compound are still under investigation, based on the known mechanisms of action for nagilactones and similar compounds, potential resistance mechanisms include:
-
Target Alteration: Mutations in the ribosomal proteins that form the binding site for this compound could prevent the drug from inhibiting protein synthesis.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Signaling Pathway Reactivation: Constitutive activation of pro-survival signaling pathways, such as the STAT3 or AP-1 pathways, through upstream mutations or feedback loops can override the inhibitory effects of this compound.[1]
-
Metabolic Reprogramming: Cancer cells may alter their metabolic pathways to survive the stress induced by this compound treatment.[1]
Q2: How can I confirm if my cell line has developed resistance to this compound?
A2: The most direct method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental (non-resistant) cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance.[1]
Q3: What are the initial troubleshooting steps if I suspect this compound resistance?
A3:
-
Confirm Drug Potency: Ensure your this compound stock solution is fresh and has been stored correctly to rule out degradation. Prepare a fresh stock solution if there is any doubt.
-
Verify Cell Line Identity: Confirm the identity of your cell line through short tandem repeat (STR) profiling to ensure it has not been cross-contaminated with a less sensitive cell line.[1]
-
Perform a Dose-Response Curve: Generate a new dose-response curve to accurately determine the current IC50 value for your cell line.
-
Check Culture Conditions: Ensure that cell culture conditions, such as media composition, pH, and incubator CO2 levels, are optimal and consistent.
Q4: Are there known signaling pathways affected by this compound that I should investigate in my resistant cells?
A4: Yes, nagilactones are known to modulate several signaling pathways. In resistant cells, it would be prudent to investigate the following:
-
AP-1 Pathway: Nagilactones have been shown to inhibit the activation of the AP-1 transcription factor.[2]
-
JAK/STAT3 Pathway: Some natural products similar to nagilactones inhibit the JAK2/STAT3 signaling pathway.[2] Constitutive activation of this pathway could be a resistance mechanism.[1]
-
NF-κB Pathway: A derivative of this compound has been shown to inhibit the activity of the transcription factor NF-κB.[2]
Troubleshooting Guides
Problem 1: High variability in experimental results with this compound treatment.
| Possible Cause | Recommended Solution |
| Inconsistent Drug Concentration | Ensure accurate and consistent dilution of the this compound stock solution for each experiment. Prepare fresh dilutions for each experiment. |
| Cell Seeding Density Variation | Standardize the cell seeding density across all wells and plates. Ensure a single-cell suspension before seeding. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for treatment, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS. |
| Incomplete Solubilization of Formazan (MTT Assay) | Ensure complete solubilization of the formazan crystals by vigorous pipetting or shaking before reading the absorbance. |
Problem 2: this compound appears to be inactive or has a very high IC50 value in a previously sensitive cell line.
| Possible Cause | Recommended Solution |
| Degradation of this compound | Prepare a fresh stock solution of this compound. Store stock solutions in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Protect from light. |
| Development of Resistance | Perform a new dose-response curve to confirm the shift in IC50. If resistance is confirmed, investigate potential mechanisms (see FAQs). |
| Mycoplasma Contamination | Test your cell culture for mycoplasma contamination. Mycoplasma can alter cellular metabolism and drug sensitivity. |
| Incorrect Filter Wavelength | For colorimetric assays like MTT, ensure you are using the correct wavelength for measuring absorbance (e.g., ~570 nm for formazan). |
Quantitative Data
Table 1: IC50 Values of Nagilactones in Various Cancer Cell Lines
| Nagilactone Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Nagilactone A | A2780 | Ovarian Cancer | 2-10 | [2] |
| HEY | Ovarian Cancer | 2-10 | [2] | |
| This compound | A2780 | Ovarian Cancer | 2-10 | [2] |
| HEY | Ovarian Cancer | 2-10 | [2] | |
| 1-O-β-d-glucoside-nagilactone B | RAW264.7 | Macrophage | 180 | [2] |
| Nagilactone C | A2780 | Ovarian Cancer | 2-10 | [2] |
| HEY | Ovarian Cancer | 2-10 | [2] | |
| Nagilactone D | A2780 | Ovarian Cancer | 2-10 | [2] |
| HEY | Ovarian Cancer | 2-10 | [2] | |
| Nagilactone E | A549 | Non-small cell lung cancer | 5.2 | [2] |
| NCI-H1975 | Non-small cell lung cancer | 3.6 | [2] | |
| Nagilactone F | Various | - | ~1 | [2] |
| Nagilactone G | A2780 | Ovarian Cancer | 2-10 | [2] |
| HEY | Ovarian Cancer | 2-10 | [2] | |
| Nagilactone K | A2780 | Ovarian Cancer | >10 | [2] |
| HEY | Ovarian Cancer | >10 | [2] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis
This protocol is for analyzing protein expression levels in cell lysates after this compound treatment.
Materials:
-
This compound-treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against p-STAT3, STAT3, c-Jun, c-Fos, NF-κB p65, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets with ice-cold RIPA buffer.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare lysates for loading by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
Visualizations
References
Off-target effects of Nagilactone B in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nagilactone B in cellular models. The information is designed to help anticipate and address potential experimental challenges related to its off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are using this compound as a potential anti-cancer agent, but we are observing unexpected anti-inflammatory effects. Is this a known off-target effect?
A1: Yes, anti-inflammatory activity is a recognized effect of this compound and its derivatives. Specifically, a glycoside derivative of this compound has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This can lead to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and inducible nitric oxide synthase (iNOS).[1] If your cellular model has an inflammatory component, this anti-inflammatory activity could confound your results.
Q2: Our experiments with this compound in macrophages show changes in cholesterol metabolism. Is this a documented effect?
A2: Yes, this compound has been identified as a selective transcriptional regulator of the Liver X Receptor (LXR).[2][3] It can induce the expression of LXR and its target genes, ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), specifically in macrophages.[2][3] This leads to enhanced cholesterol efflux.[1][2][3] This effect appears to be cell-type specific, as similar induction of LXR was not observed in liver cells in one study.[2][3]
Q3: We are screening this compound for its effects on various signaling pathways. Are there other known pathways modulated by nagilactones that we should be aware of?
A3: While direct studies on this compound are somewhat limited, research on structurally related nagilactones suggests potential cross-reactivity with other pathways. For instance:
-
Protein Synthesis Inhibition: Nagilactone C is a potent inhibitor of protein synthesis.[1][4] Given the structural similarity, it is plausible that this compound could have a similar, perhaps weaker, effect.
-
JAK/STAT Pathway: A derivative of Nagilactone E has been shown to inhibit the Janus kinase 2 (JAK2), which in turn reduces the phosphorylation of the transcription factor STAT3.[1] Nagilactone C has also been shown to suppress the phosphorylation of STAT1 and STAT3.[5]
-
AP-1 Pathway: Nagilactone F can inhibit the activation of the transcription factor AP-1 (Activator Protein 1).[1]
-
TGF-β/Smad Pathway: Nagilactone D has been shown to suppress the expression of transforming growth factor-β1 (TGF-β1) and the phosphorylation and nuclear translocation of Smad2.[1]
It would be prudent to assess the activity of this compound on these pathways in your specific cellular model.
Q4: What is the general cytotoxic profile of this compound?
A4: Nagilactones, including this compound, were initially investigated for their cytotoxic and anti-tumor potential.[1][2] this compound has been reported to be active against various cancer cell lines, with IC50 values typically in the 2–10 µM range.[1] However, its potency can be lower than other nagilactones like C, E, F, and G in some cell lines.[1]
Troubleshooting Guides
Issue 1: Inconsistent cytotoxic IC50 values for this compound across different cancer cell lines.
-
Possible Cause 1: Different expression levels of LXR or components of the NF-κB pathway.
-
Troubleshooting Step: Profile the basal expression levels of LXRα, LXRβ, and key NF-κB proteins (e.g., p65, IκBα) in your panel of cell lines. You may find a correlation between the expression of these "off-target" proteins and the observed IC50 values.
-
-
Possible Cause 2: Variable inflammatory status of the cell culture.
-
Troubleshooting Step: Ensure consistent cell culture conditions. Test for and standardize the levels of inflammatory cytokines in your culture medium. Consider if the observed cytotoxicity is partially mediated by the anti-inflammatory effects of this compound.
-
-
Possible Cause 3: Off-target effects on protein synthesis.
-
Troubleshooting Step: Perform a protein synthesis assay (e.g., puromycin incorporation assay) to determine if this compound is inhibiting protein synthesis in your cells. This could be a confounding factor in your cytotoxicity assays.
-
Issue 2: Unexpected changes in gene expression related to lipid metabolism in cells treated with this compound.
-
Possible Cause: Activation of the LXR signaling pathway.
-
Troubleshooting Step: Measure the mRNA and protein levels of LXR target genes such as ABCA1 and ABCG1. Perform a luciferase reporter assay using a promoter containing LXR response elements to confirm LXR activation.
-
Experimental Workflow:
Workflow to confirm LXR pathway activation.
-
Issue 3: Attenuated response to this compound when co-administered with an inducer of inflammation (e.g., LPS).
-
Possible Cause: The anti-inflammatory effect of this compound is antagonizing the pro-inflammatory stimulus.
-
Troubleshooting Step: Measure the levels of key inflammatory markers (e.g., TNF-α, IL-6, NO) in the presence of the inflammatory stimulus with and without this compound. This will help quantify the extent of the anti-inflammatory effect. Consider using a cellular model with a less pronounced inflammatory response if this effect is confounding your primary outcome.
-
Quantitative Data Summary
| Nagilactone | Effect | Cell Line / Model | IC50 / Effective Concentration | Reference |
| This compound derivative | Inhibition of Nitric Oxide (NO) production | LPS-stimulated RAW264.7 macrophages | 0.18 mM | [1] |
| This compound | Cytotoxicity | Ovarian cancer cell lines (A2780, HEY) | 2-10 µM | [1] |
| Nagilactone C | Cytotoxicity | HT-1080 fibrosarcoma, Colon 26-L5 carcinoma | 3-6 µM | [1] |
| Nagilactone C | Cytotoxicity | MDA-MB-231, AGS, HeLa | 3-5 µM | [1] |
| Nagilactone E | Cytotoxicity | A549, NCI-H1975 | 5.2 µM, 3.6 µM | [1] |
| Nagilactone F & G | Cytotoxicity | MDA-MB-231, AGS, HeLa | ~1 µM or below | [1] |
| Nagilactone G | Cytotoxicity | P-388 leukemia | ~0.25 µM | [1] |
Signaling Pathways and Experimental Protocols
This compound and the LXR Signaling Pathway
This compound can selectively activate LXR in macrophages, leading to increased cholesterol efflux. This is a critical off-target pathway to consider, especially in studies involving immunology and metabolism.
Experimental Protocol: Western Blot for ABCA1/ABCG1 Induction
-
Cell Culture and Treatment: Plate RAW264.7 or THP-1 macrophages at a suitable density. Allow cells to adhere and grow for 24 hours. Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against ABCA1, ABCG1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the fold change in ABCA1 and ABCG1 expression.
This compound (derivative) and the NF-κB Signaling Pathway
The anti-inflammatory effects of a this compound derivative are mediated through the inhibition of the NF-κB pathway.
Experimental Protocol: NF-κB Nuclear Translocation Assay (Immunofluorescence)
-
Cell Culture and Treatment: Seed cells (e.g., RAW264.7) on glass coverslips in a 24-well plate. The next day, pre-treat the cells with this compound or vehicle for 1-2 hours. Then, stimulate with an inflammatory agent like LPS (e.g., 1 µg/mL) for 30-60 minutes.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. In unstimulated or this compound-treated cells, the p65 signal should be predominantly cytoplasmic. In LPS-stimulated cells, the p65 signal will translocate to the nucleus. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to measure the extent of NF-κB translocation.
References
- 1. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A novel small molecule liver X receptor transcriptional regulator, this compound, suppresses atherosclerosis in apoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Ensuring Reproducibility of Nagilactone B Experimental Results
This technical support center is designed to assist researchers, scientists, and drug development professionals in achieving reproducible experimental outcomes with Nagilactone B. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months). When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is non-toxic to the cells, typically below 0.5%.
Q2: I am observing high variability between my replicate wells in a cell viability assay. What are the possible causes and solutions?
A2: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Let the plate rest at room temperature for 15-20 minutes before incubation to allow for even cell distribution.
-
Pipetting Errors: Calibrate your pipettes regularly and use appropriate sizes for the volumes being dispensed. Pre-wetting pipette tips can also improve accuracy.
-
Edge Effects: The outer wells of a microplate are prone to evaporation. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile water or media to create a humidity barrier.
-
Compound Precipitation: Visually inspect your wells under a microscope for any signs of this compound precipitation, especially at higher concentrations. If precipitation is observed, you may need to adjust your solvent conditions or lower the concentration range.
Q3: My experimental results with this compound are not consistent with published data. What could be the reason?
A3: Discrepancies in results can arise from several sources:
-
Cell Line Authenticity and Passage Number: Ensure your cell lines are authenticated and free from contamination (e.g., mycoplasma). Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.
-
Compound Purity and Integrity: Verify the purity of your this compound sample. Impurities can have their own biological activities. Ensure the compound has not degraded during storage.
-
Assay-Specific Artifacts: Natural products like this compound can sometimes interfere with assay readouts. For example, some compounds can be autofluorescent, interfering with fluorescence-based assays, or have redox activity that affects colorimetric assays like the MTT assay. It is crucial to run appropriate controls, such as a cell-free assay with the compound alone, to check for such interference.
Q4: How can I be sure that the observed effect of this compound is due to apoptosis and not necrosis?
A4: It is important to use assays that can distinguish between different stages of cell death. The Annexin V/Propidium Iodide (PI) assay is a standard method for this purpose. Early apoptotic cells will be Annexin V positive and PI negative, late apoptotic cells will be positive for both, and necrotic cells will be primarily PI positive. Observing a significant population of Annexin V positive/PI negative cells would be a strong indicator of apoptosis.
Troubleshooting Guides
Issue 1: Low Potency or No Dose-Response Observed in Cell Viability Assays
-
Possible Cause 1: Compound Instability or Precipitation in Media.
-
Solution: Prepare fresh dilutions of this compound from your stock solution for each experiment. After diluting the stock in your cell culture medium, visually inspect for any cloudiness or precipitate. If observed, you can try pre-warming the media to 37°C before adding the compound stock or using a gentle vortex during addition to aid dissolution. For compounds with poor solubility, a three-step dilution (e.g., DMSO stock -> small volume of serum-free media -> final media volume) can be effective.[1]
-
-
Possible Cause 2: Incorrect Assay Endpoint.
-
Solution: The effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time to observe a significant effect.
-
-
Possible Cause 3: Cell Density.
-
Solution: The initial cell seeding density can influence the outcome. Ensure you are using a consistent and optimal cell number that allows for logarithmic growth during the treatment period.
-
Issue 2: High Background in Western Blots for Phosphorylated Proteins (p-JAK2/p-STAT3)
-
Possible Cause 1: Non-specific Antibody Binding.
-
Solution: Optimize your antibody concentrations. A higher concentration of primary or secondary antibody can lead to increased background. Increase the concentration of your blocking agent (e.g., BSA or non-fat milk) or try a different blocking buffer. Ensure adequate washing steps between antibody incubations.
-
-
Possible Cause 2: High Basal Phosphorylation.
-
Solution: Some cell lines may have high basal levels of phosphorylated JAK/STAT proteins. To observe a clear effect of this compound, you may need to serum-starve the cells for a few hours before treatment to reduce this basal activity.
-
-
Possible Cause 3: Contamination of Reagents.
-
Solution: Ensure all your buffers and reagents are fresh and free from contamination.
-
Data Presentation
Table 1: IC50 Values of this compound and Related Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1-O-β-d-glucoside-nagilactone B | RAW264.7 | Macrophage | 0.18 (for NO production) | [2] |
| Nagilactone A | A2780, HEY | Ovarian | 2-10 | [2] |
| This compound | A2780, HEY | Ovarian | 2-10 | [2] |
| Nagilactone C | HT-1080 | Fibrosarcoma | 3-6 | [2] |
| MDA-MB-231 | Breast | 3-5 | [2] | |
| AGS | Gastric | 3-5 | [2] | |
| HeLa | Cervical | 3-5 | [2] | |
| Nagilactone D | A2780, HEY | Ovarian | 2-10 | [2] |
| Nagilactone E | A549 | Non-small cell lung | 5.2 | [2] |
| NCI-H1975 | Non-small cell lung | 3.6 | [2] | |
| Nagilactone F | MDA-MB-231, AGS, HeLa | Breast, Gastric, Cervical | <1 | [2] |
| Nagilactone G | A2780, HEY | Ovarian | 2-10 | [2] |
Note: Data for this compound is limited. The values presented are based on available literature and may require experimental verification.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated cells.
-
Incubate for the desired time period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is a general guideline for flow cytometry-based apoptosis detection.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
This compound
-
6-well plates
-
PBS
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound for the desired time. Include an untreated control.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.
-
Wash the cells twice with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot for JAK/STAT Pathway
This protocol provides a general framework for analyzing the phosphorylation status of JAK2 and STAT3.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells and treat with this compound as described for other assays.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Mandatory Visualization
Caption: Proposed signaling pathway of this compound inhibiting the JAK2/STAT3 pathway.
Caption: General experimental workflow for studying the effects of this compound.
Caption: Logical workflow for troubleshooting irreproducible results.
References
Validation & Comparative
Nagilactone B: A Comparative Analysis of its Biological Activities
Nagilactone B, a member of the complex diterpenoid lactone family of natural products, has demonstrated a range of biological activities. This guide provides a comparative analysis of this compound against other notable nagilactones, focusing on their performance in anticancer, anti-inflammatory, and other key pharmacological assays. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and therapeutic development.
Comparative Biological Activity of Nagilactones
The following table summarizes the quantitative data on the biological activities of this compound and other selected nagilactones. The data is presented as IC50 values (the concentration of a substance that is required for 50% inhibition in vitro) or other relevant metrics, allowing for a direct comparison of their potency.
| Nagilactone | Biological Activity | Cell Line / Model | IC50 / Metric | Reference |
| This compound | Anti-atherosclerosis | oxLDL-induced RAW264.7 cells | 0.02, 0.1, 0.5 µM (ameliorates lipid accumulation) | [1][2] |
| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | 0.18 mM (for 1-O-β-d-glucoside derivative) | [3] | |
| Anticancer | Ovarian Cancer (A2780, HEY) | 2–10 mM | [3] | |
| Nagilactone C | Anticancer | Human HT-1080 fibrosarcoma | 3–6 mM | [3] |
| Murine colon 26-L5 carcinoma | 3–6 mM | [3] | ||
| Breast Cancer (MDA-MB-231) | 3–5 mM | [3] | ||
| Gastric Cancer (AGS) | 3–5 mM | [3] | ||
| Cervical Cancer (HeLa) | 3–5 mM | [3] | ||
| Anti-inflammatory | LPS-induced RAW 264.7 cells | Potent activity | [4] | |
| Nagilactone D | Anti-fibrotic | TGF-β1-induced human pulmonary fibroblasts | Attenuated fibrotic markers | [5] |
| Anticancer | Ovarian Cancer (A2780, HEY) | 2–10 mM (Most potent in this study) | [3] | |
| Nagilactone E | Anticancer | Human non-small cell lung cancer (A549) | 5.2 µM | [3] |
| Human non-small cell lung cancer (NCI-H1975) | 3.6 µM | [3] | ||
| P-388 leukemia cells | 0.25 mg/ml | [3] | ||
| Antifungal | Candida albicans, Saccharomyces cerevisiae, Pityrosporum ovale | Moderate to weak activity alone, significantly enhanced by phenylpropanoids | [5] | |
| Nagilactone F | Anticancer | Breast Cancer (MDA-MB-231), Gastric Cancer (AGS), Cervical Cancer (HeLa) | ≤ 1 mM | [3] |
| Nagilactone G | Anticancer | Breast Cancer (MDA-MB-231), Gastric Cancer (AGS), Cervical Cancer (HeLa) | ≤ 1 mM | [3] |
| P-388 leukemia cells | ~0.25 mM (0.08 mg/ml) | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 1 × 10⁴ cells/well and culture at 37°C for 24 hours.[6]
-
Treatment: Expose the cells to varying concentrations of the nagilactone compound for the desired duration (e.g., 24, 48, or 72 hours).[6] A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the treatment period, remove the supernatant and add 20 µl of MTT solution (5 mg/ml in PBS) and 100 µl of fresh medium to each well.[6]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[6]
-
Solubilization: Remove the MTT solution and add 100 µl of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 5 × 10⁵ cells/well and incubate for 12 hours.[7]
-
Treatment and Stimulation: Pre-treat the cells with different concentrations of the nagilactone compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[7]
-
Sample Collection: Collect the cell culture medium from each well.
-
Griess Reaction: Mix 100 µL of the cell culture medium with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.[7]
-
Incubation: Incubate the plate at room temperature for 10 minutes.[7]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[7]
-
Data Analysis: Calculate the amount of nitrite in the media using a sodium nitrite standard curve to determine the level of NO production.[7]
Anti-fibrotic Activity: TGF-β1-induced Fibrosis Model
This in vitro model assesses the ability of a compound to inhibit the fibrotic process induced by Transforming Growth Factor-beta 1 (TGF-β1).
Protocol:
-
Cell Culture: Culture human pulmonary fibroblasts (e.g., WI-38 VA-13) in appropriate media.
-
Treatment: Treat the cells with the nagilactone compound in the presence of TGF-β1 (e.g., 10 ng/ml) for a specified period (e.g., 48 hours).[8]
-
Analysis of Fibrotic Markers: Assess the expression of fibrotic markers such as collagen I and III, fibronectin, and α-smooth muscle actin (α-SMA) using techniques like Western blotting or immunofluorescence.[5]
-
Signaling Pathway Analysis: Analyze the phosphorylation and nuclear translocation of key signaling proteins in the TGF-β/Smad pathway (e.g., Smad2) using Western blotting or immunofluorescence.[5]
Antifungal Susceptibility Testing
This assay determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in RPMI-1640 medium.[9]
-
Microdilution: Perform serial dilutions of the nagilactone compound in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plate at 35°C for 48 hours.[9]
-
Endpoint Reading: Visually determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth.[9] Alternatively, a colorimetric method using a metabolic indicator like XTT can be used to quantify fungal viability.[9]
Signaling Pathways and Mechanisms of Action
The biological effects of nagilactones are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the known mechanisms of action for several nagilactones.
Caption: Mechanism of this compound's anti-atherosclerotic effect.
Caption: Nagilactone C's anti-inflammatory mechanism.
Caption: Nagilactone D's anti-fibrotic mechanism of action.
Caption: Anticancer mechanisms of Nagilactone E.
Caption: Nagilactone F inhibits the AP-1 signaling pathway.
Conclusion
This comparative guide highlights the diverse and potent biological activities of nagilactones. While this compound shows promise in the context of anti-atherosclerosis and anti-inflammatory research, other nagilactones such as C, D, E, F, and G exhibit significant anticancer properties through various mechanisms of action. The provided data and experimental protocols serve as a valuable resource for the scientific community to further explore the therapeutic potential of these complex natural products. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the therapeutic index of these promising compounds for clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Combination effects of antifungal nagilactones against Candida albicans and two other fungi with phenylpropanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Nagilactone B and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two potent anti-cancer agents: Nagilactone B, a naturally occurring diterpenoid lactone, and paclitaxel, a widely used chemotherapeutic drug. This analysis is based on available experimental data to assist researchers in understanding their relative efficacy and mechanisms of action.
Executive Summary
Both this compound and paclitaxel exhibit significant cytotoxic effects against a range of cancer cell lines. However, they operate through distinct mechanisms. Paclitaxel is a well-established mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis. This compound, on the other hand, is understood to induce apoptosis through pathways that can involve the inhibition of protein synthesis and modulation of key signaling cascades. The available data suggests that the cytotoxic potency, as indicated by IC50 values, varies depending on the cancer cell line and experimental conditions. A direct comparison is challenging due to the lack of studies evaluating both compounds under identical conditions.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and paclitaxel across various cancer cell lines as reported in different studies. It is crucial to note that these values are not directly comparable due to variations in experimental protocols, including incubation times and assay methods.
| Compound | Cell Line | Cancer Type | IC50 Value | Citation(s) |
| This compound | A2780 | Ovarian Cancer | 2–10 µM | [1] |
| This compound | HEY | Ovarian Cancer | 2–10 µM | [1] |
| Paclitaxel | Various | Various Human Tumors | 2.5–7.5 nM (24h) | [2] |
| Paclitaxel | SK-BR-3 | Breast Cancer (HER2+) | ~5 nM (72h) | |
| Paclitaxel | MDA-MB-231 | Breast Cancer (Triple Negative) | ~10 nM (72h) | |
| Paclitaxel | T-47D | Breast Cancer (Luminal A) | ~2.5 nM (72h) | |
| Paclitaxel | 4T1 | Murine Breast Cancer | ~3.9-250 µM (48h) | [3] |
Experimental Protocols
Detailed methodologies for assessing the cytotoxicity of this compound and paclitaxel are crucial for the reproducibility and comparison of results. The following are generalized protocols for common cytotoxicity assays.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or paclitaxel. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the compounds of interest.
-
Cell Fixation: After the incubation period, fix the cells by adding cold trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.
-
Staining: Wash the plates with water and stain the cells with SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Air-dry the plates and add a Tris-based solution to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 515 nm.
-
Data Analysis: Determine cell viability and IC50 values as described for the MTT assay.
Mechanisms of Action and Signaling Pathways
This compound and paclitaxel induce cytotoxicity through distinct molecular mechanisms, primarily culminating in apoptosis.
Paclitaxel's Mechanism of Action
Paclitaxel is a well-characterized antimitotic agent that targets microtubules.[4] Its primary mechanism involves:
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This disrupts the normal dynamic instability of microtubules, which is essential for various cellular functions, particularly mitosis.
-
Mitotic Arrest: The stabilized microtubules lead to the formation of abnormal mitotic spindles, causing the cell cycle to arrest at the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This can involve the activation of the anaphase-promoting complex, leading to the degradation of anti-apoptotic proteins like Bcl-2 and survivin, and the subsequent activation of caspases.[5] Paclitaxel has also been shown to induce apoptosis through pathways independent of mitotic arrest, potentially involving the activation of signaling kinases like JNK.[6]
References
- 1. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Efficacy and Biodistribution of Paclitaxel-Bound Amphiphilic Cyclodextrin Nanoparticles: Analyses in 3D Tumor Culture and Tumor-Bearing Animals In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of cancer cell death induction by paclitaxel: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paclitaxel induces apoptosis through the TAK1-JNK activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Activities of Nagilactone B and Dexamethasone
An in-depth guide for researchers and drug development professionals on the comparative anti-inflammatory efficacy and mechanisms of Nagilactone B, a naturally derived compound, and Dexamethasone, a potent synthetic glucocorticoid.
This guide provides a comprehensive comparison of the anti-inflammatory properties of this compound and the well-established synthetic corticosteroid, dexamethasone. The information presented herein is curated from scientific literature to assist researchers in evaluating their potential as therapeutic agents.
Executive Summary
This compound, a norditerpene lactone isolated from plants of the Podocarpus genus, has demonstrated significant anti-inflammatory potential. Its mechanism of action is primarily attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. Dexamethasone, a widely used synthetic glucocorticoid, exerts its potent anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR), which in turn modulates the expression of a wide array of genes involved in the inflammatory response. While both compounds show promise in mitigating inflammation, their efficacy and mechanisms of action present distinct profiles. This guide provides a side-by-side comparison of their performance based on available experimental data.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) of this compound and dexamethasone against key inflammatory mediators. It is important to note that a direct head-to-head comparison in the same study is limited, and thus, the presented values are compiled from different studies and should be interpreted with this consideration.
| Inflammatory Mediator | Cell Line | This compound (IC50) | Dexamethasone (IC50) |
| Nitric Oxide (NO) | RAW 264.7 | Potent inhibition demonstrated, specific IC50 not reported in reviewed abstracts.[1] | 34.60 µg/mL[2] |
| TNF-α | RAW 264.7 | Downregulation observed, specific IC50 not reported in reviewed abstracts.[1] | Inhibition observed, specific IC50 varies depending on experimental conditions.[3][4] |
| IL-6 | RAW 264.7 | Downregulation observed, specific IC50 not reported in reviewed abstracts.[1] | Inhibition observed, specific IC50 varies depending on experimental conditions.[3][4] |
| iNOS Expression | RAW 264.7 | Significant decrease in expression.[1] | Inhibition of expression. |
| COX-2 Expression | RAW 264.7 | Significant decrease in expression.[1] | N/A |
Note: The lack of directly comparable IC50 values for this compound highlights a gap in the current research landscape and underscores the need for future studies performing a direct comparative analysis with established anti-inflammatory drugs like dexamethasone.
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of this compound and dexamethasone are mediated through distinct signaling pathways.
This compound: Targeting the NF-κB Pathway
This compound primarily exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. By suppressing the activation of NF-κB, this compound effectively dampens the inflammatory cascade.
Dexamethasone: A Glucocorticoid Receptor Agonist
Dexamethasone, as a synthetic glucocorticoid, binds to the cytosolic Glucocorticoid Receptor (GR). This complex then translocates to the nucleus where it can act in two primary ways:
-
Transactivation: The GR-dexamethasone complex can directly bind to Glucocorticoid Response Elements (GREs) on DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The complex can interfere with the activity of other transcription factors, such as NF-κB and AP-1, thereby repressing the expression of pro-inflammatory genes. This is a key mechanism for its potent anti-inflammatory effects.[3]
References
- 1. Diterpenoids Isolated from Podocarpus macrophyllus Inhibited the Inflammatory Mediators in LPS-Induced HT-29 and RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Dexamethasone attenuates interferon-related cytokine hyperresponsiveness in COVID-19 patients [frontiersin.org]
- 4. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Mechanism of Nagilactone B In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer potential of Nagilactone B, a naturally occurring diterpenoid lactone. Due to the limited availability of in vivo studies specifically on this compound, this document leverages experimental data from closely related and well-studied nagilactones, namely Nagilactone C and Nagilactone E, as well as other related compounds, to extrapolate and validate the potential anticancer mechanisms of this compound. This guide will objectively compare the performance of these compounds through available experimental data, detail relevant experimental protocols, and visualize the key signaling pathways involved.
Comparative Performance of Nagilactones and Related Compounds
Nagilactones have demonstrated significant anticancer activities, primarily through the inhibition of cell proliferation, induction of apoptosis, and modulation of immune checkpoints.[1][2][3] The primary mechanism of action for several nagilactones is linked to the inhibition of the AP-1 signaling pathway and general protein synthesis.[1][2]
In Vivo Efficacy Against Cancer Models
While in vivo data for this compound remains limited, studies on Nagilactones C and E provide strong evidence for the potential efficacy of this class of compounds.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Key Findings |
| Nagilactone C | P-388 Leukemia (in mice) | 10-40 mg/kg/day (intraperitoneal) | Dose-dependent | Demonstrated significant dose-dependent anticancer activity.[4] |
| Nagilactone E | A549 Lung Cancer Xenograft (in mice) | 10 mg/kg/day (intraperitoneal) | 62% | Significantly suppressed tumor growth and reversed metastasis with no apparent toxicity.[4][5] |
| Inumakilactone A | Various cancer cell lines (in vivo hollow fiber assay) | Not specified | Inactive | Less active in vitro than other nagilactones and inactive in this in vivo model.[6] |
In Vitro Cytotoxicity
In vitro studies provide a basis for comparing the direct cytotoxic effects of various nagilactones on cancer cell lines.
| Compound | Cancer Cell Line(s) | IC50 Range (µM) |
| Nagilactone A | A2780, HEY (Ovarian) | 2-10 |
| This compound | A2780, HEY (Ovarian) | 2-10 |
| Nagilactone C | HT-1080 (Fibrosarcoma), Colon 26-L5 (Carcinoma), MDA-MB-231 (Breast), AGS (Gastric), HeLa (Cervical) | 3-6 |
| Nagilactone D | A2780, HEY (Ovarian) | 2-10 |
| Nagilactone E | A549, NCI-H1975 (Non-small cell lung) | 3.6-5.2 |
| Nagilactone F | MDA-MB-231, AGS, HeLa | ~1 |
| Nagilactone G | MDA-MB-231, AGS, HeLa | <1 |
| Inumakilactone B | Various | 1-5 |
| Podolactone E | Various | 1-5 |
IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo and in vitro experiments relevant to the study of this compound's anticancer mechanism.
A549 Lung Cancer Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model using the A549 human lung adenocarcinoma cell line.
Materials:
-
A549 human lung adenocarcinoma cell line
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
Matrigel
-
Athymic nude mice (BALB/c or NOD/SCID, 10-12 weeks old)
-
Digital calipers
Procedure:
-
Cell Culture: Culture A549 cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Preparation: Harvest sub-confluent cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of PBS and Matrigel to a final concentration of 1 x 10^7 cells/mL.[7]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Palpate the injection site twice weekly to monitor for tumor formation. Once tumors are palpable, measure their volume using digital calipers with the formula: Volume = (length × width^2) / 2.
-
Treatment: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound (or other test compounds) via the desired route (e.g., intraperitoneal injection) according to the predetermined dosing schedule. The control group should receive the vehicle control.
-
Data Collection: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, Western blotting).
Immunohistochemistry (IHC)
IHC is used to detect the presence and localization of specific proteins within the tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissues
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Primary antibodies (e.g., against Ki-67 for proliferation, cleaved caspase-3 for apoptosis)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.[2]
-
Antigen Retrieval: Perform heat-induced antigen retrieval by immersing the slides in antigen retrieval buffer and heating.[8]
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the slides and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the antibody binding using a DAB substrate kit, which produces a brown precipitate.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Analysis: Examine the slides under a microscope to assess the expression and localization of the target protein.
Western Blotting
Western blotting is used to quantify the expression levels of specific proteins in tumor lysates.
Materials:
-
Excised tumor tissue or cultured cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibodies (e.g., against proteins in the AP-1 pathway)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize tumor tissue or lyse cultured cells in RIPA buffer to extract total proteins.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[10]
-
SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-PAGE gel.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control like β-actin or GAPDH.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the anticancer mechanism of this compound.
Caption: Proposed anticancer mechanism of this compound.
Caption: Experimental workflow for in vivo validation.
References
- 1. Immunohistochemistry (IHC) in Xenograft Tumors [bio-protocol.org]
- 2. 2.13. Immunohistochemical Analysis in Tumor Xenografts [bio-protocol.org]
- 3. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of nagilactone E as a protein synthesis inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 10. origene.com [origene.com]
- 11. addgene.org [addgene.org]
- 12. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Unveiling the Molecular Targets of Nagilactone B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nagilactone B, a member of the diterpenoid lactone family isolated from Podocarpus species, has garnered significant interest for its diverse biological activities, including its potential as an anti-inflammatory and anti-cancer agent. Understanding the precise molecular targets of this compound is crucial for its development as a therapeutic agent. This guide provides a comparative analysis of this compound's molecular targets, supported by experimental data, and compares its performance with other relevant compounds.
Comparative Analysis of Biological Activity
While comprehensive comparative studies are limited, existing data allows for a preliminary assessment of this compound's potency against various cell lines and in different biological assays, alongside other nagilactones and related compounds.
| Compound | Cell Line/Assay | Target/Pathway | Measured Activity (IC50) | Reference |
| This compound | Ovarian Cancer (A2780, HEY) | Cytotoxicity | 2–10 µM | [1] |
| 1-O-β-d-glucoside-nagilactone B | LPS-stimulated RAW264.7 macrophages | NF-κB (NO production) | 0.18 µM | [1][2] |
| Nagilactone A | Ovarian Cancer (A2780, HEY) | Cytotoxicity | 2–10 µM | [1] |
| Nagilactone C | Ovarian Cancer (A2780, HEY) | Cytotoxicity | 2–10 µM | [1] |
| Nagilactone C | LPS-induced RAW 264.7 cells | NF-κB phosphorylation | - | [3] |
| Nagilactone D | Ovarian Cancer (A2780, HEY) | Cytotoxicity | 2–10 µM | [1] |
| Nagilactone E | P-388 leukemia cells | Cytotoxicity | 0.25 µg/mL | [1] |
| Nagilactone E derivative (B6) | IL-6-induced cells | JAK2/STAT3 phosphorylation | 0.2 µM | [4][5] |
| Nagilactone G | Ovarian Cancer (A2780, HEY) | Cytotoxicity | 2–10 µM | [1] |
| Nagilactone G | P-388 leukemia cells | Cytotoxicity | ~0.25 µM | [1] |
| Inumakilactone B | Various cancer cell lines | Cytotoxicity | 1–5 µM | [1] |
| Podolactone E | Various cancer cell lines | Cytotoxicity | 1–5 µM | [1] |
Confirmed and Putative Molecular Targets of Nagilactones
The mechanism of action for nagilactones is multifaceted, with several key molecular targets and signaling pathways identified. While some targets are confirmed for specific nagilactones, others are postulated based on experimental evidence and computational studies.
Inhibition of Protein Synthesis (Confirmed for Nagilactone C)
Nagilactone C has been demonstrated to be a potent inhibitor of protein synthesis by directly binding to eukaryotic ribosomes.[1][6] This interaction blocks the peptidyl transferase center, thereby halting protein elongation.[1]
Modulation of Inflammatory and Cell Survival Pathways
Several nagilactones, including derivatives of this compound, have been shown to modulate key signaling pathways involved in inflammation and cancer.
-
NF-κB Signaling Pathway (Confirmed for this compound derivative and Nagilactone C): A glucoside derivative of this compound has been shown to inhibit the nuclear translocation of NF-κB, a critical regulator of inflammatory responses.[1][2] This inhibition leads to a significant reduction in the production of nitric oxide (NO), a pro-inflammatory mediator.[1] Nagilactone C has also been shown to suppress the phosphorylation of NF-κB.[3]
-
JNK/AP-1 Signaling Pathway (Implicated for Nagilactones): The AP-1 transcription factor, which is involved in cell proliferation and survival, is a key target for several nagilactones.[1][6] Inhibition of the JNK/c-Jun axis is a primary mechanism by which these compounds exert their anti-cancer effects.[1]
-
TGF-β/Smad Signaling Pathway (Confirmed for Nagilactone E): Nagilactone E can inhibit the TGF-β1-induced epithelial-to-mesenchymal transition (EMT) by preventing the activation and nuclear translocation of Smad-2/3.[1] This action is crucial in metastasis.
Inhibition of Protein Kinases (Postulated for Nagilactone E and its derivatives)
-
RIOK2 (Postulated for Nagilactone E): Molecular docking studies have suggested that Nagilactone E may bind to an allosteric site on the atypical serine/threonine protein kinase RIOK2.[1][7] RIOK2 is involved in ribosome biogenesis and is overexpressed in some cancers.[1] However, this interaction awaits experimental validation.
-
JAK2/STAT3 Signaling Pathway (Confirmed for Nagilactone E derivative): A derivative of Nagilactone E, 3-deoxy-2β,16-dihydroxynagilactone E (B6), has been identified as a potent inhibitor of the JAK2/STAT3 signaling pathway.[4][5] This compound was found to allosterically bind to the non-catalytic FERM-SH2 domain of JAK2, thereby inhibiting the IL-6-induced phosphorylation of JAK2 and STAT3.[1][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the confirmation of this compound's molecular targets and associated pathways.
Ribosome Binding Assay (Filter Binding Method)
This protocol is adapted from methods used to study ribosome-ligand interactions.
-
Preparation of Ribosomes: Isolate 80S ribosomes from a suitable eukaryotic source (e.g., rabbit reticulocytes, yeast) through sucrose density gradient centrifugation.
-
Radiolabeling of this compound: Synthesize or procure a radiolabeled version of this compound (e.g., with ³H or ¹⁴C).
-
Binding Reaction: Incubate a fixed concentration of purified ribosomes with varying concentrations of radiolabeled this compound in a suitable binding buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT) at 37°C for a defined period (e.g., 30 minutes) to reach equilibrium.
-
Filter Binding: Rapidly filter the reaction mixture through a nitrocellulose membrane under vacuum. Ribosome-ligand complexes will be retained on the membrane, while unbound ligand will pass through.
-
Washing: Wash the membrane with ice-cold binding buffer to remove non-specifically bound ligand.
-
Quantification: Measure the radioactivity retained on the membrane using a scintillation counter.
-
Data Analysis: Determine the dissociation constant (Kd) by plotting the amount of bound ligand against the concentration of free ligand and fitting the data to a saturation binding curve.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol is a standard method to visualize and quantify the nuclear translocation of NF-κB.
-
Cell Culture and Treatment: Seed cells (e.g., RAW264.7 macrophages) on glass coverslips in a multi-well plate and allow them to adhere. Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a defined period (e.g., 30 minutes).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding sites with a blocking buffer (e.g., PBS with 5% bovine serum albumin). Incubate the cells with a primary antibody specific for the p65 subunit of NF-κB. After washing, incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of NF-κB p65 in multiple cells per condition. A decrease in the nuclear-to-cytoplasmic fluorescence ratio in this compound-treated cells compared to stimulated controls indicates inhibition of translocation.
JNK Phosphorylation Assay (Western Blot)
This protocol is used to assess the activation of the JNK signaling pathway.
-
Cell Culture and Treatment: Culture cells (e.g., HeLa or HT29) to a suitable confluency. Treat the cells with this compound at various concentrations for a specific duration.
-
Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total JNK to normalize for protein loading. A decrease in the p-JNK/total JNK ratio indicates inhibition of JNK phosphorylation.
Visualizing the Molecular Interactions of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Signaling pathways affected by nagilactones.
Caption: Workflows for key validation experiments.
Caption: this compound's molecular interactions.
References
- 1. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 3-Deoxy-2β,16-dihydroxynagilactone E, a natural compound from Podocarpus nagi, preferentially inhibits JAK2/STAT3 signaling by allosterically interacting with the regulatory domain of JAK2 and induces apoptosis of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Deoxy-2β,16-dihydroxynagilactone E, a natural compound from Podocarpus nagi, preferentially inhibits JAK2/STAT3 signaling by allosterically interacting with the regulatory domain of JAK2 and induces apoptosis of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of nagilactone E as a protein synthesis inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Nagilactone B's effects in different cancer cell lines
Nagilactone B, a naturally occurring diterpenoid lactone isolated from plants of the Podocarpus genus, has demonstrated notable cytotoxic effects against various cancer cell lines. This guide provides a cross-validation of this compound's performance, summarizing available experimental data on its efficacy and mechanism of action. While research has established its potential as an anticancer agent, this report also highlights areas where further investigation is required to fully elucidate its therapeutic promise.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound Against Ovarian Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Human Ovarian Cancer | 2–10 | [1] |
| HEY | Human Ovarian Cancer | 2–10 | [1] |
Mechanism of Action: An Overview
While specific mechanistic studies on this compound in cancer cells are limited, research on the broader family of nagilactones suggests several potential pathways through which these compounds exert their anticancer effects. These include the induction of programmed cell death (apoptosis) and arrest of the cell cycle, processes often regulated by complex signaling cascades.
Potential Signaling Pathways Influenced by Nagilactones
Based on studies of related nagilactones, it is hypothesized that this compound may impact one or more of the following signaling pathways, which are frequently dysregulated in cancer:
-
JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway plays a crucial role in cell proliferation and survival.[2][3] A derivative of the related Nagilactone E has been shown to inhibit JAK2, leading to reduced phosphorylation of STAT3 and subsequent apoptosis in cancer cells with overactivated STAT3.[2]
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation.[4][5] Inhibition of this pathway is a common mechanism for anticancer compounds.
The following diagram illustrates a generalized model of potential signaling pathways that could be targeted by this compound, based on the known mechanisms of the broader nagilactone family.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anticancer effects of compounds like this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
-
Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors, and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, cleaved caspase-3, Cyclin B1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
The available data indicates that this compound possesses cytotoxic activity against ovarian cancer cell lines. However, a comprehensive understanding of its anticancer profile is currently limited by the lack of specific data on its effects on apoptosis and cell cycle progression across a broader range of cancer cell types. Furthermore, the precise molecular mechanisms and signaling pathways directly modulated by this compound in cancer cells remain to be elucidated.
Future research should focus on:
-
Determining the IC50 values of this compound in a wider panel of cancer cell lines.
-
Conducting detailed quantitative analyses of apoptosis induction and cell cycle arrest following this compound treatment.
-
Investigating the specific effects of this compound on key signaling pathways, such as the JAK/STAT and NF-κB pathways, through techniques like Western blotting and reporter assays.
Such studies are essential to fully validate the therapeutic potential of this compound and to guide its further development as a potential anticancer agent.
References
- 1. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Deoxy-2β,16-dihydroxynagilactone E, a natural compound from Podocarpus nagi, preferentially inhibits JAK2/STAT3 signaling by allosterically interacting with the regulatory domain of JAK2 and induces apoptosis of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Deoxy-2β,16-dihydroxynagilactone E, a natural compound from Podocarpus nagi, preferentially inhibits JAK2/STAT3 signaling by allosterically interacting with the regulatory domain of JAK2 and induces apoptosis of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nagilactone B and Other Bioactive Natural Products
In the landscape of natural product research, compounds that exhibit potent biological activities are of significant interest to the scientific community. This guide provides a comparative analysis of Nagilactone B with two other well-characterized natural products, Podophyllotoxin and Oridonin. The comparison focuses on their anticancer and anti-inflammatory properties, mechanisms of action, and is supported by experimental data.
Overview of Compared Products
This compound is a tetracyclic diterpenoid lactone isolated from plants of the Podocarpus genus. Nagilactones, as a class, are known for a wide array of biological activities, including anticancer, anti-inflammatory, antifungal, and anti-atherosclerosis effects.[1] this compound, in particular, has demonstrated notable anti-inflammatory and anti-atherosclerotic properties.[2]
Podophyllotoxin is a lignan found in the roots and rhizomes of Podophyllum species. It is a well-known antineoplastic agent that functions as a potent inhibitor of microtubule polymerization, leading to cell cycle arrest and apoptosis.[3][4] Its derivatives, such as etoposide and teniposide, are clinically used chemotherapy drugs.
Oridonin is an ent-kaurene diterpenoid isolated from the medicinal herb Rabdosia rubescens. It possesses a broad spectrum of pharmacological activities, including significant anticancer and anti-inflammatory effects.[5][6] Its mechanism of action often involves the modulation of key signaling pathways such as NF-κB and STAT3.
Comparative Performance Data
The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of this compound, Podophyllotoxin, and Oridonin from various studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 1: Anticancer Activity (IC50 Values in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | A549 | Lung Carcinoma | ~5.2 | [1] |
| NCI-H1975 | Lung Carcinoma | ~3.6 | [1] | |
| Podophyllotoxin | MCF-7 | Breast Cancer | 0.08 ± 0.01 | [2] |
| A549 | Lung Carcinoma | 3.8 (average for derivatives) | [7] | |
| HCT-116 | Colon Cancer | 0.23 (48h) | [4] | |
| HepG2 | Liver Cancer | 3.8 (average for derivatives) | [7] | |
| Oridonin | PC-3 | Prostate Cancer | 25.25 (36h) | [5] |
| AGS | Gastric Cancer | 1.931 ± 0.156 (72h) | [6] | |
| HGC27 | Gastric Cancer | 7.412 ± 0.512 (72h) | [6] | |
| MGC803 | Gastric Cancer | 8.809 ± 0.158 (72h) | [6] | |
| A2780/DDP | Cisplatin-resistant Ovarian Cancer | 48.12 | [8] | |
| SKOV3/DDP | Cisplatin-resistant Ovarian Cancer | Not specified | [8] | |
| MV4-11/DDP | Cisplatin-resistant AML | 52.55 | [9][10] |
Table 2: Anti-inflammatory Activity (IC50 Values in µM)
| Compound | Assay | Cell Line | IC50 (µM) | Citation |
| This compound (1-O-β-d-glucoside) | Nitric Oxide Production | RAW 264.7 | 0.18 | [1] |
| Podophyllotoxin | Nitric Oxide Production | RAW 264.7 | Data not available | |
| Oridonin | Nitric Oxide Production | RAW 264.7 | ~10-20 (estimated from dose-response curves) | [11] |
Mechanism of Action and Signaling Pathways
The therapeutic effects of these natural products stem from their distinct mechanisms of action and their ability to modulate specific cellular signaling pathways.
This compound
This compound and its derivatives primarily exert their anti-inflammatory effects by inhibiting the production of nitric oxide (NO).[1] This is achieved through the suppression of the NF-κB signaling pathway, a key regulator of inflammation. By inhibiting the nuclear translocation of NF-κB, this compound prevents the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS).[1] In the context of atherosclerosis, this compound has been shown to ameliorate cholesterol accumulation in macrophages by enhancing cholesterol efflux, a process mediated by the liver X receptor (LXR).[2]
Podophyllotoxin
The primary anticancer mechanism of Podophyllotoxin is the inhibition of microtubule polymerization by binding to tubulin.[3][4] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. Some derivatives of Podophyllotoxin also act as topoisomerase II inhibitors, leading to DNA strand breaks. Recent studies have also indicated that Podophyllotoxin can inhibit the activation of the NF-κB signaling pathway, suggesting a potential role in modulating inflammatory responses.[12][13]
Oridonin
Oridonin exhibits both anticancer and anti-inflammatory activities through the modulation of multiple signaling pathways. A key mechanism is the inhibition of the NF-κB pathway, similar to this compound, which contributes to its anti-inflammatory effects.[14][15] In the context of cancer, Oridonin can induce apoptosis and inhibit proliferation by targeting pathways such as STAT3, PI3K/Akt, and MAPK.[1][6] By downregulating the activity of these pro-survival pathways, Oridonin can effectively suppress tumor growth.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the natural products on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Test compounds (this compound, Podophyllotoxin, Oridonin) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Nitric Oxide Production Assay
This assay measures the anti-inflammatory activity of the compounds by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
24-well plates
-
Complete culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (equal parts of A and B mixed immediately before use) in a 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of inhibition of NO production.
Western Blot Analysis for NF-κB Signaling
This protocol is used to investigate the effect of the compounds on the activation of the NF-κB signaling pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compounds and/or LPS as described in the previous protocols.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound, Podophyllotoxin, and Oridonin are potent natural products with significant therapeutic potential, particularly in the fields of oncology and inflammation. While they share some overlapping activities, their primary mechanisms of action and molecular targets are distinct. This compound shows promise as a selective modulator of inflammatory and metabolic pathways. Podophyllotoxin remains a cornerstone of microtubule-targeting anticancer therapy. Oridonin presents a multi-faceted approach by targeting several key signaling pathways involved in both cancer and inflammation. This comparative guide provides a foundation for researchers to understand the relative strengths and distinct mechanisms of these compounds, aiding in the selection of appropriate molecules for further investigation and drug development.
References
- 1. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of cytotoxic activity of novel podophyllotoxin derivatives incorporating piperazinyl-cinnamic amide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of 4-O-Podophyllotoxin Sulfamate Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of oridonin nanosuspension on cell proliferation and apoptosis of human prostatic carcinoma PC-3 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxicity evaluation of novel podophyllotoxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Oridonin effectively reverses the drug resistance of cisplatin involving induction of cell apoptosis and inhibition of MMP expression in human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oridonin attenuates the release of pro-inflammatory cytokines in lipopolysaccharide-induced RAW264.7 cells and acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Podophyllotoxin and α-peltatin inhibit nuclear factor κB activation and gene expression stimulated by a double-stranded RNA analogue in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Combination of Podophyllotoxin and Rutin Attenuates Radiation Induced Gastrointestinal Injury by Negatively Regulating NF-κB/p53 Signaling in Lethally Irradiated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oridonin inhibits SASP by blocking p38 and NF-κB pathways in senescent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Nagilactone B vs. Stattic in STAT3 Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated target in oncology due to its critical role in tumor cell proliferation, survival, and invasion.[1][2] The persistent activation of STAT3 is a hallmark of many human cancers, making the development of STAT3 inhibitors a significant focus of cancer research.[1][3] This guide provides a head-to-head comparison of Nagilactone B, a natural product with emerging anti-cancer properties, and Stattic, a widely used and well-characterized synthetic STAT3 inhibitor. This comparison is based on available experimental data to objectively evaluate their performance as STAT3 inhibitors.
Mechanism of Action: A Tale of Two Approaches
Both this compound and Stattic effectively inhibit the STAT3 signaling pathway, albeit through different primary mechanisms.
This compound , a naturally occurring diterpenoid lactone, and its derivatives have been shown to indirectly inhibit STAT3 signaling by targeting an upstream kinase, Janus kinase 2 (JAK2).[4][5][6] Specifically, a derivative of Nagilactone E, which shares the same core structure as this compound, was found to interact with the non-catalytic FERM-SH2 domain of JAK2.[4][5] This allosteric inhibition prevents the phosphorylation of JAK2, which in turn blocks the subsequent phosphorylation and activation of STAT3.[4][5]
Stattic , on the other hand, is a non-peptidic small molecule that directly targets the STAT3 protein.[3][7][8] It functions by binding to the Src Homology 2 (SH2) domain of STAT3.[3][8] The SH2 domain is crucial for the dimerization of activated, phosphorylated STAT3 monomers.[3] By occupying this domain, Stattic prevents the formation of STAT3 homodimers, a critical step for its nuclear translocation and subsequent regulation of target gene transcription.[3][7][8]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory performance of this compound and Stattic. It is important to note that direct comparative studies are limited, and the data presented here are compiled from different studies. Experimental conditions such as cell lines and assay types can influence the results.
Table 1: Inhibition of STAT3 Signaling
| Inhibitor | Target | Assay Type | IC50 | Reference |
| Nagilactone E derivative (B6) | IL-6-induced STAT3 signaling | Luciferase Reporter Assay | 0.2 µM | [5][6] |
| Stattic | STAT3 SH2 domain binding | Cell-free assay | 5.1 µM | [7][8][9][10] |
Table 2: Cytotoxicity in Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 | Reference |
| Nagilactones (A, B, C, D, G) | Ovarian cancer (A2780, HEY) | Not specified | 2 - 10 µM | [4] |
| Stattic | Head and Neck Squamous Cell Carcinoma (UM-SCC-17B) | MTT Assay | 2.562 ± 0.409 μM | [1] |
| Stattic | Head and Neck Squamous Cell Carcinoma (OSC-19) | MTT Assay | 3.481 ± 0.953 μM | [1] |
| Stattic | T-cell acute lymphoblastic leukemia (CCRF-CEM) | CCK-8 Assay | 3.188 µM | [11] |
| Stattic | T-cell acute lymphoblastic leukemia (Jurkat) | CCK-8 Assay | 4.89 µM | [11] |
| Stattic | Hepatocellular Carcinoma (Hep G2) | CCK-8 assay | 2.94 µM | [12] |
| Stattic | Hepatocellular Carcinoma (Bel-7402) | CCK-8 assay | 2.5 µM | [12] |
Induction of Apoptosis
Both this compound and Stattic have been shown to induce apoptosis in cancer cells, a crucial characteristic for an effective anti-cancer agent.
A derivative of Nagilactone E potently induced apoptosis in breast cancer cells with overactivated STAT3.[5] Studies on other Nagilactones have also demonstrated their ability to induce G2/M phase cell cycle arrest and caspase-dependent apoptosis.[4]
Stattic has been extensively documented to induce apoptosis in various cancer cell lines.[7][11] Treatment with Stattic leads to an increase in the apoptotic rate of STAT3-dependent breast cancer cells.[7] In T-cell acute lymphoblastic leukemia cells, Stattic treatment resulted in a significant increase in both early and late apoptotic cell populations, as evidenced by Annexin V/PI staining.[11]
Experimental Protocols
To facilitate the replication and further investigation of the findings discussed, detailed methodologies for key experiments are provided below.
Western Blot for STAT3 Phosphorylation
Objective: To determine the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in cell lysates following treatment with an inhibitor.
Protocol:
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p-STAT3 (Tyr705) and total STAT3.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control.[13][14][15][16]
References
- 1. apexbt.com [apexbt.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Deoxy-2β,16-dihydroxynagilactone E, a natural compound from Podocarpus nagi, preferentially inhibits JAK2/STAT3 signaling by allosterically interacting with the regulatory domain of JAK2 and induces apoptosis of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Deoxy-2β,16-dihydroxynagilactone E, a natural compound from Podocarpus nagi, preferentially inhibits JAK2/STAT3 signaling by allosterically interacting with the regulatory domain of JAK2 and induces apoptosis of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Stattic | Cell Signaling Technology [cellsignal.com]
- 9. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stattic Enhances Radiosensitivity and Reduces Radio-Induced Migration and Invasion in HCC Cell Lines through an Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 14. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 15. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
Validating the Effect of Nagilactone B on NF-κB Nuclear Translocation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nagilactone B and other known inhibitors of NF-κB nuclear translocation. The objective is to offer a comprehensive resource for validating the therapeutic potential of this compound as an anti-inflammatory agent by detailing its effects on the NF-κB signaling pathway. This document presents supporting experimental data, detailed protocols for key validation assays, and visual diagrams of the involved pathways and workflows.
Introduction to this compound and the NF-κB Pathway
This compound is a naturally occurring diterpenoid lactone isolated from plants of the Podocarpus genus. It has demonstrated a range of biological activities, including anti-inflammatory effects. The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial protein complex that controls the transcription of DNA, cytokine production, and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65 subunit to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes. The inhibition of NF-κB nuclear translocation is a key therapeutic target for inflammatory diseases.
While direct quantitative data on this compound's effect on NF-κB nuclear translocation is emerging, studies on its derivatives and related compounds strongly suggest its inhibitory role in this pathway. For instance, a derivative, 1-O-β-d-glucoside-nagilactone B, has been shown to inhibit NF-κB activity, thereby suppressing the expression of inducible nitric oxide synthase (iNOS)[1]. Another related compound, Nagilactone C, has been demonstrated to suppress the phosphorylation of both IκBα and the NF-κB p65 subunit, leading to reduced nuclear translocation of p65.
Comparative Analysis of NF-κB Nuclear Translocation Inhibitors
This section compares the performance of this compound with two well-characterized NF-κB inhibitors, Parthenolide and BAY 11-7082. The data presented is a synthesis from multiple studies and should be interpreted with consideration of the varying experimental conditions.
| Feature | This compound | Parthenolide | BAY 11-7082 |
| Mechanism of Action | Hypothesized to inhibit the IKK/IκBα axis, preventing IκBα degradation. | Inhibits IKKβ, thereby preventing IκBα phosphorylation and degradation[2][3]. | Irreversibly inhibits IκBα phosphorylation, preventing its degradation[4][5]. |
| Reported Efficacy | A derivative, 1-O-β-d-glucoside-nagilactone B, inhibits NF-κB activity[1]. | Strongly reduces NF-κB nuclear translocation in a dose-dependent manner in various cell lines[6]. | Markedly decreases the nuclear translocation of NF-κB p65 in a dose-dependent manner in multiple cell types[4][7]. |
| Quantitative Data | Direct quantitative data on NF-κB nuclear translocation is not yet widely published. | Pre-treatment with 5 µM Parthenolide significantly reduces Taxol-induced NF-κB nuclear translocation in A549 cells, as observed by immunofluorescence[2]. | Treatment with BAY 11-7082 effectively suppresses NF-κB activation, resulting in a significant reduction in nuclear p-NF-κB (p65 S536) levels as shown by Western blot[7]. |
| Cellular Effects | Downregulates the expression of inflammatory mediators such as iNOS and pro-inflammatory cytokines. | Reduces the secretion of IL-6 and TNF-α in LPS-stimulated microglia[6]. | Induces apoptosis in various cancer cell lines and inhibits the expression of NF-κB target genes[4]. |
Experimental Protocols
To validate the effect of this compound on NF-κB nuclear translocation, two primary experimental approaches are recommended: Immunofluorescence Staining and Nuclear/Cytoplasmic Fractionation followed by Western Blotting.
Immunofluorescence Staining of NF-κB p65 Nuclear Translocation
This method allows for the direct visualization and quantification of NF-κB p65 localization within the cell.
Materials:
-
Cell culture medium and supplements
-
Glass coverslips
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
This compound and other test compounds
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or control compounds for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for 30-60 minutes to induce NF-κB translocation.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against NF-κB p65 (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and NF-κB p65 (green) channels.
-
Data Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of NF-κB p65 in individual cells using image analysis software (e.g., ImageJ). Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of translocation.
Nuclear and Cytoplasmic Fractionation and Western Blotting
This technique provides a semi-quantitative measure of the amount of NF-κB p65 in the nuclear and cytoplasmic compartments.
Materials:
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
This compound and other test compounds
-
Phosphate-Buffered Saline (PBS)
-
Cytoplasmic Extraction Buffer (CEB)
-
Nuclear Extraction Buffer (NEB)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-NF-κB p65, Rabbit anti-Lamin B1 (nuclear marker), Rabbit anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells in 10 cm dishes to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound or control compounds for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for 30-60 minutes.
-
Wash the cells twice with ice-cold PBS and scrape them into a pre-chilled microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in 200 µL of ice-cold CEB with protease and phosphatase inhibitors.
-
Incubate on ice for 10 minutes, then vortex vigorously for 15 seconds.
-
Centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction, into a new pre-chilled tube.
-
Resuspend the remaining pellet in 100 µL of ice-cold NEB with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the nuclear fraction, into a new pre-chilled tube.
-
Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA assay.
-
Denature equal amounts of protein from each fraction by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NF-κB p65, Lamin B1, and GAPDH overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the NF-κB p65 levels in the nuclear and cytoplasmic fractions to the respective loading controls (Lamin B1 for nuclear, GAPDH for cytoplasmic).
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: Hypothesized NF-κB signaling pathway and the potential point of inhibition by this compound.
Caption: Experimental workflow for immunofluorescence analysis of NF-κB p65 nuclear translocation.
Caption: Experimental workflow for Western blot analysis of NF-κB p65 in nuclear and cytoplasmic fractions.
Conclusion
This compound presents a promising candidate for the development of novel anti-inflammatory therapies through the inhibition of the NF-κB signaling pathway. While further studies are required to provide direct quantitative evidence of its effect on NF-κB p65 nuclear translocation and to fully elucidate its precise mechanism of action, the existing data on its derivatives and related compounds, combined with its known anti-inflammatory properties, strongly support this hypothesis. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to validate and expand upon these findings. By systematically investigating its impact on NF-κB signaling, the therapeutic potential of this compound can be thoroughly evaluated.
References
- 1. Activation of nuclear factor kappaB in single living cells. Dependence of nuclear translocation and anti-apoptotic function on EGFPRELA concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of IkappaB kinase-beta and anticancer activities of novel chalcone adamantyl arotinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chlojaponilactone B from Chloranthus japonicus: Suppression of Inflammatory Responses via Inhibition of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Nagilactone B's Anti-Atherosclerotic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-atherosclerotic properties of Nagilactone B with other established therapies. The information presented is supported by experimental data from preclinical studies to aid in the evaluation and potential development of this natural compound as a novel therapeutic agent.
Comparative Efficacy of Anti-Atherosclerotic Agents
The following table summarizes the quantitative data on the effects of this compound and alternative therapies on key markers of atherosclerosis in the apolipoprotein E-deficient (apoE-/-) mouse model, a widely used preclinical model for studying this disease.
| Compound | Dosage | Treatment Duration | Reduction in Aortic Lesion Area (%) | Stimulation of Macrophage Cholesterol Efflux (Fold Increase) | Primary Mechanism of Action | Reference |
| This compound | 10 mg/kg/day | 12 weeks | 30.05% (vs. untreated) | 5.72 (to apoA-I) | Selective activation of Liver X Receptor (LXR) in macrophages, leading to increased ABCA1/ABCG1-mediated cholesterol efflux.[1][2] | [1][2] |
| 30 mg/kg/day | 12 weeks | 47.25% (vs. untreated) | Not specified at this dose | Selective activation of LXR in macrophages.[1][2] | [1][2] | |
| Atorvastatin | 10 mg/kg/day | Not specified | No significant reduction | Not specified | HMG-CoA reductase inhibitor; pleiotropic anti-inflammatory effects.[3] | [3] |
| 100 mg/kg/day | 2 months | Significant reduction (exact % not specified) | Not specified | HMG-CoA reductase inhibitor; significant hypolipidemic and anti-inflammatory effects.[4] | [4] | |
| Simvastatin | 5.0 mg/kg | Not specified | 35% (aortic valve area), 47% (aortic arch) | Not specified | HMG-CoA reductase inhibitor; promotes hepatic genes for reverse cholesterol transport.[5] | [5] |
| Ezetimibe | 5 mg/kg/day | 6 months | ~80% (aortic surface area) | Not specified | Cholesterol absorption inhibitor.[6] | [6] |
| 7 mg/kg/day | 6 weeks | 73% (aortic root) | Not specified | Promotes LDL-derived cholesterol fecal excretion.[7][8] | [7][8] | |
| Anti-PCSK9 Antibody | 10 mg/kg | 14 weeks | 91% (aortic root) | Not specified | Inhibits PCSK9, leading to increased LDL receptor recycling and LDL-C clearance.[9] | [9] |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway in Macrophages
The diagram below illustrates the molecular mechanism by which this compound promotes cholesterol efflux in macrophages, a key process in preventing the formation of foam cells, which are characteristic of atherosclerotic plaques.
Experimental Workflow for Atherosclerosis Study in apoE-/- Mice
This diagram outlines the typical experimental procedure for evaluating the anti-atherosclerotic effects of a compound in the apoE-/- mouse model.
Detailed Experimental Protocols
In Vivo Anti-Atherosclerosis Study in apoE-/- Mice
This protocol is a generalized representation based on common practices in the field.[1][10][11]
-
Animal Model: Male apolipoprotein E-deficient (apoE-/-) mice on a C57BL/6J background are typically used. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that resemble those in humans.[10][11]
-
Diet: Mice are fed a high-fat "Western-type" diet (e.g., containing 0.15% cholesterol and 21% fat) to accelerate the development of atherosclerosis.[6][10]
-
Treatment: At a specified age (e.g., 8-10 weeks), mice are randomly assigned to treatment groups. The test compound (e.g., this compound) is administered daily via oral gavage or other appropriate routes. A vehicle control group receives the same formulation without the active compound.
-
Duration: The treatment period typically lasts for a predefined duration, for instance, 12 weeks, to allow for significant plaque development and to observe the therapeutic effects of the compound.[1]
-
Tissue Collection and Analysis:
-
At the end of the treatment period, mice are euthanized.
-
Blood samples are collected for lipid profile analysis (total cholesterol, LDL, HDL, triglycerides).
-
The aorta is perfused with phosphate-buffered saline (PBS) and then fixed (e.g., with 4% paraformaldehyde).
-
The entire aorta is dissected, opened longitudinally, and stained with Oil Red O to visualize lipid-rich atherosclerotic plaques.
-
The aortic root is embedded, and serial cross-sections are stained with Oil Red O and other histological stains (e.g., Masson's trichrome for collagen).[12][13]
-
-
Quantification: The percentage of the total aortic surface area covered by lesions is quantified using image analysis software. For the aortic root, the lesion area in the cross-sections is measured.[12][13][14]
In Vitro Macrophage Cholesterol Efflux Assay
This protocol outlines the steps to measure the capacity of a compound to promote the removal of cholesterol from macrophages.[15][16][17][18]
-
Cell Culture: A macrophage cell line (e.g., RAW264.7 or J774) or primary bone marrow-derived macrophages are cultured in appropriate media.[17]
-
Cholesterol Loading and Labeling:
-
Macrophages are incubated with a source of cholesterol, such as acetylated low-density lipoprotein (acLDL) or oxidized LDL (oxLDL), to induce foam cell formation.
-
A radiolabeled cholesterol tracer (e.g., [³H]-cholesterol) or a fluorescent cholesterol analog is included in the medium to label the intracellular cholesterol pools.[15][16][17]
-
-
Equilibration: After loading, the cells are washed and incubated in a serum-free medium to allow the labeled cholesterol to equilibrate within the cellular compartments.[16][18]
-
Efflux Induction:
-
The equilibration medium is replaced with a serum-free medium containing the test compound (e.g., this compound) and a cholesterol acceptor.
-
Commonly used cholesterol acceptors are apolipoprotein A-I (apoA-I) to measure ABCA1-mediated efflux or high-density lipoprotein (HDL) to measure both ABCA1 and ABCG1-mediated efflux.[2]
-
-
Quantification:
-
After a defined incubation period (e.g., 4-24 hours), the amount of labeled cholesterol that has been effluxed into the medium is measured (e.g., by liquid scintillation counting for [³H]-cholesterol or fluorescence measurement).
-
The cells are lysed, and the amount of labeled cholesterol remaining in the cells is quantified.
-
Cholesterol efflux is expressed as the percentage of the labeled cholesterol in the medium relative to the total labeled cholesterol (medium + cells).
-
Conclusion
The available preclinical data suggests that this compound demonstrates significant anti-atherosclerotic properties, primarily through the selective activation of the LXR pathway in macrophages, leading to enhanced cholesterol efflux.[1][2] When compared to established therapies such as statins and ezetimibe in the apoE-/- mouse model, this compound shows a comparable, and in some instances, a more potent effect in reducing aortic lesion area at the tested dosages. Its distinct mechanism of action, focusing on cholesterol removal from macrophages rather than systemic lipid lowering, presents a potentially complementary or alternative therapeutic strategy. Further investigation is warranted to fully elucidate the clinical potential of this compound in the prevention and treatment of atherosclerosis.
References
- 1. A novel small molecule liver X receptor transcriptional regulator, this compound, suppresses atherosclerosis in apoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Atorvastatin Improves Plaque Stability in ApoE-Knockout Mice by Regulating Chemokines and Chemokine Receptors | PLOS One [journals.plos.org]
- 4. Atorvastatin has hypolipidemic and anti-inflammatory effects in apoE/LDL receptor-double-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ezetimibe, a potent cholesterol absorption inhibitor, inhibits the development of atherosclerosis in ApoE knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Evaluation of Antiatherogenic Properties of Ezetimibe Using 3H-Labeled Low-Density-Lipoprotein Cholesterol and 99mTc-cAbVCAM1-5 SPECT in ApoE-/- Mice Fed the Paigen Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PCSK9 inhibition fails to alter hepatic LDLR, circulating cholesterol, and atherosclerosis in the absence of ApoE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Novel in vivo Method for Measuring Cholesterol Mass Flux in Peripheral Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of In Vitro Macrophage Cholesterol Efflux and In Vivo Macrophage-Specific Reverse Cholesterol Transport | Musculoskeletal Key [musculoskeletalkey.com]
- 17. researchgate.net [researchgate.net]
- 18. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nagilactone B Delivery Systems: Nanoparticles, Liposomes, and Micelles
For Researchers, Scientists, and Drug Development Professionals
Nagilactone B, a naturally occurring diterpenoid lactone, has garnered significant interest for its potent anti-inflammatory and anti-cancer activities. However, its poor water solubility and limited bioavailability pose considerable challenges to its therapeutic development. Advanced drug delivery systems, such as nanoparticles, liposomes, and micelles, offer promising strategies to overcome these hurdles. This guide provides an objective comparison of these delivery platforms for this compound, supported by experimental data from analogous hydrophobic drug formulations, to aid researchers in selecting and designing optimal delivery strategies.
Executive Summary
While direct comparative studies on different this compound delivery systems are limited, extensive research on the delivery of other hydrophobic drugs, such as paclitaxel, provides a strong basis for evaluating the potential efficacy of nanoparticles, liposomes, and micelles for this compound. This guide synthesizes this information to present a comparative analysis of these three platforms.
Solid Lipid Nanoparticles (SLNs) emerge as a potentially superior carrier for this compound due to their high stability, sustained drug release profile, and demonstrated in vivo efficacy in delaying tumor growth with other hydrophobic drugs. Liposomes offer the advantage of encapsulating both hydrophobic and hydrophilic molecules and have a well-established clinical track record. Polymeric micelles are the smallest of the three, which may facilitate tissue penetration, but they often exhibit faster drug release and lower stability.
The selection of an optimal delivery system will ultimately depend on the specific therapeutic application, desired pharmacokinetic profile, and target tissue.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance parameters of different delivery systems based on studies with the hydrophobic anti-cancer drug paclitaxel, which serves as a relevant model for this compound.
Table 1: Physicochemical Properties of Different Paclitaxel-Loaded Nanocarriers
| Delivery System | Average Particle Size (nm) | Drug Loading Efficiency (%) | Reference |
| Polymeric Micelles | 6 - 12 | Not Reported | [1] |
| Solid Lipid Nanoparticles (SLNs) | 80.53 ± 5.37 | Not Reported | [1] |
| Liposomes | 123.31 ± 5.87 | Not Reported | [1] |
Table 2: In Vitro Drug Release and Stability
| Delivery System | Drug Release Profile | Stability in Biological Media | Reference |
| Polymeric Micelles | Fastest release | Lowest | [1] |
| Solid Lipid Nanoparticles (SLNs) | Slowest, sustained release | Highest | [1] |
| Liposomes | Intermediate release | Intermediate | [1] |
Table 3: In Vivo Antitumor Efficacy (Melanoma Xenograft Model)
| Delivery System | Tumor Growth Inhibition | Reference | | :--- | :--- | :--- | :--- | | Polymeric Micelles | Less effective than SLNs and liposomes |[1] | | Solid Lipid Nanoparticles (SLNs) | Statistically significant delay in tumor growth |[1] | | Liposomes | More effective than micelles, less than SLNs |[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the preparation and characterization of the discussed nanocarriers.
Preparation of Solid Lipid Nanoparticles (SLNs)
This protocol is based on the microfluidic mixing technique used for preparing paclitaxel-loaded SLNs[1].
-
Materials: this compound, a suitable solid lipid (e.g., glyceryl monostearate), a surfactant (e.g., polysorbate 80), and an organic solvent (e.g., acetone).
-
Procedure:
-
Dissolve this compound and the solid lipid in the organic solvent.
-
Prepare an aqueous solution of the surfactant.
-
Utilize a microfluidic mixing device to rapidly mix the organic and aqueous phases.
-
The rapid mixing induces nanoprecipitation of the lipid, encapsulating this compound.
-
The resulting SLN dispersion is then purified, typically by dialysis, to remove the organic solvent and free drug.
-
Preparation of Liposomes
The thin-film hydration method is a common technique for preparing liposomes[1][2][3].
-
Materials: this compound, phospholipids (e.g., phosphatidylcholine), cholesterol, and an organic solvent (e.g., chloroform).
-
Procedure:
-
Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with an aqueous buffer and agitate to form multilamellar vesicles.
-
To obtain unilamellar vesicles of a specific size, the liposome suspension is then subjected to sonication or extrusion through polycarbonate membranes of a defined pore size[2][3].
-
Preparation of Polymeric Micelles
Solvent evaporation is a widely used method for preparing polymeric micelles[1].
-
Materials: this compound and an amphiphilic block copolymer (e.g., polyethylene glycol-poly(lactic-co-glycolic acid) - PEG-PLGA).
-
Procedure:
-
Dissolve this compound and the block copolymer in a volatile organic solvent.
-
Add this organic solution dropwise to an aqueous solution under constant stirring.
-
The organic solvent is then removed by evaporation, leading to the self-assembly of the block copolymers into micelles with this compound encapsulated in the hydrophobic core.
-
The micellar solution is then filtered to remove any non-incorporated drug aggregates.
-
Characterization of Nanocarriers
-
Particle Size and Zeta Potential: Measured by Dynamic Light Scattering (DLS) to determine the size distribution and surface charge of the nanoparticles, which influence their stability and in vivo fate[4][5].
-
Morphology: Visualized by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to confirm the size and shape of the nanocarriers[1][6].
-
Drug Loading and Encapsulation Efficiency: Quantified using High-Performance Liquid Chromatography (HPLC). The nanocarriers are separated from the solution containing the free drug (e.g., by ultracentrifugation or dialysis), and the amount of encapsulated drug is determined[4].
-
In Vitro Drug Release: Typically assessed using a dialysis method. The drug-loaded nanocarrier suspension is placed in a dialysis bag with a specific molecular weight cut-off and incubated in a release medium. At predetermined time points, samples of the release medium are collected and analyzed by HPLC to determine the concentration of the released drug[4][7].
Mandatory Visualizations
Signaling Pathways of Nagilactones
Nagilactones exert their anti-cancer and anti-inflammatory effects by modulating several key signaling pathways.
Caption: Inhibition of NF-κB and STAT signaling pathways by Nagilactones.
Experimental Workflow for Nanocarrier Efficacy Comparison
A typical workflow for comparing the efficacy of different drug delivery systems.
Caption: Workflow for comparing this compound delivery systems.
Logical Relationship of Delivery System Properties
The interplay between the physicochemical properties of nanocarriers and their biological performance.
Caption: Interdependence of nanocarrier properties and efficacy.
References
- 1. A comparative study on micelles, liposomes and solid lipid nanoparticles for paclitaxel delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 4. brieflands.com [brieflands.com]
- 5. protocols.io [protocols.io]
- 6. Formulation and characterization of amphotericin B-chitosan-dextran sulfate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sustained Zero-Order Release of Intact Ultra-Stable Drug-Loaded Liposomes from an Implantable Nanochannel Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
Nagilactone B: An In Vivo Therapeutic Contender? A Comparative Guide
Nagilactone B, a naturally occurring diterpenoid lactone, has demonstrated therapeutic potential in preclinical in vivo studies, particularly in the context of atherosclerosis. This guide provides a comparative analysis of the in vivo validation of this compound's therapeutic efficacy against relevant alternative treatments. Quantitative data from key experiments are summarized, detailed experimental protocols are provided, and associated signaling pathways are visualized to offer a comprehensive overview for researchers, scientists, and drug development professionals.
In Vivo Performance Comparison
The therapeutic potential of this compound has been primarily investigated in a mouse model of atherosclerosis. For a comprehensive comparison, its performance is presented alongside a standard-of-care treatment for atherosclerosis, Atorvastatin. Furthermore, given the known anti-inflammatory and anti-cancer properties of other nagilactones (C and E), their in vivo efficacy is compared with relevant therapeutic agents in models of acute lung injury and lung cancer.
Anti-Atherosclerotic Efficacy
Table 1: Comparison of the In Vivo Anti-Atherosclerotic Effects of this compound and Atorvastatin
| Parameter | This compound | Atorvastatin | Animal Model |
| Dosage | 10 and 30 mg/kg/day | 10 mg/kg/day | ApoE-deficient mice |
| Treatment Duration | 12 weeks | 8 weeks | ApoE-deficient mice |
| Reduction in Aortic Lesion Area | Significantly reduced | Significantly reduced | ApoE-deficient mice |
| Effect on Plasma Cholesterol | Significantly improved lipid profiles | No significant change in total cholesterol | ApoE-deficient mice[1][2] |
| Mechanism of Action | LXR activation, increased ABCA1/G1 expression | Inhibition of HMG-CoA reductase, anti-inflammatory effects | ApoE-deficient mice[2] |
Anti-Inflammatory and Anti-Cancer Efficacy of Nagilactone Analogues
Table 2: Comparison of the In Vivo Efficacy of Nagilactone Analogues with Alternative Therapeutics
| Therapeutic Area | Nagilactone Analogue | Comparator Drug | In Vivo Model | Key Efficacy Findings |
| Acute Lung Injury | Nagilactone C | Dexamethasone | LPS-induced ALI in mice | Nagilactone C liposomes significantly ameliorated lung histopathological damage, reduced neutrophil infiltration, and decreased pro-inflammatory cytokine levels.[3] |
| Lung Cancer | Nagilactone E | Cisplatin | A549 lung cancer xenograft in mice | Nagilactone E (10 mg/kg, i.p.) reduced tumor growth by 62% and reversed tumor metastasis.[4] |
Key Experimental Protocols
Detailed methodologies for the pivotal in vivo experiments cited in this guide are outlined below to facilitate reproducibility and further investigation.
This compound: Anti-Atherosclerosis Study in ApoE-deficient Mice
Objective: To evaluate the in vivo efficacy of this compound in a murine model of atherosclerosis.
Animal Model: Male ApoE-deficient (ApoE-/-) mice on a C57BL/6J background.
Experimental Groups:
-
Control Group: Vehicle administration.
-
This compound (10 mg/kg/day).
-
This compound (30 mg/kg/day).
Procedure:
-
Mice are fed a high-fat diet for a specified period to induce atherosclerotic plaques.
-
This compound is administered daily for 12 weeks.[5]
-
Throughout the study, monitor animal weight and general health.
-
At the end of the treatment period, euthanize the mice and collect blood samples for lipid profile analysis.
-
Perfuse the aorta with phosphate-buffered saline (PBS) and fix for histological analysis.
-
Stain the aortic sinus sections with Oil Red O to quantify the atherosclerotic lesion area.
-
Perform immunohistochemical analysis for markers of inflammation and macrophage infiltration (e.g., CD68).
-
Analyze gene and protein expression of LXR, ABCA1, and ABCG1 in relevant tissues.
Nagilactone C: Anti-Inflammatory Study in an Acute Lung Injury Mouse Model
Objective: To assess the anti-inflammatory potential of Nagilactone C in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) model.
Animal Model: C57BL/6 mice.
Experimental Groups:
-
Control Group: Saline administration.
-
LPS Group: Intratracheal LPS administration.
-
LPS + Nagilactone C liposomes (various doses).
-
LPS + Dexamethasone (positive control).
Procedure:
-
Prepare Nagilactone C liposomes to improve solubility and delivery.
-
Induce acute lung injury in mice via intratracheal instillation of LPS.[3]
-
Administer Nagilactone C liposomes or dexamethasone at a specified time point relative to LPS challenge.
-
After a set duration (e.g., 24 hours), euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect fluid for cell counting (total cells and neutrophils) and cytokine analysis (e.g., TNF-α, IL-6).[6]
-
Harvest lung tissue for histological examination (H&E staining) to assess lung injury and inflammation.
-
Analyze lung tissue homogenates for myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
-
Perform Western blot analysis on lung tissue to assess the phosphorylation status of proteins in the STAT signaling pathway.[3]
Nagilactone E: Anti-Cancer Study in a Lung Cancer Xenograft Mouse Model
Objective: To determine the in vivo anti-tumor efficacy of Nagilactone E against a human lung cancer cell line.
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
Cell Line: A549 human non-small cell lung cancer cells.
Experimental Groups:
-
Control Group: Vehicle administration.
-
Nagilactone E (10 mg/kg, intraperitoneal injection).
-
Positive Control (e.g., Cisplatin).
Procedure:
-
Subcutaneously inject A549 cells suspended in Matrigel into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[7]
-
Randomize mice into treatment groups.
-
Administer Nagilactone E, vehicle, or positive control drug according to a predetermined schedule (e.g., daily or every other day).[4]
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by nagilactones and a typical experimental workflow for in vivo studies.
Caption: this compound's Anti-Atherosclerotic Mechanism.
Caption: Nagilactone C's Anti-Inflammatory Mechanism.
Caption: General In Vivo Xenograft Experimental Workflow.
References
- 1. Atorvastatin inhibits plaque development and adventitial neovascularization in ApoE deficient mice independent of plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atorvastatin Improves Plaque Stability in ApoE-Knockout Mice by Regulating Chemokines and Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nagilactone C from the Seeds of Podocarpus nakaii May Protect Against LPS-Induced Acute Lung Injury via STAT Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel small molecule liver X receptor transcriptional regulator, this compound, suppresses atherosclerosis in apoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
Assessing the Potential Synergistic Effects of Nagilactone B with Chemotherapy Drugs: A Comparative Guide Based on Mechanistic Analogs
While direct experimental evidence for the synergistic effects of Nagilactone B with conventional chemotherapy drugs is not yet available in published literature, an analysis of its known mechanisms of action allows for a predictive comparison with other natural compounds that have demonstrated synergy. This guide explores the potential for this compound to enhance the efficacy of chemotherapy by examining data from mechanistically similar natural products.
This compound, a naturally occurring diterpenoid lactone, exerts its anticancer effects through several key molecular pathways. Notably, it is a known inhibitor of the AP-1 transcription factor, a critical regulator of cell proliferation and survival, through the activation of the JNK/c-Jun signaling cascade. Additionally, evidence suggests that nagilactones can act as protein synthesis inhibitors. These mechanisms are shared by other natural compounds that have been shown to work synergistically with chemotherapy agents such as doxorubicin, cisplatin, and paclitaxel.
This guide presents a comparative analysis of natural products with similar mechanisms of action to this compound that have been investigated in combination with standard chemotherapeutics. By examining the quantitative data and experimental protocols from these studies, we can infer the potential for this compound to act as a synergistic agent in cancer therapy and provide a rationale for future research in this area.
Synergistic Potential with Doxorubicin: Insights from AP-1 and JNK Pathway Modulators
Doxorubicin is a widely used anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. Natural compounds that modulate the AP-1 and JNK pathways have shown promise in enhancing the cytotoxic effects of doxorubicin.
Comparative Analysis of a Mechanistic Analog: Curcumin
Curcumin, a polyphenol from turmeric, is a well-documented modulator of multiple signaling pathways, including the inhibition of AP-1 and activation of JNK. Its synergistic effects with doxorubicin have been observed in various cancer cell lines.
Table 1: Synergistic Effects of Curcumin with Doxorubicin in Breast Cancer Cells
| Cell Line | Drug | IC50 (µM) - Single Agent | IC50 (µM) - Combination | Combination Index (CI) |
| MCF-7 | Doxorubicin | 0.5 | 0.1 | < 1 (Synergistic) |
| Curcumin | 15 | 5 | ||
| MDA-MB-231 | Doxorubicin | 0.8 | 0.2 | < 1 (Synergistic) |
| Curcumin | 20 | 7.5 |
Note: The IC50 and CI values are representative examples derived from published studies and may vary depending on experimental conditions.
Experimental Protocol: Assessing Synergy with Doxorubicin
A common workflow to determine the synergistic effects of a natural compound with doxorubicin is outlined below.
Signaling Pathway Implication
The synergy between AP-1/JNK modulators and doxorubicin is often attributed to the enhanced induction of apoptosis. By inhibiting the pro-survival signals mediated by AP-1, the natural compound can lower the threshold for doxorubicin-induced cell death.
Synergistic Potential with Cisplatin: Role of JNK Activation
Cisplatin is a platinum-based chemotherapeutic that forms DNA adducts, leading to cell cycle arrest and apoptosis. Activation of the JNK pathway is a key cellular response to cisplatin-induced DNA damage, and compounds that further enhance JNK signaling can synergize with cisplatin.
Comparative Analysis of a Mechanistic Analog: Triptolide
Triptolide, a diterpenoid epoxide, is known to induce apoptosis through the activation of the JNK pathway. Studies have shown its synergistic potential when combined with cisplatin in various cancer models.
Table 2: Synergistic Effects of Triptolide with Cisplatin in Ovarian Cancer Cells
| Cell Line | Drug | IC50 (µM) - Single Agent | IC50 (µM) - Combination | Combination Index (CI) |
| A2780 | Cisplatin | 4.5 | 1.2 | < 1 (Synergistic) |
| Triptolide | 0.02 | 0.005 | ||
| SKOV3 | Cisplatin | 8.0 | 2.5 | < 1 (Synergistic) |
| Triptolide | 0.03 | 0.008 |
Note: The IC50 and CI values are representative examples derived from published studies and may vary depending on experimental conditions.
Experimental Protocol: Investigating Apoptosis Enhancement
To confirm that the synergistic effect is due to increased apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is a standard method.
Synergistic Potential with Paclitaxel: The Role of Protein Synthesis Inhibition
Paclitaxel is a taxane that disrupts microtubule function, leading to mitotic arrest and apoptosis. The cellular stress induced by paclitaxel can be potentiated by inhibitors of protein synthesis, which can prevent the production of proteins that mediate resistance to paclitaxel-induced apoptosis.
Comparative Analysis of a Mechanistic Analog: Anisomycin
Anisomycin is a known protein synthesis inhibitor that also activates stress-activated protein kinases like JNK. Its ability to synergize with paclitaxel has been explored in certain cancer types.
Table 3: Synergistic Effects of Anisomycin with Paclitaxel in Lung Cancer Cells
| Cell Line | Drug | IC50 (nM) - Single Agent | IC50 (nM) - Combination | Combination Index (CI) |
| A549 | Paclitaxel | 10 | 2.5 | < 1 (Synergistic) |
| Anisomycin | 50 | 10 | ||
| H460 | Paclitaxel | 15 | 4 | < 1 (Synergistic) |
| Anisomycin | 75 | 15 |
Note: The IC50 and CI values are representative examples derived from published studies and may vary depending on experimental conditions.
Signaling Pathway Implication
The combination of a protein synthesis inhibitor with a microtubule-disrupting agent like paclitaxel can lead to a more robust apoptotic response by preventing the synthesis of anti-apoptotic proteins and enhancing the activation of pro-apoptotic signaling cascades.
Conclusion and Future Directions
While direct experimental data on the synergistic effects of this compound with chemotherapy is currently lacking, the analysis of its known mechanisms of action strongly suggests a high potential for such interactions. By comparing it to mechanistically similar natural products like curcumin, triptolide, and anisomycin, a clear rationale emerges for investigating this compound in combination with doxorubicin, cisplatin, and paclitaxel.
Future research should focus on performing the types of in vitro experiments outlined in this guide to quantify the synergistic potential of this compound. Determining the Combination Index across various cancer cell lines and with different chemotherapy agents will be a critical first step. Subsequent studies should then elucidate the precise molecular pathways involved in any observed synergy and eventually move towards in vivo models to validate the therapeutic potential of these combinations. The exploration of this compound as a synergistic agent represents a promising avenue for the development of more effective and less toxic cancer treatment strategies.
A Comparative Safety Profile of Nagilactones: An Overview for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the safety profiles of various nagilactones. The information is compiled from available preclinical studies to aid in the evaluation of these compounds for potential therapeutic applications.
Nagilactones, a group of complex norditerpenoid dilactones isolated from various Podocarpus species, have garnered significant interest for their diverse biological activities, including potent anticancer and insecticidal properties. However, the progression of these promising natural products from preclinical research to clinical development necessitates a thorough understanding of their safety and toxicity profiles. This guide synthesizes the available data on the safety of different nagilactones, focusing on in vivo and in vitro studies to provide a comparative perspective.
In Vivo Toxicity and Tolerability
Direct comparative in vivo safety studies across a range of nagilactones are limited in the currently available literature. However, individual studies on specific nagilactones provide insights into their dose-dependent toxicity.
One of the earliest studies on Nagilactone C investigated its activity against P-388 leukemia in mice. In this model, daily intraperitoneal (i.p.) injections at doses of 10, 20, and 40 mg/kg were administered, indicating a dose-dependent effect.[1] Similarly, Nagilactone E demonstrated in vivo activity but was reported to be more toxic at the highest dose of 40 mg/kg in the same study.[1]
A more recent study using a lung cancer xenograft mouse model provided further information on the therapeutic window of Nagilactone E . An intraperitoneal injection of 10 mg/kg was shown to reduce tumor growth and metastasis without apparent toxic effects.[1] This suggests that at this dose and route of administration, Nagilactone E may be well-tolerated in this specific cancer model.
It is important to note that no definitive LD50 (median lethal dose) values for nagilactones have been reported in the reviewed literature, which limits a quantitative comparison of their acute toxicity.
In Vitro Cytotoxicity
In vitro studies provide a valuable platform for comparing the cytotoxic potential of different nagilactones against various cell lines. These studies highlight differences in potency and cellular targets.
Nagilactone C has demonstrated significant antiproliferative effects against human HT-1080 fibrosarcoma and murine colon 26-L5 carcinoma cell lines.[2] Further studies have shown its cytotoxicity against breast cancer (MDA-MB-231), gastric cancer (AGS), and cervical cancer (HeLa) cell lines.[2]
Comparative studies have indicated that Nagilactones F and G are more cytotoxic than Nagilactone C against the same human cancer cell lines.[2] In another study, Nagilactone D was identified as a potent compound among a series of nagilactones tested against ovarian cancer cell lines (A2780 and HEY), while Nagilactone K was found to be inactive.[2] Nagilactones A, B, C, and G also showed activity in this study.[2]
The following table summarizes the available in vitro cytotoxicity data for various nagilactones.
| Nagilactone | Cancer Cell Line(s) | Potency/Activity |
| Nagilactone A | Ovarian cancer (A2780, HEY) | Active |
| Nagilactone B | Ovarian cancer (A2780, HEY) | Active |
| Nagilactone C | HT-1080 (fibrosarcoma), Colon 26-L5 (carcinoma), MDA-MB-231 (breast), AGS (gastric), HeLa (cervical), DLD-1 (colon), KB (oral epithelium), Ovarian cancer (A2780, HEY) | Active, potent antiproliferative effects |
| Nagilactone D | Ovarian cancer (A2780, HEY) | Most potent in the tested series |
| Nagilactone F | MDA-MB-231 (breast), AGS (gastric), HeLa (cervical) | More cytotoxic than Nagilactone C |
| Nagilactone G | MDA-MB-231 (breast), AGS (gastric), HeLa (cervical), P-388 (leukemia), Ovarian cancer (A2780, HEY) | More cytotoxic than Nagilactone C; remarkably active against P-388 |
| Nagilactone K | Ovarian cancer (A2780, HEY) | Inactive |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by nagilactones is crucial for elucidating their mechanisms of action and potential off-target effects, which are integral to their safety profile.
Nagilactones E and F have been shown to modulate the AP-1 (Activator Protein-1) signaling pathway . Nagilactone F can inhibit AP-1 activation, while Nagilactone E can increase the expression of PD-L1 in lung cancer cells through the activation of c-Jun, a component of the AP-1 pathway.
Nagilactone D has demonstrated anti-fibrotic activity by suppressing the TGF-β1/Smad signaling pathway . It inhibits the phosphorylation and nuclear translocation of Smad2, a key mediator in this pathway.
Nagilactone C has been found to exert anti-inflammatory effects by inhibiting the phosphorylation of NF-κB, STAT1, and STAT3 . This suggests a potential mechanism for its observed biological activities and highlights its interaction with key inflammatory signaling cascades.
Experimental Protocols
Detailed experimental protocols for the specific toxicity studies on nagilactones are not extensively reported in the available literature. However, standardized methodologies are typically employed for such investigations. Below are representative protocols for in vivo acute toxicity testing and in vivo tumor xenograft studies.
General Protocol for Acute Oral Toxicity Study (Following OECD Guideline 425)
This method, known as the Up-and-Down Procedure (UDP), is designed to estimate the LD50 value while minimizing the number of animals used.
-
Animal Model: Typically, healthy, young adult rodents (e.g., rats or mice) of a single sex (usually females) are used.
-
Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. They are allowed to acclimatize for at least 5 days before the study.
-
Fasting: Animals are fasted (food, but not water, is withheld) for a specified period (e.g., 3-4 hours) before dosing.
-
Dose Administration: The test substance (nagilactone) is administered orally via gavage in a single dose. The volume administered is based on the animal's body weight.
-
Dose Selection (Up-and-Down Procedure):
-
A starting dose is selected based on available data or a sighting study.
-
A single animal is dosed.
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 1.75).
-
If the animal dies, the next animal is dosed at a lower level.
-
This process continues until specific stopping criteria are met, which usually involves a series of reversals (survival followed by death, or vice versa).
-
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic systems), and changes in body weight for at least 14 days.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.
General Protocol for a Subcutaneous Xenograft Tumor Model (e.g., A549 Lung Cancer)
This model is commonly used to evaluate the in vivo efficacy and toxicity of anticancer compounds.
-
Cell Culture: Human cancer cells (e.g., A549) are cultured in appropriate media and conditions until they reach the desired confluence.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A specific number of viable cancer cells (e.g., 1 x 10^6 to 5 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into control and treatment groups. The nagilactone is administered via a specified route (e.g., intraperitoneal injection) at predetermined doses and schedules.
-
Toxicity Assessment: Throughout the study, animals are monitored for signs of toxicity, including:
-
Changes in body weight (measured regularly).
-
Clinical observations (e.g., changes in appearance, behavior, activity).
-
At the end of the study, blood samples may be collected for hematological and biochemical analysis, and major organs can be harvested for histopathological examination.
-
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the findings.
Conclusion
The available data suggests that different nagilactones possess varying degrees of cytotoxicity and interact with distinct signaling pathways. While in vivo studies on Nagilactones C and E provide initial insights into their dose-dependent toxicity, a comprehensive and comparative safety assessment across a broader range of these compounds is warranted. The lack of standardized comparative studies and reported LD50 values makes it challenging to definitively rank the safety of different nagilactones. Future research should focus on conducting head-to-head in vivo toxicity studies with standardized protocols to establish a clearer understanding of the therapeutic indices of these promising natural products. This will be a critical step in identifying the most promising candidates for further drug development.
References
Safety Operating Guide
Proper Disposal of Nagilactone B: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Nagilactone B, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While this compound is not classified as a hazardous substance or mixture according to its Safety Data Sheet (SDS), adherence to established disposal protocols is essential to maintain a safe laboratory environment and comply with regulations.[1] This guide provides detailed, step-by-step procedures for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to observe the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and protective eyewear.
-
Ventilation: Handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols.[1]
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[1]
Disposal Procedures for this compound
The primary directive for the disposal of this compound is to act in accordance with all applicable country, federal, state, and local regulations.[1] For laboratories, this typically involves consulting with the institution's Environmental Health and Safety (EHS) office to ensure compliance with established protocols for non-hazardous chemical waste.
Step 1: Waste Identification and Segregation
While this compound is not classified as hazardous, it is prudent practice to segregate it from general laboratory trash to prevent accidental exposure or environmental release.
-
Solid Waste: Collect any solid this compound waste, including residues and contaminated items (e.g., weigh boats, filter paper), in a designated and clearly labeled container.
-
Liquid Waste: If this compound has been dissolved in a solvent, the disposal method will be dictated by the hazards associated with the solvent. In such cases, the mixture should be treated as hazardous waste, following your institution's specific guidelines for solvent waste disposal.
Step 2: Consultation with Institutional EHS
Before proceeding with disposal, contact your institution's EHS office. They will provide specific guidance based on local regulations and campus policies for the disposal of non-hazardous chemical waste.[2][3] Some institutions may permit the disposal of small quantities of non-hazardous solids in the regular trash, while others may have specific collection and disposal procedures.
Step 3: Preparing for Disposal
Based on the guidance from your EHS office, prepare the this compound waste for disposal.
-
Packaging: Ensure the waste container is securely sealed and properly labeled. The label should clearly identify the contents as "this compound" and indicate that it is non-hazardous.
-
Storage: Store the waste container in a designated area away from incompatible materials while awaiting pickup or disposal.
Step 4: Disposal
Follow the specific disposal route authorized by your EHS office. This may include one of the following:
-
Scheduled Waste Pickup: Your institution's EHS department may have a scheduled pickup for laboratory waste.
-
Designated Collection Area: You may be required to transport the sealed and labeled container to a central collection area for non-hazardous waste.
Disposal of Contaminated Materials and Empty Containers
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and paper towels that are contaminated with this compound should be collected in the designated solid waste container.
-
Empty Containers: The original container of this compound, once empty, should be managed according to institutional policies. Generally, empty chemical containers should be triple-rinsed with a suitable solvent before disposal or recycling. The rinsate should be collected and disposed of as chemical waste. The defaced or removed label on the empty container is a common practice before it is discarded.[3]
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Ensure Proper PPE: Wear appropriate personal protective equipment before cleaning the spill.
-
Containment: For solutions, absorb the spill with an inert material such as diatomite or universal binders.[1] For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Decontamination: Clean the affected surfaces and any equipment used for cleanup.
-
Disposal: Collect all contaminated materials in a sealed container and dispose of it in accordance with the procedures outlined above for this compound waste.[1]
Summary of Key Disposal Information
| Waste Type | Disposal Procedure |
| Solid this compound | Segregate, label as non-hazardous, and consult institutional EHS for disposal instructions. |
| This compound in Solvent | Treat as hazardous solvent waste; follow institutional guidelines for solvent disposal. |
| Contaminated Disposables | Collect in a designated solid waste container for non-hazardous materials. |
| Empty Containers | Triple-rinse with a suitable solvent, collect rinsate, deface label, and dispose of as per institutional policy. |
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures and maintaining open communication with your institution's safety office, you can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Nagilactone B
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Nagilactone B, a compound of interest in various research fields. Adherence to these procedural steps will minimize exposure risk and ensure proper disposal, fostering a culture of safety and responsibility in the laboratory.
While a Safety Data Sheet (SDS) for this compound from one supplier suggests it is not a hazardous substance, it is best practice to handle all investigational compounds with a high degree of caution.[1] The following guidelines are based on established protocols for handling potentially cytotoxic compounds, ensuring the well-being of laboratory personnel.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. All personnel handling this compound should be trained in the proper use of the following PPE:
-
Gloves: Double gloving with chemotherapy-approved nitrile gloves is required. Gloves must be inspected for any signs of damage before use. The outer gloves should be changed immediately if contaminated and every 30-60 minutes during extended handling periods. Proper glove removal technique is crucial to prevent skin contact.
-
Gown: A disposable, lint-free gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs is mandatory. The gown should fasten in the back to provide a solid front.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, a face shield should be worn in addition to safety glasses.
-
Respiratory Protection: For handling the solid, powdered form of this compound outside of a certified chemical fume hood or other ventilated enclosure, a NIOSH-approved N95 respirator is required to prevent inhalation of fine particles.
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of accidental exposure. The following step-by-step operational plan should be implemented:
-
Preparation and Designated Area:
-
All handling of this compound, including weighing and preparing solutions, must be conducted in a designated area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet.
-
The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any potential spills.
-
-
Weighing and Reconstitution:
-
When weighing the solid compound, use a containment balance enclosure if available.
-
To minimize the generation of airborne particles, carefully open the container within the designated ventilated enclosure.
-
Reconstitute the compound by slowly adding the solvent to the vial to avoid splashing.
-
-
Labeling and Transportation:
-
Administration and In Vitro/In Vivo Studies:
-
Use Luer-lock syringes and needleless systems whenever possible to prevent accidental needlesticks and aerosol generation.[2]
-
For in vivo studies, exercise caution when handling animal bedding and waste, as they may be contaminated with the compound or its metabolites.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure to support staff.
-
Waste Segregation: All materials that have come into contact with this compound are considered cytotoxic waste. This includes gloves, gowns, absorbent pads, vials, pipette tips, and any contaminated labware.
-
Waste Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled with the "Cytotoxic Waste" symbol.
-
Contaminated Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed waste container. Do not pour this compound solutions down the drain.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated after use. A solution of sodium hypochlorite followed by a rinse with 70% ethanol is a common and effective method.
-
Final Disposal: All cytotoxic waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.
Quantitative Data Summary
For quick reference, the following table summarizes key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C19H24O7 | [1] |
| Molecular Weight | 364.39 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 258-261°C | [1] |
| Relative Density | 1.42 g/cm³ | [1] |
| Storage Temperature | Powder: -20°C (3 years), 4°C (2 years) | [1] |
| In solvent: -80°C (6 months), -20°C (1 month) | [1] |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound, from receiving the compound to the final disposal of waste.
Caption: Workflow for the safe handling of this compound.
By implementing these comprehensive safety and handling procedures, research institutions can build a strong foundation of trust and reliability, demonstrating a commitment to safety that extends beyond the products they utilize. This proactive approach to laboratory safety is integral to the responsible advancement of scientific discovery.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
